molecular formula C8H15ClN2O B1490634 1,8-Diazaspiro[4.5]decan-2-one hydrochloride CAS No. 1389313-57-8

1,8-Diazaspiro[4.5]decan-2-one hydrochloride

Cat. No.: B1490634
CAS No.: 1389313-57-8
M. Wt: 190.67 g/mol
InChI Key: LRICLOKLOIFZFZ-UHFFFAOYSA-N
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Description

1,8-Diazaspiro[4.5]decan-2-one hydrochloride is a useful research compound. Its molecular formula is C8H15ClN2O and its molecular weight is 190.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,8-diazaspiro[4.5]decan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-7-1-2-8(10-7)3-5-9-6-4-8;/h9H,1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRICLOKLOIFZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)NC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389313-57-8
Record name 1,8-Diazaspiro[4.5]decan-2-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389313-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Navigating the Physicochemical Landscape of Diazaspiro[4.5]decan-2-one Scaffolds: A Technical Guide Focused on the 2,8-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Initial inquiries for a comprehensive guide on the physical and chemical properties of "1,8-Diazaspiro[4.5]decan-2-one hydrochloride" did not yield specific data within publicly accessible scientific literature and chemical databases. This suggests that this particular isomer may be a novel or less-characterized compound. However, the isomeric scaffold, 2,8-Diazaspiro[4.5]decan-1-one hydrochloride , presents a valuable and structurally related alternative with documented relevance in medicinal chemistry. This guide will therefore focus on the physicochemical properties, synthesis, and analytical characterization of 2,8-Diazaspiro[4.5]decan-1-one hydrochloride, offering a robust framework for researchers and drug development professionals working with related spirocyclic systems.

Introduction to 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride

The 2,8-diazaspiro[4.5]decan-1-one core is a bicyclic heterocyclic scaffold that has garnered significant interest in the field of drug discovery. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric elements, making it an attractive building block for the design of novel therapeutic agents. The hydrochloride salt form enhances the compound's solubility in aqueous media, a critical property for biological testing and formulation.

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,8-Diazaspiro[4.5]decan-1-one hydrochloride, along with insights into its synthesis and analytical characterization. The information presented herein is intended to serve as a foundational resource for scientists engaged in the exploration of this and related spirocyclic systems for therapeutic applications.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in research and development. Below is a summary of the available data for 2,8-Diazaspiro[4.5]decan-1-one and its hydrochloride salt.

PropertyValueSource
Chemical Formula C₈H₁₄N₂O (free base)
Molecular Weight 154.21 g/mol (free base)
Appearance Solid (predicted)General knowledge
Melting Point Not reported
Boiling Point Not reported
Solubility Expected to be soluble in water and polar organic solvents.General knowledge of hydrochloride salts
pKa Not reported

Synthesis and Reactivity

The synthesis of the 2,8-diazaspiro[4.5]decan-1-one scaffold is a key consideration for its utilization in medicinal chemistry programs. While specific synthetic routes for the hydrochloride salt are not detailed, the general approach to constructing the core structure can be inferred from related literature. A plausible synthetic strategy would involve the construction of the spirocyclic core followed by salt formation.

A representative synthetic approach to a related diazaspiro[4.5]decanone is illustrated in the following workflow:

synthesis_workflow start Starting Materials (e.g., Piperidine derivative, Amino acid derivative) step1 Coupling Reaction start->step1 intermediate1 Acyclic Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 spirocycle 2,8-Diazaspiro[4.5]decan-1-one step2->spirocycle step3 Salt Formation (HCl in suitable solvent) spirocycle->step3 product 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride step3->product drug_discovery_workflow scaffold 2,8-Diazaspiro[4.5]decan-1-one Scaffold synthesis Synthesis of Analogs (Functionalization at N-H sites) scaffold->synthesis screening Biological Screening (e.g., Kinase assays) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->synthesis lead_opt Lead Optimization (ADME/Tox profiling) sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

"1,8-Diazaspiro[4.5]decan-2-one hydrochloride" CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,8-Diazaspiro[4.5]decan-2-one Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, spirocyclic systems have garnered significant attention for their ability to introduce three-dimensional complexity and conformational rigidity, often leading to enhanced target affinity and selectivity. This guide provides a comprehensive technical overview of This compound , a heterocyclic scaffold of growing importance. We will delve into its chemical identity, synthesis, and burgeoning applications, particularly its role as a core structural motif in the development of targeted therapeutics for inflammatory and autoimmune diseases.

This compound is a spirocyclic compound featuring a piperidine ring fused to a pyrrolidinone ring through a shared quaternary carbon. The hydrochloride salt form enhances its solubility and stability, making it a versatile intermediate for further chemical elaboration.

Core Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 1389313-57-8[1]

  • Molecular Formula: C₈H₁₅ClN₂O[1]

  • Molecular Weight: 190.67 g/mol [1]

Chemical Structure

The structure consists of a five-membered lactam (pyrrolidinone) ring and a six-membered piperidine ring. The spiro-center is the C5 carbon of the piperidine ring. The nitrogen atoms are positioned at the 1- and 8-positions, with the carbonyl group at the 2-position of the pyrrolidinone ring.

G A Piperidone Derivative (e.g., N-Boc-4-piperidone) B Strecker or Ugi Reaction A->B C α-Amino Nitrile or Peptide Intermediate B->C D Intramolecular Cyclization C->D E 1,8-Diazaspiro[4.5]decan-2-one Core D->E F Deprotection E->F G HCl Treatment F->G H Final Product: 1,8-Diazaspiro[4.5]decan-2-one HCl G->H

Caption: Generalized synthetic workflow for the spirocyclic core.

The expertise in this synthesis lies in controlling the stereochemistry of the spiro-center and achieving efficient cyclization. The N-H group at the 8-position and the lactam N-H at the 1-position serve as key handles for introducing a wide array of substituents, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Applications in Drug Discovery

The rigid, three-dimensional nature of the 2,8-diazaspiro[4.5]decan-1-one scaffold (a close isomer) makes it a "privileged" structure in medicinal chemistry. It serves as a central building block for synthesizing potent and selective kinase inhibitors.

Dual TYK2/JAK1 Inhibition for Inflammatory Bowel Disease

Recent research has highlighted the potential of 2,8-diazaspiro[4.5]decan-1-one derivatives as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). [2][3]These kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines implicated in autoimmune and inflammatory conditions, such as inflammatory bowel disease (IBD).

  • Mechanism of Action: By blocking the activity of TYK2 and JAK1, these inhibitors can prevent the phosphorylation and activation of STAT proteins (Signal Transducers and Activators of Transcription). This, in turn, modulates the expression of pro-inflammatory genes and can dampen the aberrant immune response. [4]A derivative, compound 48, demonstrated high potency against TYK2 and JAK1 with IC₅₀ values of 6 and 37 nM, respectively, and showed excellent efficacy in animal models of colitis. [2][3]

cytokine Inflammatory Cytokine (e.g., IL-6, IL-12) receptor Cytokine Receptor cytokine->receptor jak TYK2 / JAK1 receptor->jak activates stat STAT Protein jak->stat phosphorylates inhibitor Diazaspiro[4.5]decan-1-one Derivative inhibitor->jak INHIBITS p_stat Phosphorylated STAT (Dimerization) stat->p_stat nucleus Nucleus p_stat->nucleus translocates to gene Gene Transcription (Inflammatory Response) nucleus->gene

Caption: Inhibition of the JAK-STAT pathway by a diazaspiro-based inhibitor.

RIPK1 Inhibition in Necroptosis

The 2,8-diazaspiro[4.5]decan-1-one scaffold has also been successfully employed to develop potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). [5]RIPK1 is a key regulator of necroptosis, a form of programmed cell death that contributes to inflammation.

  • Therapeutic Rationale: In various inflammatory diseases, excessive necroptosis can lead to tissue damage. Inhibiting the kinase activity of RIPK1 can block this pathway and offers a promising therapeutic strategy. Through structural optimization of a virtual screening hit, researchers identified a 2,8-diazaspiro[4.5]decan-1-one derivative (compound 41) with an IC₅₀ value of 92 nM against RIPK1 and a significant anti-necroptotic effect in cellular models. [5]

Exemplar Experimental Protocol: Kinase Inhibition Assay

To assess the potency of a novel derivative of 1,8-diazaspiro[4.5]decan-2-one against a target kinase (e.g., TYK2), a biochemical assay is a standard approach.

Objective: To determine the IC₅₀ value of a test compound.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Prepare solutions of the recombinant human kinase (e.g., TYK2), the substrate (e.g., a synthetic peptide), and ATP at appropriate concentrations.

  • Assay Procedure (384-well plate format):

    • Create a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used.

    • Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the assay wells.

    • Add the kinase solution to the wells and incubate for a short period (e.g., 15 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a detection solution that measures the amount of phosphorylated substrate. This can be based on fluorescence, luminescence, or antibody-based detection (e.g., HTRF, LanthaScreen™).

  • Data Analysis:

    • Measure the signal from each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (vehicle) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Safety and Handling

As a hydrochloride salt of an amine, this compound should be handled with appropriate care in a laboratory setting. [6][7][8]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [6]* Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood. [6][7]* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. As recommended, storage under an inert atmosphere at 2-8°C is ideal for long-term stability. [1]* First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists. [8]

Conclusion

This compound represents a valuable and versatile chemical entity for researchers in drug development. Its conformationally constrained, three-dimensional structure serves as an excellent starting point for the design of highly potent and selective modulators of challenging biological targets, particularly protein kinases. The demonstrated success of its derivatives in preclinical models for inflammatory and autoimmune diseases underscores the power of this scaffold and ensures its continued exploration in the pursuit of next-generation therapeutics.

References

  • Bacchi, A., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives. Forensic Toxicology. Available at: [Link]

  • Georgatza, D., et al. (2018). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,8-Diazaspiro(4.5)decan-3-one hydrochloride. PubChem Compound Summary for CID 60145982. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Diazaspiro[4.5]decane. PubChem Compound Summary for CID 231292. Available at: [Link]

  • Tian, Y., et al. (2026). Highly TYK2-selective inhibitor for inflammatory and autoimmune disorders. BioWorld Science. Available at: [Link]

  • Wang, J., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, J., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available at: [Link]

  • Wu, H., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

"1,8-Diazaspiro[4.5]decan-2-one hydrochloride" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Organic Solvent Solubility of 1,8-Diazaspiro[4.5]decan-2-one Hydrochloride

This guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a thorough understanding and empirical determination of the compound's solubility profile.

Part 1: Theoretical Framework for Solubility

A molecule's solubility is fundamentally governed by its intermolecular interactions with a solvent. To predict the behavior of this compound, we must first dissect its molecular structure and understand the physicochemical properties of potential solvents.

Molecular Structure Analysis of this compound

The structure of this compound (Molecular Formula: C₈H₁₅ClN₂O, Molecular Weight: 190.67 g/mol ) is multifaceted, combining features that are both polar and nonpolar in nature.[1] A nuanced understanding of these features is critical to predicting its solubility.

  • The Spirocyclic Aliphatic Core: The [4.5]decane framework is a bicyclic system composed of saturated hydrocarbon rings. This part of the molecule is nonpolar and lipophilic. It will preferentially interact with nonpolar solvents through weak van der Waals forces (London dispersion forces).

  • The Lactam (Cyclic Amide) Moiety: The 2-one component of the name indicates a lactam, a cyclic amide. The amide group is highly polar due to the electronegativity of the oxygen atom, creating a strong dipole moment.[2] It can act as a hydrogen bond acceptor at the carbonyl oxygen and a hydrogen bond donor via the N-H group.[3][4]

  • The Secondary Amine Hydrochloride Salt: The diazane component at position 8 exists as a secondary amine which is protonated to form a hydrochloride salt. This ionic group is the most significant contributor to the molecule's polarity. The ammonium cation and chloride anion will readily engage in strong ion-dipole interactions with polar solvents. The presence of a salt form generally imparts significant aqueous solubility.[5]

Overall Polarity: The presence of the highly polar lactam and, more importantly, the amine hydrochloride salt, makes this compound a predominantly polar molecule. While the aliphatic spiro-system provides some nonpolar character, the ionic nature of the hydrochloride will dominate its solubility behavior.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is the cornerstone of solubility prediction.[6][7] It states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[5][8][9]

  • Polar Solutes (like our hydrochloride salt) dissolve in Polar Solvents . The energy gained from strong dipole-dipole, ion-dipole, or hydrogen bonding interactions between the solute and solvent molecules compensates for the energy required to break the solute-solute and solvent-solvent interactions.

  • Nonpolar Solutes dissolve in Nonpolar Solvents through weaker van der Waals forces.

Organic Solvent Classification

To systematically predict and test solubility, organic solvents can be categorized based on their polarity and their ability to donate hydrogen bonds:

  • Polar Protic Solvents: These solvents are highly polar and can act as hydrogen bond donors (e.g., water, methanol, ethanol, acetic acid). They are particularly effective at solvating ions.

  • Polar Aprotic Solvents: These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile, acetone). They can, however, accept hydrogen bonds and solvate cations well.

  • Nonpolar Solvents: These solvents have low polarity and interact primarily through London dispersion forces (e.g., hexane, toluene, diethyl ether, dichloromethane).

Part 2: Predicted Solubility Profile

Based on the structural analysis and the "like dissolves like" principle, we can establish a predicted solubility profile for this compound. Due to its ionic hydrochloride group and polar amide, it is expected to be most soluble in polar protic solvents and less soluble as the solvent polarity decreases.

SolventSolvent ClassPolarity Index (P')[10]Predicted Qualitative SolubilityRationale for Prediction
WaterPolar Protic10.2Very HighIdeal for dissolving ionic salts through strong ion-dipole interactions and hydrogen bonding.
MethanolPolar Protic5.1HighHighly polar and protic, capable of strong hydrogen bonding and solvating the hydrochloride salt.
EthanolPolar Protic5.2High to ModerateSimilar to methanol but slightly less polar; good solubility is still expected.
IsopropanolPolar Protic3.9ModerateLower polarity than ethanol may reduce its ability to effectively solvate the ionic group.
Acetic AcidPolar Protic6.2HighVery polar and can protonate the free base form, potentially enhancing solubility.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2HighVery high polarity allows it to effectively solvate the cation, leading to high solubility.
N,N-Dimethylformamide (DMF)Polar Aprotic6.4HighA highly polar aprotic solvent, similar in solvating power to DMSO for this type of compound.
AcetonitrilePolar Aprotic5.8Moderate to LowPolar, but generally a weaker solvent for salts compared to DMSO or DMF.
AcetonePolar Aprotic5.1LowIts moderate polarity is likely insufficient to overcome the lattice energy of the salt.
Dichloromethane (DCM)Nonpolar3.1Very Low to InsolubleLow polarity makes it a poor solvent for ionic compounds.
Tetrahydrofuran (THF)Polar Aprotic4.0LowWhile it has a dipole, its overall polarity is low, making it unlikely to dissolve a hydrochloride salt.
Ethyl AcetatePolar Aprotic4.4Very Low to InsolubleModerate polarity but a poor solvent for salts.
TolueneNonpolar2.4InsolubleNonpolar aromatic solvent; unable to form favorable interactions.
HexaneNonpolar0.1InsolubleHighly nonpolar aliphatic solvent; will not dissolve a polar salt.

Part 3: Experimental Determination of Solubility

While predictions are a valuable starting point, empirical data is essential for drug development. The "shake-flask" or isothermal saturation method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[11][12]

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow for the experimental determination of solubility using the isothermal saturation method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess amount of 1,8-Diazaspiro[4.5]decan-2-one HCl combine Combine solute and solvent in a sealed vial prep_compound->combine prep_solvent Measure precise volume of selected organic solvent prep_solvent->combine agitate Agitate at constant temperature (e.g., 37 ± 1 °C) using a shaker/stirrer combine->agitate check_equil Sample supernatant at time points (e.g., 24, 48, 72h) to ensure equilibrium is reached agitate->check_equil separate Separate solid from liquid (Filtration or Centrifugation) check_equil->separate quant_method Choose Quantification Method separate->quant_method gravimetric Gravimetric Analysis quant_method->gravimetric  Non-volatile  Solvent hplc HPLC Analysis quant_method->hplc Volatile Solvent or High Accuracy calc Calculate Solubility (e.g., in mg/mL or mol/L) gravimetric->calc hplc->calc

Caption: Workflow for Isothermal Saturation Solubility Determination.

Detailed Step-by-Step Protocol: Isothermal Saturation Method

This protocol provides a self-validating system for accurately determining the equilibrium solubility.

3.2.1 Materials and Reagents

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps and PTFE septa

  • Analytical balance (± 0.1 mg)

  • Thermostatic orbital shaker or magnetic stirrer with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Apparatus for chosen analytical method (e.g., evaporating dishes and oven for gravimetric analysis, or an HPLC system).

3.2.2 Procedure

  • Preparation of Slurry: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. Record the exact mass of the compound added.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the slurry at a constant speed that is sufficient to keep the solid suspended but not so vigorous as to cause particle size reduction.

    • To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration.[11]

  • Phase Separation:

    • Allow the vials to stand at the experimental temperature for a short period to let the excess solid settle.

    • Carefully draw the supernatant using a syringe.

    • Immediately filter the solution through a 0.22 µm syringe filter into a clean collection vial. This step is critical to remove all undissolved particles.[13] The filter material should be chemically compatible with the solvent.

  • Quantification: Analyze the concentration of the solute in the clear, saturated filtrate using a validated analytical method.

Analytical Quantification Protocols

3.3.1 Gravimetric Analysis This method is simple and effective for non-volatile solvents.[14][15][16]

  • Accurately pipette a known volume (e.g., 2.0 mL) of the filtered saturated solution into a pre-weighed, dry evaporating dish.

  • Record the total weight of the dish and solution.

  • Carefully evaporate the solvent in a fume hood, potentially using a steam bath or hot plate at a low temperature.

  • Once the solvent is removed, place the dish in an oven at a temperature sufficient to remove residual solvent without decomposing the compound (e.g., 60-80 °C).

  • Cool the dish in a desiccator and weigh it.

  • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculate the mass of the dissolved solid and express the solubility in mg/mL or g/100 mL.[14]

3.3.2 High-Performance Liquid Chromatography (HPLC) Analysis HPLC is a highly accurate and sensitive method suitable for virtually all solvents.[13][17][18]

  • Method Development: Develop a suitable HPLC method (preferably reverse-phase) capable of separating the compound from any potential impurities. This involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength (UV is common).

  • Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (this may be the mobile phase itself) at known concentrations. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against concentration.

  • Sample Analysis:

    • Take the filtered saturated solution and dilute it accurately with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Determine the peak area for the compound.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Account for the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.[19]

Part 4: Conclusion

This compound is a polar, ionic compound. Its solubility in organic solvents is predicted to be highest in polar protic solvents like methanol and polar aprotic solvents like DMSO, and to decrease significantly with decreasing solvent polarity. For definitive quantitative data, which is paramount in research and development, the isothermal saturation method coupled with a reliable analytical technique such as HPLC or gravimetric analysis is strongly recommended. The protocols and theoretical framework provided in this guide offer a robust foundation for scientists to both predict and empirically determine the solubility profile of this and similar compounds.

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  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • PubChem. 2,8-Diazaspiro(4.5)decan-3-one hydrochloride. [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

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Spectroscopic Characterization of a Diazaspiro[4.5]decanone Core: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: The diazaspiro[4.5]decanone scaffold is a privileged heterocyclic motif frequently explored in medicinal chemistry due to its conformational rigidity and synthetic tractability. This guide provides a detailed examination of the spectroscopic techniques used to characterize these molecules, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published spectroscopic data for 1,8-Diazaspiro[4.5]decan-2-one hydrochloride, this document will utilize the closely related analogue, 2,8-Diazaspiro[4.5]decan-1-one hydrochloride , as a representative example to illustrate the principles of spectroscopic analysis for this class of compounds. This approach ensures a scientifically grounded and practically valuable resource for researchers working with similar molecular architectures.

Introduction: The Significance of the Diazaspiro[4.5]decanone Scaffold

The 1,8- and 2,8-diazaspiro[4.5]decan-2-one frameworks belong to a class of spirocyclic compounds that have garnered significant interest in drug discovery. The spirocyclic nature of these molecules, where two rings share a single carbon atom, imparts a three-dimensional structure that can be advantageous for binding to biological targets with high specificity. The presence of a lactam ring and secondary amines provides opportunities for diverse chemical modifications, making this scaffold a versatile building block for creating libraries of potential therapeutic agents. Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of newly synthesized derivatives, which is a critical step in the drug development pipeline.

Molecular Structure and Spectroscopic Overview

The fundamental structure of a diazaspiro[4.5]decanone consists of a piperidine ring fused to a pyrrolidinone ring through a spiro carbon. The hydrochloride salt form ensures solubility in aqueous media and is common for compounds with basic nitrogen atoms.

A Structure of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride B B

Caption: Chemical structure of the representative compound, 2,8-Diazaspiro[4.5]decan-1-one hydrochloride.

The spectroscopic analysis of this molecule provides a detailed map of its atomic and molecular features. NMR spectroscopy reveals the connectivity and chemical environment of each proton and carbon atom. IR spectroscopy identifies the key functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern, further confirming the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For diazaspiro[4.5]decanones, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 2,8-Diazaspiro[4.5]decan-1-one hydrochloride, the spectrum is expected to show distinct signals for the protons on the piperidine and pyrrolidinone rings.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred as it can dissolve a wide range of compounds and its residual peak does not overlap with many signals of interest.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. The spectral width should be sufficient to cover all expected proton signals (typically 0-12 ppm).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).

Table 1: Representative ¹H NMR Data for 2,8-Diazaspiro[4.5]decan-1-one hydrochloride in DMSO-d₆ [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.35s1HNH (pyrrolidinone)
9.02s1HNH₂⁺ (piperidine hydrochloride)
7.72s1HNH (amide)
3.30-3.20m2HCH₂ adjacent to piperidine nitrogen
3.16m2HCH₂ in pyrrolidinone ring
2.98-2.85m2HCH₂ adjacent to piperidine nitrogen
1.96m2HCH₂ in piperidine ring
1.90-1.80m2HCH₂ in piperidine ring
1.55d2HCH₂ in piperidine ring

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent, concentration, and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol for ¹³C NMR:

The sample preparation and instrument setup are similar to that for ¹H NMR. A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each carbon atom.

Expected ¹³C NMR Chemical Shifts:

  • C=O (Amide Carbonyl): 170-180 ppm

  • Spiro Carbon: 55-65 ppm

  • CH₂ (adjacent to N in pyrrolidinone): 40-50 ppm

  • CH₂ (in pyrrolidinone): 30-40 ppm

  • CH₂ (adjacent to N in piperidine): 40-50 ppm

  • CH₂ (in piperidine): 25-35 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Table 2: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine & amide)
3000-2850MediumC-H stretching (aliphatic)
~1680StrongC=O stretching (amide I band)
~1550MediumN-H bending (amide II band)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample is typically introduced into the mass spectrometer after being dissolved in a suitable solvent and ionized.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule as it is a soft ionization method that keeps the molecule intact.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Mass Spectrum:

For this compound (Molecular Formula: C₈H₁₅ClN₂O, Molecular Weight: 190.67 g/mol ), the ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 155.12, corresponding to the free base C₈H₁₄N₂O.

Integrated Spectroscopic Analysis Workflow

The interpretation of spectroscopic data is a synergistic process where information from each technique is combined to build a complete picture of the molecular structure.

A Compound Synthesis B Purification A->B C Spectroscopic Analysis B->C D ¹H NMR C->D E ¹³C NMR C->E F IR Spectroscopy C->F G Mass Spectrometry C->G H Structural Elucidation D->H E->H F->H G->H I Data Archiving H->I

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

References

Sources

"1,8-Diazaspiro[4.5]decan-2-one hydrochloride" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Mechanistic Landscape of Diazaspiro[4.5]decan-2-one Derivatives

Senior Application Scientist Note: Initial research on the specific compound, 1,8-Diazaspiro[4.5]decan-2-one hydrochloride, reveals a notable absence of publicly available data detailing its specific mechanism of action. The available scientific literature primarily focuses on the synthesis and biological evaluation of its various derivatives. This guide, therefore, shifts its focus to provide a comprehensive overview of the diverse mechanisms of action exhibited by the broader class of diazaspiro[4.5]decan-2-one derivatives, highlighting the versatility of this chemical scaffold in drug discovery. The core structure serves as a privileged scaffold, and its derivatization has led to the identification of compounds with a wide array of therapeutic targets.

Introduction to the Diazaspiro[4.5]decane Scaffold

The diazaspiro[4.5]decane core is a key building block in medicinal chemistry, recognized for its utility in the synthesis of a variety of pharmaceutical agents.[1] Its rigid, three-dimensional structure provides a unique framework that can be strategically modified to interact with a diverse range of biological targets. This inherent structural complexity makes it an attractive starting point for the development of novel therapeutics for a multitude of diseases, including neurological disorders.[1]

Diverse Mechanisms of Action of Diazaspiro[4.5]decan-2-one Derivatives

The functionalization of the diazaspiro[4.5]decan-2-one core at various positions has yielded a rich pipeline of compounds with distinct and potent biological activities. The following sections detail the key mechanisms of action identified for different classes of these derivatives.

Enzyme Inhibition

A significant number of diazaspiro[4.5]decan-2-one derivatives have been developed as potent enzyme inhibitors, targeting key players in various disease pathways.

  • Kinase Inhibition: Several derivatives have been identified as inhibitors of crucial kinases involved in cancer and inflammation.

    • RIPK1 Kinase: Certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases.[2] One such derivative exhibited a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and demonstrated a significant anti-necroptotic effect in a cellular model.[2]

    • TYK2/JAK1 Kinase: A novel 2,8-diazaspiro[4.5]decan-1-one derivative has been developed as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[3][4] This compound showed excellent metabolic stability and potent anti-inflammatory efficacy in models of acute ulcerative colitis, superior to the established drug tofacitinib.[3] Its mechanism involves the regulation of TYK2/JAK1-mediated gene expression and the modulation of Th1, Th2, and Th17 cell formation.[3]

    • CDK8 and CDK19: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been discovered as small-molecule modulators of Cyclin-Dependent Kinase 8 (CDK8) and CDK19, which are components of the Mediator complex involved in gene transcription.[5]

  • Chitin Synthase Inhibition: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as potential inhibitors of chitin synthase, a crucial enzyme for fungal cell wall synthesis.[6][7] Several of these compounds exhibited moderate to excellent potency against chitin synthase, with some showing antifungal activity comparable to or better than existing agents like fluconazole and polyoxin B against clinically relevant fungal pathogens such as Candida albicans and Aspergillus fumigatus.[6]

Mitochondrial Permeability Transition Pore (mPTP) Inhibition

Derivatives of 1,4,8-triaza-spiro[4.5]decan-2-one have been investigated as novel inhibitors of the mitochondrial permeability transition pore (mPTP).[8] The opening of the mPTP is a critical event in ischemia-reperfusion injury. These compounds have shown high in vitro potency in inhibiting mPTP opening and have demonstrated cytoprotective activity in a model of hypoxia/reoxygenation.[8] Modeling studies suggest that these molecules bind at the interface between the c-ring and subunit a of ATP synthase, a key component of the mPTP.[8]

Receptor Modulation

The diazaspiro[4.5]decane scaffold has also been utilized to develop ligands for various receptors.

  • Alpha-Adrenergic Receptor Blockade: Certain 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been synthesized and evaluated for their antihypertensive activity.[9] These compounds were found to act as alpha-adrenergic blockers, with some showing selectivity for either α1- or α2-adrenoceptors.[9]

  • Sigma-1 (σ1) Receptor Ligands: A derivative of 1,4-dioxa-8-azaspiro[4.5]decane has been developed as a high-affinity ligand for the σ1 receptor.[10] This compound was radiolabeled and evaluated as a potent tumor imaging agent, demonstrating specific binding to σ1 receptors both in vitro and in vivo.[10]

Other Biological Activities
  • Myelostimulators: 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have been shown to significantly accelerate the regeneration of lymphocyte and granulocyte cell pools in bone marrow, suggesting their potential as myelostimulators.[11]

  • KRAS-G12D Inhibition: In a recent study, machine learning and scaffold hopping approaches were used to design 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent inhibitors of the oncogenic KRAS-G12D mutation, a significant target in cancer therapy.[12]

Experimental Protocols for Mechanistic Elucidation

While a specific protocol for this compound cannot be provided due to the lack of data, the following represents a generalized workflow for characterizing the mechanism of action of novel diazaspiro[4.5]decan-2-one derivatives, based on the activities reported in the literature.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of a test compound against a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, add the kinase, substrate, and kinase buffer. c. Add the test compound or vehicle control to the wells. d. Initiate the reaction by adding ATP. e. Incubate at the optimal temperature for the kinase. f. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context.

Methodology:

  • Cell Culture and Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Target Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Visualization of a Generalized Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and mechanistic characterization of novel diazaspiro[4.5]decan-2-one derivatives.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Preclinical Evaluation Compound_Library Diazaspiro[4.5]decan-2-one Scaffold Library Virtual_Screening Virtual Screening & Computational Design Compound_Library->Virtual_Screening Input Synthesis Chemical Synthesis of Novel Derivatives Virtual_Screening->Synthesis Design HTS High-Throughput Screening Synthesis->HTS Test Compounds Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Active Hits Mechanism_of_Action Mechanism of Action Studies Hit_to_Lead->Mechanism_of_Action Lead Compounds In_Vivo_Models In Vivo Disease Models Mechanism_of_Action->In_Vivo_Models Validated Leads

Sources

1,8-Diazaspiro[4.5]decan-2-one Hydrochloride: A Versatile Spirocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Three-Dimensionality in Medicinal Chemistry

In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount. There is a discernible shift away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures. This is driven by the need for enhanced target selectivity, improved physicochemical properties, and the potential to access previously "undruggable" biological targets. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this movement. Their inherent rigidity and well-defined 3D geometry make them exceptional building blocks for creating molecules with precise spatial arrangements of functional groups.

Among these, the diazaspiro[4.5]decane core has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Various isomers of this core have been successfully incorporated into potent and selective inhibitors of kinases, highlighting their therapeutic potential.[1][2][3] This guide focuses on a specific, less-explored isomer: 1,8-Diazaspiro[4.5]decan-2-one hydrochloride . While direct literature on this particular molecule is scarce, this guide will provide a comprehensive overview of its potential as a valuable building block in synthesis. We will present a plausible and robust synthetic route, explore its chemical reactivity, and discuss its potential applications in medicinal chemistry, drawing upon established principles and the known utility of its structural relatives.

Physicochemical Properties and the Role of the Hydrochloride Salt

The hydrochloride salt of 1,8-Diazaspiro[4.5]decan-2-one is the preferred form for handling and storage. The presence of a basic piperidine nitrogen allows for the formation of a stable, crystalline salt upon treatment with hydrochloric acid.[4][5] This offers several advantages over the free base:

PropertyAdvantage of the Hydrochloride SaltRationale
Physical State Typically a crystalline solidFacilitates purification, handling, and accurate weighing.
Stability Enhanced chemical and thermal stabilityReduces degradation during storage.[5]
Solubility Generally improved aqueous solubilityBeneficial for biological assays and certain reaction conditions.[6]
Hygroscopicity Often less hygroscopic than the free baseSimplifies handling and formulation.

It is crucial to note that for many synthetic transformations, the amine must be in its free base form to act as a nucleophile.[7] Therefore, a simple neutralization step with a suitable base (e.g., NaHCO₃, Et₃N) is typically required before its use in reactions.

A Proposed Synthetic Pathway: From Simple Precursors to a Complex Scaffold

Given the absence of a reported synthesis for 1,8-Diazaspiro[4.5]decan-2-one, a logical and efficient synthetic strategy is proposed below. This multi-step synthesis is designed based on well-established and reliable organic transformations.

G cluster_0 Step 1: Synthesis of the Piperidine Core cluster_1 Step 2: Formation of the Lactam Precursor cluster_2 Step 3: Cyclization and Deprotection cluster_3 Step 4: Salt Formation A 4-Piperidone monohydrate hydrochloride B N-Boc-4-piperidone A->B Boc₂O, Base C N-Boc-4-amino-4-cyanopiperidine B->C Strecker Reaction: NaCN, NH₄Cl D Ethyl 2-(1-(tert-butoxycarbonyl)-4-aminopiperidin-4-yl)acetate C->D Acidic Ethanolysis of Nitrile E 8-(tert-butoxycarbonyl)-1,8-diazaspiro[4.5]decan-2-one D->E Intramolecular Amidation (e.g., heat or base) F 1,8-Diazaspiro[4.5]decan-2-one E->F Boc Deprotection (e.g., HCl in Dioxane) G This compound F->G HCl in a suitable solvent

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1.1: Synthesis of N-Boc-4-piperidone

  • Rationale: The piperidine nitrogen must be protected to prevent its interference in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its facile removal under acidic conditions.[8][9]

  • Protocol:

    • To a stirred suspension of 4-piperidone monohydrate hydrochloride in a suitable solvent (e.g., dichloromethane or a biphasic mixture of water and THF) at 0 °C, add a base such as sodium bicarbonate or triethylamine.

    • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Perform an aqueous workup, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

Step 1.2: Synthesis of N-Boc-4-amino-4-cyanopiperidine (Strecker Reaction)

  • Rationale: The Strecker synthesis is a classic and efficient method for the synthesis of α-amino nitriles from a ketone. This introduces the two key functionalities at the 4-position of the piperidine ring required for the formation of the spirocyclic lactam.

  • Protocol:

    • To a solution of N-Boc-4-piperidone in an aqueous alcohol (e.g., ethanol/water), add sodium cyanide followed by ammonium chloride.

    • Stir the reaction at room temperature for 24-48 hours.

    • After completion, quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried, and concentrated to give the desired α-amino nitrile.

Step 2: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)-4-aminopiperidin-4-yl)acetate

  • Rationale: The nitrile group is hydrolyzed and esterified to form an amino ester. This intermediate is primed for intramolecular cyclization to form the lactam ring.

  • Protocol:

    • Dissolve the N-Boc-4-amino-4-cyanopiperidine in ethanol saturated with HCl gas.

    • Stir the mixture at room temperature, which first forms the imidate hydrochloride.

    • Add water to the reaction mixture and heat to reflux to hydrolyze the imidate to the corresponding ethyl ester.

    • After cooling, neutralize the reaction mixture and extract the product. Purification by column chromatography may be necessary.

Step 3.1: Synthesis of 8-(tert-butoxycarbonyl)-1,8-diazaspiro[4.5]decan-2-one

  • Rationale: The formation of the lactam ring is achieved through an intramolecular amidation of the amino ester. This cyclization can often be induced by thermal means or with the aid of a base.[10][11]

  • Protocol:

    • The amino ester from the previous step is dissolved in a high-boiling point solvent such as toluene or xylene.

    • The solution is heated to reflux, and the progress of the cyclization is monitored by TLC or LC-MS.

    • Alternatively, the cyclization can be promoted at a lower temperature in the presence of a non-nucleophilic base.

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.

Step 3.2: Synthesis of 1,8-Diazaspiro[4.5]decan-2-one (Boc Deprotection)

  • Rationale: The final step to obtain the core scaffold is the removal of the Boc protecting group. This is typically achieved under acidic conditions, which are compatible with the lactam functionality.[12][13][14]

  • Protocol:

    • Dissolve the Boc-protected spiro-lactam in a suitable solvent such as dioxane, methanol, or ethyl acetate.

    • Add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane).

    • Stir the reaction at room temperature for 1-4 hours.

    • The deprotected product, as its hydrochloride salt, may precipitate from the solution and can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

Step 4: Formation of this compound

  • Rationale: If the deprotection step does not directly yield the hydrochloride salt in a pure form, it can be readily prepared from the free base.[15]

  • Protocol:

    • Dissolve the free base of 1,8-Diazaspiro[4.5]decan-2-one in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in the same or another appropriate solvent until the precipitation is complete.

    • The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum to yield the final product.

Reactivity and Application as a Synthetic Building Block

This compound is a bifunctional building block, offering two distinct points for chemical modification. The free base, obtained after neutralization, possesses a nucleophilic secondary amine in the piperidine ring and a secondary amide (lactam) in the five-membered ring.

G cluster_N8 Reactions at N8 (Piperidine) cluster_N1 Reactions at N1 (Lactam) Core 1,8-Diazaspiro[4.5]decan-2-one (Free Base) N8_Alkylation N-Alkylation / Arylation Core->N8_Alkylation R-X, Base N8_Acylation N-Acylation Core->N8_Acylation RCOCl or (RCO)₂O N8_ReductiveAmination Reductive Amination Core->N8_ReductiveAmination RCHO, Reducing Agent (e.g., NaBH(OAc)₃) N1_Alkylation N-Alkylation Core->N1_Alkylation R-X, Strong Base (e.g., NaH) N1_Acylation N-Acylation Core->N1_Acylation RCOCl, Base Derivatives Diverse Library of Spirocyclic Compounds N8_Alkylation->Derivatives N8_Acylation->Derivatives N8_ReductiveAmination->Derivatives N1_Alkylation->Derivatives N1_Acylation->Derivatives

Sources

The Ascent of the Spiro-Nitrogen: A Technical Guide to the Discovery and History of Diazaspirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazaspirocyclic compounds, characterized by their unique three-dimensional architecture where two nitrogen-containing rings are joined by a single carbon atom, have emerged as privileged scaffolds in modern medicinal chemistry. Their rigidified conformations and ability to project functionalities into distinct vectors of chemical space offer significant advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of the discovery and history of these fascinating molecules. It traces their conceptual origins from the pioneering work on spirocycles, delves into the seminal discoveries and synthetic milestones that defined the field, and explores the evolution of synthetic strategies from classical methods to cutting-edge catalytic and diversity-oriented approaches. The narrative highlights the crucial role of natural products in inspiring synthetic innovation and showcases the journey of diazaspirocycles from chemical curiosities to key components in clinically relevant molecules.

Introduction: The Allure of the Third Dimension in Drug Discovery

The relentless pursuit of novel and effective therapeutics has driven medicinal chemists to explore beyond the traditional "flat" world of aromatic and conformationally flexible molecules. The concept of "escaping flatland" has gained significant traction, emphasizing the importance of molecular three-dimensionality in achieving superior biological activity and physicochemical properties. Spirocyclic systems, with their inherent rigidity and precise spatial arrangement of atoms, epitomize this principle. The introduction of nitrogen atoms into these frameworks to form diazaspirocycles further enhances their value by providing key hydrogen bond donors and acceptors, modulating basicity, and offering multiple points for diversification.

This guide will navigate the historical landscape of diazaspirocyclic chemistry, offering insights into the causality behind experimental choices and the logical progression of synthetic methodologies. By understanding the foundations of this field, researchers can better appreciate the current state-of-the-art and envision future innovations in the design and application of these remarkable compounds.

Early Explorations: From Spirocycles to the Dawn of Diazaspiro-Chemistry

The story of diazaspirocycles is intrinsically linked to the broader history of spiro compounds. The term "spirane" was first coined by the German chemist and Nobel laureate Adolf von Baeyer around the turn of the 20th century. His groundbreaking work laid the foundation for the nomenclature and understanding of these unique structures, where two rings share a single common atom.

While early organic chemistry focused on simpler cyclic and acyclic systems, the mid-20th century witnessed a growing interest in more complex molecular architectures. A significant, albeit initially separate, development was the independent discovery of diaziridines , three-membered rings containing two nitrogen atoms, by three research groups between 1958 and 1959. This discovery marked a key moment in the chemistry of small, strained nitrogen-containing heterocycles and foreshadowed the broader exploration of rings containing two nitrogen atoms.

The precise date of the first synthesis of a true diazaspirocyclic compound is not definitively documented in a single landmark publication. Instead, their emergence was a gradual process, often documented in patents and specialized chemical literature. Early synthetic efforts were often extensions of established methods for creating carbocyclic spirocycles, adapted to incorporate nitrogen-containing building blocks.

The Influence of Nature: Diazaspirocyclic Alkaloids as Muses for Synthesis

Nature has long been the ultimate source of inspiration for synthetic chemists. The isolation and structural elucidation of natural products containing diazaspirocyclic cores provided a powerful impetus for the development of new synthetic strategies. A prime example is the family of histrionicotoxins , complex alkaloids isolated from the skin of South American poison dart frogs of the genus Dendrobates.

The intricate 1-azaspiro[5.5]undecane core of histrionicotoxin and its derivatives presented a formidable synthetic challenge, stimulating the creativity of synthetic chemists and leading to the development of novel cyclization strategies. The pursuit of these and other diazaspirocyclic natural products not only showcased the power of organic synthesis but also highlighted the potential biological significance of this structural motif.

Evolution of Synthetic Strategies: A Journey of Innovation

The synthetic toolbox for constructing diazaspirocyclic compounds has expanded dramatically over the decades, evolving from classical, often harsh methods to more elegant and efficient catalytic and diversity-oriented approaches.

Classical Approaches: Building the Foundation

Early syntheses of diazaspirocycles often relied on robust, multi-step sequences involving fundamental organic reactions. These methods, while foundational, frequently suffered from limitations such as low yields, lack of stereocontrol, and the need for harsh reaction conditions.

A common early strategy involved the double alkylation of a suitable nitrogen-containing nucleophile with a dihaloalkane. Another classical approach was the intramolecular condensation of a precursor containing two suitably positioned amine functionalities with a carbonyl compound or its equivalent.

The Rise of Modern Methodologies

The latter half of the 20th century and the beginning of the 21st century witnessed a renaissance in synthetic organic chemistry, with the development of powerful new reactions and concepts that have been applied to the synthesis of diazaspirocycles with unprecedented efficiency and control.

4.2.1. Ring-Closing Metathesis (RCM): A Powerful Cyclization Tool

The advent of stable and efficient ruthenium-based catalysts for olefin metathesis revolutionized the synthesis of cyclic compounds, including diazaspirocycles. Ring-closing metathesis (RCM) has proven to be a particularly effective strategy for the construction of various diazaspirocyclic systems, such as the 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane ring systems.

Experimental Workflow: Ring-Closing Metathesis for Diazaspirocycle Synthesis

Caption: A generalized workflow for the synthesis of diazaspirocycles via Ring-Closing Metathesis.

4.2.2. Diversity-Oriented Synthesis (DOS): Exploring Chemical Space

Diversity-oriented synthesis (DOS) has emerged as a powerful paradigm for the creation of structurally complex and diverse small molecule libraries for high-throughput screening. This approach has been successfully applied to the synthesis of various azaspirocycles. By employing multicomponent reactions and strategic branching pathways, DOS allows for the rapid generation of a wide range of diazaspirocyclic scaffolds with diverse substitution patterns, facilitating the exploration of new areas of chemical space in the search for novel bioactive compounds.

4.2.3. Catalytic Domino Reactions: Efficiency in a Single Pot

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. Palladium-catalyzed domino reactions have been developed for the one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds, forming three new carbon-carbon bonds in a single transformation.

Logical Relationship: Key Modern Synthetic Strategies

Synthetic_Strategies Diazaspirocycles Diazaspirocyclic Compounds RCM Ring-Closing Metathesis Diazaspirocycles->RCM DOS Diversity-Oriented Synthesis Diazaspirocycles->DOS Domino Domino Reactions Diazaspirocycles->Domino Cycloaddition [n+m] Cycloadditions Diazaspirocycles->Cycloaddition Rearrangement Rearrangement Reactions Diazaspirocycles->Rearrangement

Caption: Interconnectedness of modern synthetic strategies for accessing diazaspirocyclic cores.

The Modern Era: Diazaspirocycles as Privileged Scaffolds in Drug Discovery

The unique structural features of diazaspirocycles have led to their recognition as "privileged scaffolds" in medicinal chemistry – molecular frameworks that are capable of binding to multiple biological targets with high affinity. Their rigid nature reduces the entropic penalty upon binding to a target protein, while the spirocyclic core allows for the precise positioning of substituents to optimize interactions with the binding site.

A wide range of biological activities has been reported for compounds containing diazaspirocyclic moieties, including their use as:

  • Kinase inhibitors: Targeting various kinases involved in cell signaling and proliferation.

  • Receptor antagonists: For targets such as neurokinin (NK), neuropeptide Y (NPY), and chemokine receptors.

  • Enzyme inhibitors: Including acetyl-CoA carboxylase (ACC) inhibitors.

  • Antimicrobial and antiviral agents.

The increasing prevalence of diazaspirocyclic cores in clinical candidates and approved drugs underscores their importance in modern drug development.

Conclusion and Future Perspectives

The journey of diazaspirocyclic compounds from their conceptual beginnings to their current status as valuable tools in drug discovery is a testament to the ingenuity and perseverance of synthetic chemists. The historical evolution of their synthesis, driven by the inspiration of natural products and the development of powerful new methodologies, has paved the way for the creation of a vast and diverse chemical space.

Looking ahead, the field of diazaspirocyclic chemistry is poised for further innovation. The development of even more efficient and stereoselective synthetic methods, coupled with advances in computational chemistry and a deeper understanding of drug-target interactions, will undoubtedly lead to the discovery of new diazaspirocyclic compounds with enhanced therapeutic potential. The continued exploration of this fascinating class of molecules holds great promise for addressing unmet medical needs and advancing the frontiers of medicinal science.

References

  • Jenkins, I. D., Lacrampe, F., Ripper, J., Alcaraz, L., Le, P. V., Nikolakopoulos, G., de Almeida Leone, P., White, R. H., & Quinn, R. J. (

The Spirocyclic Enigma: A Technical Guide to 1,8-Diazaspiro[4.5]decan-2-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals.

This document provides an in-depth exploration of the 1,8-diazaspiro[4.5]decan-2-one core, a compelling heterocyclic scaffold with significant potential in medicinal chemistry. As a senior application scientist, the following guide synthesizes established synthetic methodologies, explores the nuanced structure-activity relationships, and delves into the burgeoning therapeutic applications of its derivatives. We will navigate the causal logic behind experimental designs and present a self-validating framework for the protocols discussed.

Introduction: The Allure of the Spiro-Lactam

The spiropiperidine motif is a privileged scaffold in modern drug discovery, prized for its ability to introduce three-dimensional complexity and novel exit vectors for molecular exploration.[1] This rigid, non-planar structure allows for precise orientation of substituents in biological space, often leading to enhanced target affinity and selectivity, as well as improved pharmacokinetic profiles.[2] Within this class, the 1,8-diazaspiro[4.5]decan-2-one framework, which incorporates a lactam moiety, presents a unique combination of structural rigidity and hydrogen bonding capabilities, making it a focal point for the development of novel therapeutics.

While various isomers of diazaspiro[4.5]decan-2-one have been investigated, the 1,8-isomer remains a less-explored yet highly promising core. This guide will illuminate the synthetic pathways to this scaffold, discuss its chemical properties, and survey the known and potential biological activities of its derivatives, drawing insights from its more studied analogs. The hydrochloride salt form of these compounds is often utilized to improve solubility and stability, a common practice in drug development for basic nitrogen-containing compounds.

Synthetic Strategies: Constructing the 1,8-Diazaspiro[4.5]decan-2-one Core

The synthesis of spiro-lactams, including the 1,8-diazaspiro[4.5]decan-2-one scaffold, often leverages powerful multicomponent reactions (MCRs), most notably the Ugi reaction.[3][4] MCRs are highly efficient, allowing for the construction of complex molecules in a single step from three or more starting materials, thereby promoting diversity-oriented synthesis.[5]

The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a cornerstone in the synthesis of α-acylamino amides, which can subsequently undergo cyclization to form lactams. The general reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. For the synthesis of the 1,8-diazaspiro[4.5]decan-2-one core, a bifunctional starting material is required to facilitate the spirocyclization.

A plausible synthetic route, adapted from established protocols for related spiro-lactams, is outlined below.[6]

Conceptual Workflow for 1,8-Diazaspiro[4.5]decan-2-one Synthesis via Ugi-4CR

G cluster_reactants Starting Materials cluster_reaction Ugi Four-Component Reaction cluster_cyclization Post-Ugi Cyclization A Piperidin-4-one derivative Ugi Formation of α-acylamino amide intermediate A->Ugi B Amino acid B->Ugi C Isocyanide C->Ugi D Ammonia or primary amine D->Ugi Cyclize Intramolecular amidation Ugi->Cyclize Spontaneous or acid/base catalyzed Product 1,8-Diazaspiro[4.5]decan-2-one core Cyclize->Product

Caption: Conceptual workflow for the synthesis of the 1,8-diazaspiro[4.5]decan-2-one core.

Detailed Experimental Protocol (Hypothetical)

  • Reaction Setup: To a solution of piperidin-4-one hydrochloride (1 eq.) in methanol, add an amino acid (e.g., a protected glutamic acid derivative) (1 eq.) and a primary amine or ammonia source (1 eq.). Stir the mixture at room temperature for 1 hour.

  • Ugi Reaction: To the above mixture, add an isocyanide (e.g., cyclohexyl isocyanide) (1.1 eq.) and a carboxylic acid (e.g., acetic acid) (1 eq.). The reaction is then stirred at room temperature or gently heated for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Cyclization: The formation of the Ugi intermediate is often followed by a spontaneous or induced intramolecular cyclization to form the lactam ring. In some cases, the addition of a mild acid or base may be required to facilitate this step.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

  • Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or another appropriate solvent. The resulting precipitate is collected by filtration and dried to yield the 1,8-diazaspiro[4.5]decan-2-one hydrochloride.

Structure-Activity Relationships (SAR) and Pharmacological Landscape

While SAR studies on the 1,8-diazaspiro[4.5]decan-2-one core are not extensively documented, we can infer potential trends from its isomers and related spirocyclic compounds. The substituents at the N1 and N8 positions, as well as on the piperidine and lactam rings, are key determinants of biological activity.

Insights from Isomeric Scaffolds
  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones: Derivatives of this scaffold have been investigated as antihypertensive agents.[7] The nature of the substituent at the 8-position was found to be crucial for their α-adrenergic receptor blocking activity.[7]

  • 1,4,8-Triazaspiro[4.5]decan-2-ones: These compounds have shown promise as inhibitors of the mitochondrial permeability transition pore (mPTP), a potential therapeutic target for ischemia/reperfusion injury.[1][8][9] The substituent at the 3-position of the lactam ring significantly modulates the inhibitory activity.[9]

  • 2,8-Diazaspiro[4.5]decan-1-ones: This isomeric core has yielded potent inhibitors of RIPK1 kinase, a key mediator of necroptosis involved in inflammatory diseases.[10] Additionally, derivatives have been identified as dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease.[11]

  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones: These have been identified as a novel chemotype for selective delta-opioid receptor agonists.[12]

The diverse biological activities of these closely related scaffolds underscore the therapeutic potential of the broader diazaspiro[4.5]decan-2-one family.

Table 1: Biological Activities of Diazaspiro[4.5]decan-2-one Analogs

ScaffoldTarget/ActivityTherapeutic AreaKey FindingsReference(s)
1-Oxa-3,8-diazaspiro[4.5]decan-2-oneα-Adrenergic BlockerHypertension8-position substitution is critical for activity.[7]
1,4,8-Triazaspiro[4.5]decan-2-onemPTP InhibitionIschemia/Reperfusion Injury3-position substitution modulates potency.[1][8][9]
2,8-Diazaspiro[4.5]decan-1-oneRIPK1 Kinase InhibitionInflammatory DiseasesCompound 41 showed an IC50 of 92 nM.[10]
2,8-Diazaspiro[4.5]decan-1-oneTYK2/JAK1 InhibitionInflammatory Bowel DiseaseDual inhibition with selectivity over JAK2.[11]
1,3,8-Triazaspiro[4.5]decane-2,4-dioneδ-Opioid Receptor AgonismPainNovel chemotype with low β-arrestin 2 recruitment.[12]

Potential Therapeutic Applications and Future Directions

The versatility of the diazaspiro[4.5]decan-2-one scaffold suggests a broad range of potential therapeutic applications. Based on the activities of its analogs, promising avenues for the 1,8-isomer include:

  • Central Nervous System (CNS) Disorders: The rigid spiropiperidine core is well-suited for targeting CNS receptors and enzymes. The potential for modulation of opioid receptors, as seen with the 1,3,8-triaza analog, suggests that 1,8-diazaspiro[4.5]decan-2-one derivatives could be explored for pain management and other neurological conditions.[12]

  • Inflammatory Diseases: The success of the 2,8-isomer in inhibiting key inflammatory kinases like RIPK1 and TYK2/JAK1 indicates that the 1,8-scaffold could also yield potent anti-inflammatory agents.[10][11]

  • Oncology: Given the importance of kinase inhibitors in cancer therapy, and the demonstrated activity of related compounds against kinases like CDK8/CDK19, the 1,8-diazaspiro[4.5]decan-2-one core represents a valuable starting point for the design of novel anti-cancer agents.[13]

Logical Relationship of Scaffold to Therapeutic Area

G cluster_properties Key Structural & Chemical Properties cluster_targets Potential Biological Targets cluster_applications Therapeutic Applications Scaffold 1,8-Diazaspiro[4.5]decan-2-one Core Prop1 3D Spirocyclic Structure Scaffold->Prop1 Prop2 Lactam Moiety (H-bond donor/acceptor) Scaffold->Prop2 Prop3 Tunable Substitution Points (N1, N8, etc.) Scaffold->Prop3 Target1 GPCRs (e.g., Opioid Receptors) Prop1->Target1 Target2 Kinases (e.g., RIPK1, JAK/TYK2) Prop1->Target2 Target3 Ion Channels & Transporters Prop1->Target3 Prop2->Target1 Prop2->Target2 Prop2->Target3 Prop3->Target1 Prop3->Target2 Prop3->Target3 App1 CNS Disorders (e.g., Pain) Target1->App1 App2 Inflammatory Diseases (e.g., IBD) Target2->App2 App3 Oncology Target2->App3 Target3->App1

Caption: Interplay of core properties, biological targets, and therapeutic applications.

Conclusion

The 1,8-diazaspiro[4.5]decan-2-one scaffold stands as a promising, albeit underexplored, platform for the development of novel therapeutics. Its synthesis is accessible through robust methods like the Ugi reaction, and the structural insights from its various isomers highlight its potential to yield potent and selective modulators of a wide range of biological targets. This guide has provided a foundational understanding of this intriguing spiro-lactam, with the aim of catalyzing further research and development in this exciting area of medicinal chemistry. The strategic derivatization of this core, guided by the principles outlined herein, is poised to unlock new therapeutic modalities for a host of challenging diseases.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]

  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed. Available at: [Link]

  • Electrochemical Post-Ugi Cyclization for the Synthesis of Highly Functionalized Spirolactams. ACS Publications. Available at: [Link]

  • Synthesis of Functionalized β-Lactams and Pyrrolidine-2,5-diones through a Metal-Free Sequential Ugi-4CR/Cyclization Reaction. ACS Publications. Available at: [Link]

  • Spiro-γ-lactam compound and its synthetic method and application. Google Patents.
  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. NIH. Available at: [Link]

  • Diazocarbonyl and Related Compounds in the Synthesis of Azoles. MDPI. Available at: [Link]

  • One-pot synthesis of β-lactams by the Ugi and Michael addition cascade reaction. RSC Publishing. Available at: [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. Available at: [Link]

  • 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. PubMed Central. Available at: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife. Available at: [Link]

  • 2,8-Diazaspiro(4.5)decan-3-one hydrochloride. PubChem. Available at: [Link]

  • Synthesis of novel Diazaspirodecanones as potential GPa inhibitors. ResearchGate. Available at: [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed Central. Available at: [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. Available at: [Link]

  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. ACS Publications. Available at: [Link]

  • 1,4-Diazaspiro[4.5]decane. PubChem. Available at: [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available at: [Link]

  • 1,4-Dioxaspiro[4.5]decan-8-one. PubChem. Available at: [Link]

  • 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem. Available at: [Link]

  • Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on. NIH. Available at: [Link]

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The 1,8-Diazaspiro[4.5]decan-2-one Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique three-dimensional chemical spaces. Among the myriad of scaffolds, spirocyclic systems have garnered significant attention due to their inherent structural rigidity, conformational pre-organization, and ability to project substituents into vectoral space, thereby enabling precise interactions with biological targets. This guide delves into the burgeoning biological significance of the "1,8-Diazaspiro[4.5]decan-2-one" core structure, a key pharmacophore that has emerged as a versatile and privileged scaffold in the design of potent and selective modulators of various therapeutically relevant proteins.

Structural and Physicochemical Landscape of the 1,8-Diazaspiro[4.5]decan-2-one Core

The 1,8-Diazaspiro[4.5]decan-2-one scaffold is characterized by a unique spirocyclic architecture where a piperidine ring is fused to a pyrrolidone ring through a shared quaternary carbon atom.[1] This arrangement imparts a distinct three-dimensional geometry, which is a significant departure from flat, aromatic systems that have traditionally dominated medicinal chemistry.

Key Structural Features:

  • Spirocyclic Core: The fusion of a 6-membered piperidine ring and a 5-membered pyrrolidone lactam ring.[1]

  • Defined Exit Vectors: The nitrogen atoms at positions 1 and 8, along with other positions on the rings, provide well-defined points for substitution, allowing for the systematic exploration of chemical space and the optimization of target engagement.

  • Conformational Rigidity: The spirocyclic nature restricts the conformational flexibility of the molecule, which can lead to a lower entropic penalty upon binding to a target protein, thus enhancing binding affinity and selectivity.[1]

The constrained nature of this scaffold has been shown to improve metabolic stability in certain contexts. For instance, methylation at the N1 position has been demonstrated to increase the half-life of derivatives in human microsomes, a critical parameter in drug development.[1]

Synthesis Strategies: Building the Core

The construction of the 1,8-diazaspiro[4.5]decan-2-one core can be achieved through several synthetic routes, each offering distinct advantages in terms of yield, scalability, and the potential for diversification.

Classical and Modern Synthetic Approaches

A prevalent method involves the cyclocondensation of 4-piperidone derivatives. This approach often utilizes a Mannich-type reaction with formaldehyde and an amine, followed by lactamization to form the pyrrolidone ring. Optimized conditions can lead to good yields of the core structure.[1]

Ring-closing metathesis (RCM) offers a powerful alternative for the stereoselective synthesis of the spirocycle.[1] This method typically involves the synthesis of a precursor containing two terminal alkenes, which are then cyclized using a Grubbs catalyst. The advantage of this approach lies in its ability to generate enantiomerically pure compounds, which is crucial for understanding stereospecific interactions with biological targets.

For high-throughput synthesis and the generation of compound libraries for screening, solid-phase synthesis has been successfully employed.[1] This technique involves anchoring a building block to a resin, followed by sequential chemical transformations to build the spirocyclic core, and finally, cleavage from the solid support.

A recent innovation in the synthesis of this scaffold is the use of solvent-free mechanochemistry . This "green chemistry" approach significantly reduces the environmental impact of the synthesis by minimizing solvent waste and can lead to high yields and purity.[1]

Example Synthetic Workflow: Ring-Closing Metathesis

RCM_Workflow start N-allylpiperidone precursor step1 Aza-Michael addition of acrylonitrile start->step1 step2 Grubbs catalyst-mediated Ring-Closing Metathesis step1->step2 end 1,8-Diazaspiro[4.5]decan-2-one core step2->end

Caption: A simplified workflow for the synthesis of the 1,8-Diazaspiro[4.5]decan-2-one core via Ring-Closing Metathesis.

Anticancer Activity: Targeting Key Kinases

The 1,8-diazaspiro[4.5]decan-2-one scaffold has proven to be a highly effective framework for the development of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Inhibition of Cyclin-Dependent Kinases 8 and 19 (CDK8/19)

CDK8 and its paralog CDK19 are components of the Mediator complex, which plays a critical role in regulating gene transcription. Dysregulation of CDK8/19 activity has been implicated in various cancers, making them attractive therapeutic targets. Derivatives of 1,8-diazaspiro[4.5]decan-2-one have emerged as potent inhibitors of CDK8/19.

Mechanism of Action:

Inhibition of CDK8/19 by these compounds can modulate the transcriptional landscape of cancer cells. One key downstream effect is the regulation of STAT (Signal Transducer and Activator of Transcription) protein phosphorylation. Specifically, CDK8/19 inhibition has been shown to decrease the phosphorylation of STAT1 at serine 727 (S727).[2] This modulation of the STAT pathway can impact cancer cell survival and proliferation. Furthermore, CDK8/19 inhibitors can prevent the development of resistance to other targeted therapies, such as EGFR inhibitors.[3]

CDK8_Inhibition_Pathway cluster_0 Cell Nucleus CDK8_19 CDK8/19 Mediator Mediator Complex CDK8_19->Mediator associates with STAT1 STAT1 CDK8_19->STAT1 phosphorylates RNAPII RNA Polymerase II Mediator->RNAPII regulates Gene_Expression Oncogenic Gene Expression RNAPII->Gene_Expression initiates pSTAT1 pSTAT1 (S727) STAT1->pSTAT1 pSTAT1->Gene_Expression promotes Inhibitor 1,8-Diazaspiro[4.5]decan-2-one Derivative Inhibitor->CDK8_19 inhibits

Caption: Mechanism of action of 1,8-diazaspiro[4.5]decan-2-one based CDK8/19 inhibitors.

Structure-Activity Relationship (SAR) Highlights for CDK8/19 Inhibitors:

R-group PositionModificationImpact on Activity
N1MethylationImproved metabolic stability[1]
Spiro carbonSubstitutionModulates selectivity between CDK8 and CDK19[1]
Dual Inhibition of FLT3 and CDK4

Mutations in the Fms-like tyrosine kinase 3 (FLT3) are common drivers of acute myeloid leukemia (AML).[4] Cyclin-dependent kinase 4 (CDK4) is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest. The 1,8-diazaspiro[4.5]decan-2-one core has been successfully utilized to develop dual inhibitors of FLT3 and CDK4.[4]

Therapeutic Rationale:

The dual inhibition of FLT3 and CDK4 offers a synergistic approach to treating AML. By targeting both a key signaling pathway (FLT3) and a fundamental cellular process (cell cycle progression via CDK4), these compounds can induce a more profound and durable anti-leukemic effect. AMG 925 is a notable example of a potent and orally bioavailable dual inhibitor based on this scaffold that has shown efficacy in preclinical models of AML.[4]

Neuroprotective Potential: Targeting the Sigma-1 Receptor

Beyond oncology, the 1,8-diazaspiro[4.5]decan-2-one scaffold has shown promise in the realm of neuroscience. Derivatives have been identified as potent and selective ligands for the sigma-1 (σ₁) receptor, an intracellular chaperone protein implicated in various neurological and psychiatric disorders.

Mechanism and Therapeutic Implications:

The σ₁ receptor plays a crucial role in regulating cellular stress responses, ion channel function, and neuronal plasticity. Ligands that bind to the σ₁ receptor can exert neuroprotective effects by mitigating oxidative stress, reducing neuroinflammation, and promoting neuronal survival.

Derivatives of 1,8-diazaspiro[4.5]decan-2-one have demonstrated high binding affinity for the σ₁ receptor with significant selectivity over the σ₂ subtype.[1] In preclinical models, these compounds have shown efficacy in reducing neuropathic pain without inducing catalepsy, a common side effect of some centrally acting drugs.[1] This highlights the potential of this scaffold for the development of novel therapeutics for chronic pain and potentially other neurodegenerative conditions.

Experimental Protocols

General Protocol for Cell Viability Assay (e.g., for CDK8/19 inhibitors)
  • Cell Seeding: Plate cancer cell lines (e.g., HL-60 for AML) in 96-well flat-bottom culture plates at a predetermined optimal density.

  • Compound Treatment: Prepare serial dilutions of the 1,8-diazaspiro[4.5]decan-2-one derivatives and add them to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 or 120 hours) at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Viability Assessment: Use a suitable cell viability reagent such as CellTiter-Glo® (Promega) or AlamarBlue® (Thermo Fisher Scientific) according to the manufacturer's instructions.[5]

  • Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader and calculate the half-maximal inhibitory concentration (IC₅₀) values.

Western Blotting for STAT1 Phosphorylation
  • Cell Treatment: Treat cells (e.g., NK92MI) with varying concentrations of the CDK8/19 inhibitor for a specified duration (e.g., 6 hours).[5]

  • Stimulation: Induce STAT1 phosphorylation by adding a stimulating agent, such as interferon-β (IFN-β), for a short period (e.g., 1 hour).[5]

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT1 (S727) and total STAT1. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[5]

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated STAT1.

Future Directions and Concluding Remarks

The 1,8-diazaspiro[4.5]decan-2-one core structure has firmly established itself as a privileged scaffold in medicinal chemistry. Its unique three-dimensional architecture and synthetic tractability have enabled the development of highly potent and selective inhibitors of key biological targets, particularly in the field of oncology. The promising neuroprotective properties of its derivatives further broaden the therapeutic potential of this versatile core.

Future research will likely focus on:

  • Expansion of the Target Space: Exploring the utility of this scaffold for other target classes.

  • Structure-Based Design: Leveraging co-crystal structures of derivatives with their target proteins to guide the design of next-generation compounds with improved potency and selectivity.

  • PROTAC Development: The incorporation of the 1,8-diazaspiro[4.5]decan-2-one scaffold into proteolysis-targeting chimeras (PROTACs) for the targeted degradation of disease-causing proteins is an exciting and emerging area.[1]

References

  • Czibere, A., et al. (2021). Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance. Journal for ImmunoTherapy of Cancer, 9(8), e002932.
  • Porter, D. C., et al. (2020). The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs. Cancers, 12(11), 3379.
  • Dale, T., et al. (2015). Discovery of Potent, Selective and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry, 58(23), 9299–9316.
  • Sutton, J. K., et al. (2014). Discovery of AMG 925, a FLT3 and CDK4 Dual Kinase Inhibitor with Preferential Affinity for the Activated State of FLT3. Journal of Medicinal Chemistry, 57(9), 3724–3739.
  • Porter, D. C., et al. (2022). Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo. Proceedings of the National Academy of Sciences, 119(32), e2201322119.
  • Chodaparambil, J. V., et al. (2022). Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy in vivo. bioRxiv.
  • Kudryavtsev, I., et al. (2023). Inhibition of Cyclin-Dependent Kinases 8/19 Restricts Bacterial and Virus-Induced Inflammatory Responses in Monocytes. International Journal of Molecular Sciences, 24(11), 9508.
  • D'Orazio, D., & Fant, V. (2001). Assays for Cyclin-Dependent Kinase Inhibitors. In Cancer Cell Signaling (pp. 225-232). Humana Press.
  • Bristol-Myers Squibb Company. (2019). Pd-1/pd-l1 inhibitors. U.S.
  • Bristol-Myers Squibb Company. (2021). PD-1/PD-L1 inhibitors. U.S.
  • Takeda Pharmaceutical Company Limited. (2015). Phosphorus derivatives as kinase inhibitors. U.S.
  • BeiGene, Ltd. (2024). Pd-1/pd-l1抑制剂.
  • Bristol-Myers Squibb Company. (2021). PD-1/PD-L1 inhibitors. U.S.

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Methodological & Application

Synthesis of 1,8-Diazaspiro[4.5]decan-2-one Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust, multi-step synthesis protocol for 1,8-Diazaspiro[4.5]decan-2-one hydrochloride, a valuable spirocyclic scaffold in medicinal chemistry. The protocol is designed for practical application in a laboratory setting, with a focus on procedural clarity, mechanistic understanding, and validation through established chemical principles.

Introduction

Spirocyclic systems, characterized by two rings sharing a single atom, are of significant interest in drug discovery due to their inherent three-dimensionality, which can lead to improved pharmacological properties. The 1,8-Diazaspiro[4.5]decane core, in particular, is a key building block for the development of novel therapeutics, including potent and selective dual TYK2/JAK1 inhibitors for treating inflammatory bowel disease. This document provides a detailed protocol for the synthesis of this compound, a versatile intermediate for further chemical elaboration.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process commencing with the commercially available N-Boc-4-piperidone. The key stages of this synthesis are:

  • Reductive Amination: Formation of a crucial intermediate, tert-butyl (4-aminopiperidin-1-yl)carbamate.

  • Spirocyclization: Construction of the second heterocyclic ring to form the spirocyclic core.

  • Deprotection and Salt Formation: Removal of the Boc protecting group and subsequent formation of the hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Deprotection & Salt Formation A N-Boc-4-piperidone C Reductive Amination (e.g., NaBH(OAc)₃) A->C B tert-Butyl carbamate B->C D tert-Butyl (4-aminopiperidin-1-yl)carbamate C->D E tert-Butyl (4-aminopiperidin-1-yl)carbamate G Intramolecular Michael Addition E->G F Acryloyl chloride F->G H tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate G->H I tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate K Deprotection I->K J HCl in Dioxane J->K L This compound K->L

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Part 1: Synthesis of tert-Butyl (4-aminopiperidin-1-yl)carbamate

This initial step involves the reductive amination of N-Boc-4-piperidone with tert-butyl carbamate. This method provides a straightforward route to the key aminopiperidine intermediate.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMolesRole
N-Boc-4-piperidone199.2610.0 g0.0502Starting Material
tert-Butyl carbamate117.156.46 g0.0552Amine Source
Sodium triacetoxyborohydride211.9412.7 g0.0602Reducing Agent
Dichloroethane (DCE)98.96100 mL-Solvent
Acetic Acid60.052.87 mL0.0502Catalyst
Saturated Sodium Bicarbonate-As needed-Quenching Agent
Dichloromethane (DCM)84.93As needed-Extraction Solvent
Anhydrous Magnesium Sulfate120.37As needed-Drying Agent

Procedure:

  • To a 250 mL round-bottom flask, add N-Boc-4-piperidone (10.0 g, 0.0502 mol) and tert-butyl carbamate (6.46 g, 0.0552 mol) in dichloroethane (100 mL).

  • Add acetic acid (2.87 mL, 0.0502 mol) to the mixture and stir for 30 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (12.7 g, 0.0602 mol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford tert-butyl (4-aminopiperidin-1-yl)carbamate.

Part 2: Synthesis of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

This step involves the formation of the spirocyclic lactam via an acylation followed by an intramolecular Michael addition.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMolesRole
tert-Butyl (4-aminopiperidin-1-yl)carbamate200.2810.0 g0.0499Starting Material
Acryloyl chloride90.514.1 mL0.0504Acylating Agent
Triethylamine101.197.0 mL0.0502Base
Dichloromethane (DCM)84.93100 mL-Solvent
Saturated Sodium Bicarbonate-As needed-Quenching Agent
Anhydrous Magnesium Sulfate120.37As needed-Drying Agent

Procedure:

  • Dissolve tert-butyl (4-aminopiperidin-1-yl)carbamate (10.0 g, 0.0499 mol) and triethylamine (7.0 mL, 0.0502 mol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of acryloyl chloride (4.1 mL, 0.0504 mol) in dichloromethane (20 mL) dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate, can be purified by column chromatography.

Part 3: Synthesis of this compound

The final step is the deprotection of the Boc group and the formation of the hydrochloride salt.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMolesRole
tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate254.3410.0 g0.0393Starting Material
4M HCl in Dioxane-50 mL0.200Deprotecting Agent/Acid
Dichloromethane (DCM)84.9350 mL-Solvent
Diethyl ether74.12As needed-Precipitation/Washing

Procedure:

  • Dissolve tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (10.0 g, 0.0393 mol) in dichloromethane (50 mL) in a 250 mL round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add the 4M HCl in dioxane solution (50 mL) dropwise over 20 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting residue, add diethyl ether to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 30 mL).

  • Dry the product in a vacuum oven at 40 °C to a constant weight to yield this compound as a white to off-white solid.[1]

Troubleshooting and Optimization

  • Incomplete Reductive Amination: If the reaction stalls, a small amount of additional reducing agent can be added. Ensure the reaction is anhydrous as moisture can deactivate the sodium triacetoxyborohydride.

  • Low Yield in Spirocyclization: The acylation step is exothermic; maintaining a low temperature during the addition of acryloyl chloride is crucial to prevent side reactions. The use of a non-nucleophilic base like triethylamine is important.

  • Incomplete Deprotection: If the Boc deprotection is slow, the reaction time can be extended, or a gentle warming (to around 40 °C) can be applied. Ensure the HCl solution is of good quality.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable spirocyclic building block for applications in medicinal chemistry and drug development.

References

  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

  • LookChem. Cas 73874-95-0,4-N-BOC-Aminopiperidine. [Link]

  • ResearchGate. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • ACS Publications. One-Pot Tandem/Spirocyclization Reaction: Synthesis of Spiro[pyridine-thiazolidine] Ring Derivatives. [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • National Institutes of Health. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • PubMed. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. [Link]

  • MDPI. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. [Link]

  • MDPI. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. [Link]

  • National Institutes of Health. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • ResearchGate. A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. [Link]

  • ResearchGate. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • Università degli Studi di Ferrara. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • PubMed. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]

  • ACS Publications. Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. [Link]

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Application Notes and Protocols for the Parallel Synthesis of 1,8-Diazaspiro[4.5]decan-2-one Hydrochloride Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Modern Drug Discovery

In the quest for novel therapeutics, the exploration of unique chemical space is paramount. Medicinal chemists are increasingly moving away from flat, aromatic structures towards molecules with greater three-dimensionality (3D).[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this evolution.[3] Their rigid, defined 3D geometry allows for precise projection of functional groups into biological space, enhancing interactions with protein targets.[4] This structural feature often leads to improved potency, selectivity, and pharmacokinetic properties compared to their non-spirocyclic counterparts.[1][5]

The 1,8-diazaspiro[4.5]decan-2-one core is a particularly attractive scaffold for library synthesis. It possesses two points of diversification: the secondary amine at the 8-position and the lactam nitrogen at the 1-position. This allows for the rapid generation of a large and diverse set of analogues from a single, readily accessible starting material, 1,8-diazaspiro[4.5]decan-2-one hydrochloride. This guide provides detailed protocols and insights for the efficient parallel synthesis of libraries based on this promising scaffold.

Core Principles for Library Design and Synthesis

The successful generation of a high-quality compound library from the 1,8-diazaspiro[4.5]decan-2-one scaffold hinges on a robust synthetic strategy that is amenable to parallel execution. Both solution-phase and solid-phase synthesis methodologies can be employed, with the choice often depending on the desired scale, purification strategy, and available automation. A solid-phase approach, inspired by the synthesis of related triazaspiro[4.5]decan-2-one derivatives, offers the advantage of simplified purification through catch-and-release techniques.[6]

A key consideration in library design is the selection of building blocks for derivatization at the N1 and N8 positions. A diverse set of carboxylic acids, sulfonyl chlorides, and isocyanates can be used to acylate, sulfonylate, or form ureas at the N8 position. Subsequent diversification at the N1 position can be achieved through alkylation.

Visualizing the Parallel Synthesis Workflow

The following diagram illustrates a generalized workflow for the parallel synthesis of a 1,8-diazaspiro[4.5]decan-2-one library. This workflow is designed to be adaptable to both manual and automated synthesis platforms.

G cluster_0 Scaffold Preparation cluster_1 Diversification at N8 cluster_2 Diversification at N1 cluster_3 Workup & Purification cluster_4 Final Library start 1,8-Diazaspiro[4.5]decan-2-one Hydrochloride acylation Parallel Acylation/ Sulfonylation/Urea Formation start->acylation Base (e.g., DIEA) Coupling Agent (e.g., HATU) alkylation Parallel Alkylation acylation->alkylation Base (e.g., NaH, Cs2CO3) Solvent (e.g., DMF) building_blocks_1 Diverse Carboxylic Acids/ Sulfonyl Chlorides/Isocyanates building_blocks_1->acylation purification High-Throughput Purification (e.g., HPLC) alkylation->purification building_blocks_2 Diverse Alkyl Halides building_blocks_2->alkylation library Characterized Compound Library purification->library QC (LC-MS, NMR)

Caption: Parallel synthesis workflow for 1,8-diazaspiro[4.5]decan-2-one libraries.

Experimental Protocols

The following protocols are designed for parallel synthesis in 96-well plates but can be scaled as needed. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Parallel Acylation of the N8-Position

This protocol describes the parallel acylation of this compound with a diverse set of carboxylic acids.

Materials:

  • This compound

  • Library of carboxylic acids (0.2 M in DMF)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.2 M in DMF)

  • DIEA (N,N-Diisopropylethylamine) (0.4 M in DMF)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

Procedure:

  • To each well of the 96-well reaction block, add 200 µL of a 0.1 M solution of this compound in DMF.

  • Add 200 µL of the 0.4 M DIEA solution to each well to neutralize the hydrochloride salt.

  • To each well, add 100 µL of the respective 0.2 M carboxylic acid solution from the library.

  • Initiate the coupling reaction by adding 100 µL of the 0.2 M HATU solution to each well.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Upon completion, the reaction mixtures can be subjected to high-throughput purification.

Causality behind Experimental Choices:

  • HATU is chosen as the coupling agent due to its high efficiency and low rate of epimerization, which is crucial when working with chiral building blocks.

  • DIEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the starting material and facilitate the coupling reaction without competing in the acylation.

  • DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and reagents.

Protocol 2: Parallel Alkylation of the N1-Position

This protocol outlines the parallel alkylation of the N1-lactam position of the N8-acylated intermediates.

Materials:

  • N8-acylated 1,8-diazaspiro[4.5]decan-2-one library (in DMF from the previous step)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Library of alkyl halides (0.3 M in DMF)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

Procedure:

  • To each well of the 96-well reaction block containing the N8-acylated products, carefully add 1.2 equivalents of sodium hydride. Caution: Sodium hydride reacts violently with water. Ensure all reagents and solvents are anhydrous.

  • Allow the mixture to stir for 30 minutes at room temperature to deprotonate the lactam nitrogen.

  • To each well, add 100 µL of the respective 0.3 M alkyl halide solution from the library.

  • Seal the reaction block and shake at 50 °C for 6 hours.

  • Carefully quench the reaction by the slow addition of water to each well.

  • The crude product library is now ready for high-throughput purification.

Causality behind Experimental Choices:

  • Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the lactam nitrogen, forming the corresponding anion for subsequent alkylation.

  • Heating the reaction to 50 °C increases the rate of the SN2 reaction, ensuring complete conversion within a reasonable timeframe.

Data Presentation: Representative Library Synthesis

The following table summarizes the expected outcomes for a small, representative library synthesized using the protocols described above.

EntryCarboxylic Acid (N8)Alkyl Halide (N1)Expected Mass [M+H]⁺Purity (LC-MS)
1Acetic AcidMethyl Iodide197.16>95%
2Benzoic AcidEthyl Bromide287.18>95%
34-Chlorobenzoic AcidPropyl Iodide323.14>95%
4Cyclohexanecarboxylic AcidBenzyl Bromide341.23>95%

High-Throughput Purification: A Critical Step for Library Quality

The purity of a compound library is crucial for obtaining reliable biological data.[7] High-throughput purification, typically using reverse-phase HPLC, is an essential step in the workflow.[8][9]

General Protocol for High-Throughput HPLC Purification:

  • Method Development: A generic gradient method is typically developed that provides good separation for a wide range of compounds within the library. A common gradient is 5-95% acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid) over 5-10 minutes.

  • Sample Preparation: The crude reaction mixtures are filtered and diluted in a suitable solvent (e.g., DMSO/water) before injection.

  • Automated Purification: Automated HPLC systems with fraction collectors are used to process the 96-well plates.[10][11] Fraction collection is often triggered by a UV or mass spectrometer signal.

  • Post-Purification Analysis: The purity of the collected fractions is confirmed by LC-MS analysis.

  • Compound Plating: The purified compounds are dried, weighed, and dissolved in DMSO to create stock solutions for biological screening.

Applications in Drug Discovery: A Scaffold of Proven Value

Derivatives of the diazaspiro[4.5]decan-1-one and -2-one scaffolds have demonstrated a wide range of biological activities, highlighting the potential of libraries based on this core structure.

  • Antifungal Agents: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent inhibitors of chitin synthase, a key enzyme in fungal cell wall biosynthesis.[12]

  • Kinase Inhibitors: The 2,8-diazaspiro[4.5]decan-1-one scaffold has been utilized in the development of potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease.[13] Additionally, derivatives have shown promise as RIPK1 kinase inhibitors for necroptosis-related diseases.[14][15]

  • Anticancer Agents: 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been identified as potent inhibitors of KRAS-G12D, a challenging target in cancer therapy.[16]

The diverse biological activities associated with this spirocyclic system underscore its value as a privileged scaffold in drug discovery. The parallel synthesis of libraries based on this compound provides an efficient means to explore the structure-activity relationships around this core and to identify novel therapeutic agents.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • The use of spirocyclic scaffolds in drug discovery. PubMed. [Link]

  • The use of spirocyclic scaffolds in drug discovery. CORE. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • High-Throughput Purification of Single Compounds and Libraries. ACS Publications. [Link]

  • Microscale Automated High-Throughput Purification of Libraries. Virscidian. [Link]

  • Microscale purification in support of high-throughput medicinal chemistry. RSC Publishing. [Link]

  • Microscale High−Throughput Purification of Libraries using an Automated Process. Virscidian. [Link]

  • High-throughput purification of compound libraries. PubMed. [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed. [Link]

  • Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. YouTube. [Link]

  • Solid phase synthesis of a spiro[5.5]ketal library. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. [Link]

  • Solid-phase Synthesis of [4.4] Spirocyclic Oximes. PubMed. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. [Link]

  • Solid-Phase Synthesis of a 4-Substituted γ-Lactam Library. ResearchGate. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. ResearchGate. [Link]

  • Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization. MDPI. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • (PDF) . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. [Link]

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The Role of 1,8-Diazaspiro[4.5]decan-2-one Hydrochloride in the Development of Neurokinin Receptor Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Targeting Neurokinin Receptors

Neurokinin (NK) receptors, a class of G-protein coupled receptors (GPCRs), are pivotal mediators in a wide array of physiological and pathological processes. The family includes three primary subtypes: NK1, NK2, and NK3, each with a preferential endogenous ligand from the tachykinin family of neuropeptides—Substance P (SP) for NK1, neurokinin A for NK2, and neurokinin B for NK3.[1][2] The activation of these receptors, particularly the NK1 receptor, has been implicated in pain transmission, inflammation, emesis (nausea and vomiting), and mood disorders.[3][4][5] Consequently, the development of antagonists for these receptors represents a significant therapeutic strategy for a host of clinical conditions, most notably chemotherapy-induced nausea and vomiting (CINV).[5][6][7]

The 1,8-diazaspiro[4.5]decan-2-one hydrochloride scaffold serves as a crucial building block in the synthesis of novel neurokinin receptor antagonists. Its rigid, three-dimensional structure provides a unique conformational constraint that is instrumental in achieving high-affinity and selective interactions with the NK1 receptor. This application note provides an in-depth guide for researchers and drug development professionals on the utilization of this spirocyclic motif in the discovery and characterization of potent and orally bioavailable NK1 receptor antagonists.

The Significance of the Diazaspiro[4.5]decane Scaffold

While various diazaspiro[4.5]decane derivatives have been explored for a range of biological targets, including RIPK1 kinase and TYK2/JAK1 inhibitors, the 1,8-diazaspiro[4.5]decan-2-one core is particularly well-suited for the design of neurokinin receptor antagonists.[8][9] The rationale for its use is rooted in the principles of medicinal chemistry, where the spirocyclic system offers a fixed spatial arrangement of substituents, enabling precise interactions with the amino acid residues within the binding pocket of the NK1 receptor.[6] This can lead to improved potency, selectivity, and pharmacokinetic properties compared to more flexible acyclic or monocyclic scaffolds.

Neurokinin-1 Receptor Signaling Pathways

Upon binding of its endogenous ligand, Substance P, the NK1 receptor primarily couples to the Gq alpha subunit of its associated G-protein.[10] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10][11] These events trigger downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, leading to a variety of cellular responses.[10][12]

NK1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP Substance P (SP) NK1R NK1 Receptor SP->NK1R Binds Gq Gq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Cascade Ca_ER->MAPK PKC->MAPK Cellular_Response Cellular Response (e.g., Neuronal Excitability, Inflammation) MAPK->Cellular_Response

Figure 1: Simplified NK1 Receptor Signaling Cascade.

Experimental Protocols

Protocol 1: Synthesis of a Model NK1 Receptor Antagonist using this compound

This protocol outlines a representative synthetic route for the elaboration of the 1,8-diazaspiro[4.5]decan-2-one core into a potential NK1 receptor antagonist. The specific reagents and conditions may require optimization based on the desired final compound.

Objective: To synthesize a substituted 1,8-diazaspiro[4.5]decan-2-one derivative as a candidate NK1 receptor antagonist.

Materials:

  • This compound

  • An appropriate aldehyde or ketone

  • A suitable reducing agent (e.g., sodium triacetoxyborohydride)

  • A relevant acid chloride or sulfonyl chloride

  • A non-nucleophilic base (e.g., diisopropylethylamine)

  • Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reductive Amination:

    • Dissolve this compound (1 equivalent) and the chosen aldehyde/ketone (1.1 equivalents) in anhydrous dichloromethane.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting secondary amine by column chromatography.

  • Acylation/Sulfonylation:

    • Dissolve the purified secondary amine (1 equivalent) and diisopropylethylamine (1.5 equivalents) in anhydrous tetrahydrofuran.

    • Cool the solution to 0°C and add the desired acid chloride or sulfonyl chloride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Characterization - Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human NK1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human NK1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells)

  • [³H]-Substance P (radioligand)

  • Non-labeled Substance P (for non-specific binding determination)

  • Test compound (e.g., the synthesized 1,8-diazaspiro[4.5]decan-2-one derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or vehicle (for total binding) or non-labeled Substance P (for non-specific binding)

    • [³H]-Substance P (at a concentration close to its Kd)

    • Cell membranes

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Description
IC₅₀ Concentration of antagonist that inhibits 50% of radioligand binding.
Kd Dissociation constant of the radioligand for the receptor.
Ki Inhibitory constant of the antagonist for the receptor.
Protocol 3: In Vitro Characterization - Calcium Mobilization Functional Assay

This protocol measures the ability of a test compound to antagonize Substance P-induced calcium release in cells expressing the NK1 receptor.

Objective: To determine the functional potency of a test compound as an NK1 receptor antagonist.

Materials:

  • A cell line stably expressing the human NK1 receptor (e.g., CHO-NK1 cells)

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Substance P (agonist)

  • Test compound

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • A fluorescence plate reader with an injection system

Procedure:

  • Plate the CHO-NK1 cells in a 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound at various concentrations and incubate for a predetermined time.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject Substance P (at a concentration that elicits a submaximal response, e.g., EC₈₀) and record the change in fluorescence over time.

Data Analysis:

  • Calculate the peak fluorescence response for each well.

  • Plot the percentage of inhibition of the Substance P response against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value from the resulting dose-response curve.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Start 1,8-Diazaspiro[4.5]decan-2-one HCl Reductive_Amination Protocol 1: Reductive Amination Start->Reductive_Amination Acylation Protocol 1: Acylation/Sulfonylation Reductive_Amination->Acylation Purification Purification & Characterization (NMR, MS) Acylation->Purification Final_Compound Final Antagonist Compound Purification->Final_Compound Binding_Assay Protocol 2: Radioligand Binding Assay Final_Compound->Binding_Assay Functional_Assay Protocol 3: Calcium Mobilization Assay Final_Compound->Functional_Assay Affinity Determine Affinity (Ki) Binding_Assay->Affinity Potency Determine Potency (IC₅₀) Functional_Assay->Potency

Sources

Application Notes and Protocols for Cell-Based Assays of 1,8-Diazaspiro[4.5]decan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of the 1,8-Diazaspiro[4.5]decan-2-one Scaffold

The 1,8-diazaspiro[4.5]decan-2-one core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, enhancing the potential for selective interactions with biological targets.[1] This spirocyclic system, which fuses a piperidine ring with a pyrrolidone moiety, is increasingly being utilized in the design of novel therapeutic agents, particularly in oncology.[2][3] Derivatives of this scaffold have been explored as inhibitors of key signaling proteins such as Fibroblast Growth Factor Receptors (FGFR) and Ataxia Telangiectasia and Rad3-related (ATR) kinase, both of which are critical targets in cancer therapy.[2][3]

The successful development of drugs hinges on a robust preclinical evaluation pipeline. Cell-based assays are a cornerstone of this process, offering a physiologically relevant environment to assess the efficacy, potency, and mechanism of action of novel chemical entities.[4][5][6] These assays bridge the gap between in silico or biochemical screens and in vivo studies, providing crucial data on how a compound interacts with and affects living cells.[5][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a systematic evaluation of compounds derived from the 1,8-diazaspiro[4.5]decan-2-one scaffold using a suite of validated cell-based assays. The protocols herein are designed to be self-validating and are grounded in established scientific principles, ensuring the generation of reliable and reproducible data.

A Hierarchical Approach to Compound Evaluation

A logical, tiered approach is recommended for the cellular evaluation of novel compounds. This strategy begins with broad assessments of cytotoxicity to identify active compounds and progresses to more detailed mechanistic studies to elucidate their mode of action.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening / Mechanism of Action Initial Cytotoxicity\nScreening (e.g., MTT Assay) Initial Cytotoxicity Screening (e.g., MTT Assay) Confirmation of Cytotoxicity\n(e.g., LDH Assay) Confirmation of Cytotoxicity (e.g., LDH Assay) Initial Cytotoxicity\nScreening (e.g., MTT Assay)->Confirmation of Cytotoxicity\n(e.g., LDH Assay) Active Compounds Apoptosis Induction\n(Annexin V/PI Staining) Apoptosis Induction (Annexin V/PI Staining) Confirmation of Cytotoxicity\n(e.g., LDH Assay)->Apoptosis Induction\n(Annexin V/PI Staining) Cell Cycle Analysis Cell Cycle Analysis Confirmation of Cytotoxicity\n(e.g., LDH Assay)->Cell Cycle Analysis Target-Specific Assays\n(e.g., Kinase Activity) Target-Specific Assays (e.g., Kinase Activity) Apoptosis Induction\n(Annexin V/PI Staining)->Target-Specific Assays\n(e.g., Kinase Activity) Western Blotting Western Blotting Apoptosis Induction\n(Annexin V/PI Staining)->Western Blotting Cell Cycle Analysis->Target-Specific Assays\n(e.g., Kinase Activity) Cell Cycle Analysis->Western Blotting

Caption: A hierarchical workflow for the cell-based evaluation of novel compounds.

PART 1: Primary Screening - Assessing General Cytotoxicity

The initial step is to determine whether the synthesized 1,8-diazaspiro[4.5]decan-2-one derivatives exhibit cytotoxic or cytostatic effects. A widely used, robust, and high-throughput compatible method for this is the MTT assay.

Protocol 1: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[8]

Materials:

  • Target cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.[9]

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with the same concentration of DMSO).

    • Include "no-cell" control wells containing only medium for background subtraction.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as follows: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

The IC₅₀ (half-maximal inhibitory concentration) value can then be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

PART 2: Secondary Screening - Elucidating the Mode of Cell Death

Compounds that show significant activity in the primary screen should be further investigated to understand their mechanism of action. Key questions to address are whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death), and if it affects the cell cycle.

Protocol 2: LDH Cytotoxicity Assay

Principle: This assay complements the MTT assay by measuring cytotoxicity based on the loss of plasma membrane integrity. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[10][11] The amount of LDH in the supernatant is proportional to the number of dead cells.[10] This helps to distinguish between cytostatic effects (growth inhibition) and cytotoxic effects (cell killing).[12][13]

Materials:

  • Cells and compounds prepared as in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH reaction mixture from the kit to each well containing the supernatant.

    • Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Measurement:

    • Add the stop solution provided in the kit.

    • Measure the absorbance at 490 nm.

Data Analysis: Controls are critical for this assay:

  • Spontaneous LDH release: Supernatant from untreated cells.

  • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit). % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

AssayPrincipleEndpointAdvantages
MTT Measures metabolic activity of viable cellsColorimetric (Formazan)High-throughput, sensitive
LDH Measures release of LDH from lysed cellsColorimetric (Formazan)Differentiates cytotoxicity from cytostatic effects
Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis.[14][15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and used to detect these early apoptotic cells.[16][17] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[15] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[16]

Materials:

  • 6-well plates

  • Target cells and test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat cells with the test compound (at its IC₅₀ concentration, for example) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • FITC is typically detected in the FL1 channel and PI in the FL2 channel.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

G Cell Treatment Cell Treatment Harvest Cells Harvest Cells Cell Treatment->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate (15 min, RT, Dark) Incubate (15 min, RT, Dark) Add Annexin V-FITC & PI->Incubate (15 min, RT, Dark) Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate (15 min, RT, Dark)->Analyze by Flow Cytometry Data Interpretation Data Interpretation Analyze by Flow Cytometry->Data Interpretation Live Cells\n(Annexin V-, PI-) Live Cells (Annexin V-, PI-) Data Interpretation->Live Cells\n(Annexin V-, PI-) Early Apoptotic\n(Annexin V+, PI-) Early Apoptotic (Annexin V+, PI-) Data Interpretation->Early Apoptotic\n(Annexin V+, PI-) Late Apoptotic/Necrotic\n(Annexin V+, PI+) Late Apoptotic/Necrotic (Annexin V+, PI+) Data Interpretation->Late Apoptotic/Necrotic\n(Annexin V+, PI+)

Caption: Workflow for the Annexin V and Propidium Iodide apoptosis assay.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Many anti-cancer agents exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), which can lead to apoptosis.[3] Flow cytometry with PI staining can be used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[18][19] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[19]

Materials:

  • 6-well plates

  • Target cells and test compounds

  • PBS

  • Cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest both floating and adherent cells.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the pellet in 0.5 mL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[20]

    • Incubate at -20°C for at least 2 hours (or overnight).[20]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[21]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Generate a histogram of DNA content and use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[19]

Expected Outcomes: A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase compared to the vehicle-treated control population. For example, an increase in the G2/M peak suggests the compound may be interfering with microtubule formation or DNA damage checkpoints.

Best Practices for Robust and Reproducible Data

  • Cell Line Authentication: Regularly authenticate cell lines to ensure they have not been misidentified or cross-contaminated.

  • Aseptic Technique: Maintain strict aseptic techniques to prevent microbial contamination, which can confound assay results.[22] Avoid the routine use of antibiotics, as this can mask low-level contamination.[8][22]

  • Compound Handling: Prepare fresh dilutions of compounds for each experiment. Ensure complete solubilization in DMSO before diluting in culture medium.

  • Consistent Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and incubation times to minimize variability.[8]

  • Appropriate Controls: Always include positive and negative controls in every assay to validate the experiment and provide a baseline for comparison.

Conclusion

The 1,8-diazaspiro[4.5]decan-2-one scaffold represents a promising starting point for the development of novel therapeutics. The systematic application of the cell-based assays detailed in this guide provides a robust framework for identifying bioactive derivatives, elucidating their mechanisms of action, and advancing the most promising candidates through the drug discovery pipeline. By adhering to these protocols and best practices, researchers can generate high-quality, reliable data to support the development of the next generation of targeted therapies.

References

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  • 1,8-Diazaspiro[4.5]decan-2-one - 1158749-93-9 - Vulcanchem. Vulcanchem. [URL: https://www.vulcanchem.com/product/1158749-93-9]
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - NIH. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3218090/]
  • Best Practices for Cell Culture - ATCC. ATCC. [URL: https://www.atcc.org/resources/webinars-and-videos/best-practices-for-cell-culture]
  • Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/flow-cytometry/cell-cycle-assays.html]
  • LDH assay kit guide: Principles and applications - Abcam. Abcam. [URL: https://www.abcam.
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  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [URL: https://cancer.wisc.edu/wp-content/uploads/2021/01/Cell-Cycle-Analysis.pdf]
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - ResearchGate. ResearchGate. [URL: https://www.researchgate.
  • Apoptosis – what assay should I use? - BMG Labtech. BMG Labtech. [URL: https://www.bmglabtech.
  • (PDF) Cell Culture Drug Testing: A Comprehensive Overview - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/publication/380512684_Cell_Culture_Drug_Testing_A_Comprehensive_Overview]
  • Cell-Based Assays: Screening Bioactive Compounds & Leads - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/publication/377074714_Cell-Based_Assays_Screening_Bioactive_Compounds_Leads]
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  • PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES - EPO. European Patent Office. [URL: https://data.epo.org/publication-server/document?i=7105021&nd=1&d=EP3715372A1&pn=EP3715372&db=EPO]
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  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Boster Biological Technology. [URL: https://www.bosterbio.com/protocol-and-troubleshooting/elisa-and-assay-kits/ldh-cytotoxicity-assay-kit-instruction-manual]
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Sources

Application Notes and Protocols for 1,8-Diazaspiro[4.5]decan-2-one Hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Early-Stage Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1] By screening low molecular weight fragments (typically < 300 Da), FBDD allows for a more efficient exploration of chemical space and often yields hits with superior ligand efficiency.[1][2] However, the success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library.[3] Historically, fragment libraries have been dominated by flat, aromatic compounds due to their synthetic accessibility.[3] This has led to a growing recognition of the need for fragments with greater three-dimensionality (3D) to better probe the complex and often non-planar binding sites of biological targets.[3][4]

Spirocyclic scaffolds have emerged as a privileged class of motifs to address this need for increased sp³ character in fragment libraries.[4] The inherent rigidity and defined 3D geometry of spirocycles can lead to improved physicochemical properties such as aqueous solubility and metabolic stability, while also providing novel intellectual property space.[4][5] This application note details the rationale and practical workflows for the application of "1,8-Diazaspiro[4.5]decan-2-one hydrochloride," a promising yet underexplored fragment, in FBDD campaigns.

The Rationale for Employing this compound as a Fragment

The selection of a fragment for inclusion in a screening library is a critical decision. This compound possesses several key attributes that make it an excellent candidate for FBDD, aligning well with the widely accepted "Rule of Three".[6][7][8]

Physicochemical Properties and "Rule of Three" Compliance

While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and data for the closely related analog, 2,8-Diazaspiro[4.5]decan-3-one hydrochloride.[9]

PropertyEstimated Value/Attribute"Rule of Three" GuidelineRationale for FBDD Suitability
Molecular Weight ~192.67 g/mol (as hydrochloride salt)< 300 DaThe low molecular weight allows for significant scope for chemical elaboration during hit-to-lead optimization without exceeding the typical molecular weight cutoffs for drug-like molecules.[6][8]
cLogP Low (estimated < 3)< 3The presence of two nitrogen atoms and a carbonyl group contributes to its polarity, suggesting good aqueous solubility, which is crucial for biophysical screening methods that often require high compound concentrations.[6]
Hydrogen Bond Donors 2 (amine and amide N-H)≤ 3Provides key hydrogen bonding interactions with the target protein, a primary driver of binding for many fragments.[8]
Hydrogen Bond Acceptors 1 (carbonyl oxygen)≤ 3Offers a well-defined hydrogen bond acceptor for interaction with the target.[8]
Rotatable Bonds Low≤ 3The rigid spirocyclic core restricts the conformational flexibility, reducing the entropic penalty upon binding and presenting a well-defined shape to the target.[4]
Fraction of sp³ carbons (Fsp³) High-The high sp³ character imparts a distinct three-dimensional shape, allowing it to probe non-flat binding pockets that may be missed by more traditional, planar fragments.[4]

Table 1: Physicochemical properties of this compound and its alignment with the "Rule of Three" for fragment-based drug discovery.

Structural and Synthetic Rationale

The 1,8-diazaspiro[4.5]decan-2-one scaffold offers several advantages from a medicinal chemistry perspective:

  • Defined Exit Vectors: The secondary amine at the 8-position and the lactam nitrogen at the 1-position provide two distinct and readily modifiable vectors for fragment growing or linking strategies. This allows for systematic exploration of the surrounding binding pocket.

  • Chiral Potential: While the parent scaffold is achiral, substitution on the pyrrolidinone or piperidine rings can introduce chirality, enabling the exploration of stereospecific interactions with the target.

  • Synthetic Tractability: The synthesis of diazaspiro[4.5]decanones is achievable through established synthetic routes, allowing for the generation of analogs for hit follow-up. A plausible synthetic approach is outlined below.

Proposed Synthesis of this compound

Synthesis_Workflow Start N-Boc-4-piperidone Step1 Reductive Amination with Glycine Ester Start->Step1 Intermediate1 N-Boc-piperidyl-glycine ester Step1->Intermediate1 Step2 Lactam Formation (e.g., heating) Intermediate1->Step2 Intermediate2 Boc-1,8-Diazaspiro[4.5]decan-2-one Step2->Intermediate2 Step3 Boc Deprotection (e.g., HCl in Dioxane) Intermediate2->Step3 End 1,8-Diazaspiro[4.5]decan-2-one hydrochloride Step3->End

Caption: Proposed synthetic workflow for this compound.

Protocol:

  • Reductive Amination: N-Boc-4-piperidone is reacted with a glycine ester (e.g., glycine methyl ester hydrochloride) in the presence of a reducing agent such as sodium triacetoxyborohydride to form the corresponding N-Boc-piperidyl-glycine ester.

  • Lactam Formation: The resulting amino ester is subjected to conditions that promote intramolecular cyclization to form the lactam ring. This can often be achieved by heating in a suitable solvent.

  • Boc Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, typically using a solution of HCl in an organic solvent like dioxane or ethyl acetate, to yield the final this compound.[11][12]

Fragment Screening Methodologies

The successful identification of hits requires sensitive biophysical techniques capable of detecting the weak binding affinities typical of fragments.[13] The following are detailed protocols for primary screening of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for fragment screening as it can provide information on binding, affinity, and the binding site on the target protein.[14] Ligand-observed NMR methods are particularly well-suited for primary screening.

NMR_Screening_Workflow Start Prepare Samples: - Fragment alone - Protein alone - Fragment + Protein NMR_Experiment Acquire 1D ¹H NMR Spectra (STD or Water-LOGSY) Start->NMR_Experiment Data_Analysis Analyze Spectra for: - Signal attenuation (STD) - Sign change (Water-LOGSY) NMR_Experiment->Data_Analysis Hit_Identified Hit Identified Data_Analysis->Hit_Identified Binding Observed No_Hit No Hit Data_Analysis->No_Hit No Binding

Caption: General workflow for NMR-based fragment screening.

Protocol 1: Saturation Transfer Difference (STD) NMR

STD NMR is effective for identifying binders by observing the transfer of saturation from the protein to the ligand.[15][16][17]

  • Sample Preparation: Prepare three samples in a suitable deuterated buffer: (a) this compound alone (e.g., 500 µM), (b) the target protein alone (e.g., 10-50 µM), and (c) a mixture of the protein and the fragment (e.g., 10-50 µM protein and 500 µM fragment).

  • Acquisition of Reference Spectra: Acquire a standard 1D ¹H NMR spectrum for all three samples.

  • STD Experiment Setup: On the protein-fragment mixture, set up the STD experiment. This involves acquiring two spectra: an "on-resonance" spectrum where the protein is selectively irradiated (e.g., at 0 ppm or 7 ppm) and an "off-resonance" spectrum where the irradiation is applied at a frequency where no signals are present (e.g., 40 ppm).[18]

  • Data Processing and Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum. The presence of signals from this compound in the STD spectrum indicates binding. The relative intensities of the signals can provide information about which protons of the fragment are in closest proximity to the protein.[16][17]

Protocol 2: Water-Ligand Observed via Gradient Spectroscopy (Water-LOGSY)

Water-LOGSY is another sensitive ligand-observed NMR technique that detects the transfer of magnetization from bulk water to the ligand via the protein.[19][20][21][22]

  • Sample Preparation: Similar to STD NMR, prepare samples of the fragment alone and the fragment with the target protein in a deuterated buffer containing 90-95% H₂O.

  • Water-LOGSY Experiment: Acquire Water-LOGSY spectra for both the fragment-only and the protein-fragment samples.

  • Data Analysis: For a binding event, the signals of the fragment in the presence of the protein will typically have the opposite sign to the signals of the free fragment.[22] This is a clear indication of binding.

X-ray Crystallography

X-ray crystallography provides unambiguous evidence of fragment binding and delivers a detailed 3D map of the protein-fragment interaction, which is invaluable for structure-based drug design.[23][24][25]

Xray_Workflow Start Grow Protein Crystals Soaking Soak Crystals in Fragment Solution Start->Soaking Cryo Cryo-protect and Flash-cool Crystals Soaking->Cryo Data_Collection Collect X-ray Diffraction Data Cryo->Data_Collection Structure_Solution Solve and Refine Structure Data_Collection->Structure_Solution Analysis Analyze Electron Density Maps for Fragment Binding Structure_Solution->Analysis Hit_Confirmed Hit Confirmed with Binding Mode Analysis->Hit_Confirmed

Caption: Workflow for fragment screening by X-ray crystallography.

Protocol: Crystal Soaking

  • Crystal Preparation: Grow high-quality crystals of the target protein that are robust and diffract to a suitable resolution (ideally < 2.5 Å).[24]

  • Soaking Solution Preparation: Prepare a solution of this compound in a cryo-protectant solution compatible with the protein crystals. The concentration of the fragment is typically in the range of 10-100 mM.

  • Soaking: Transfer the protein crystals into the soaking solution for a defined period, which can range from minutes to hours. This allows the fragment to diffuse into the crystal lattice and bind to the protein.

  • Cryo-cooling and Data Collection: After soaking, the crystals are flash-cooled in liquid nitrogen and X-ray diffraction data is collected at a synchrotron source.

  • Structure Determination and Analysis: The diffraction data is processed, and the electron density map is calculated. The presence of a clear and well-defined electron density corresponding to the shape of 1,8-Diazaspiro[4.5]decan-2-one in the binding site confirms a hit and reveals its binding mode.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time kinetic data on binding events, making it highly suitable for fragment screening.[13][26][27][28][29]

Protocol: Fragment Screening by SPR

  • Chip Preparation and Protein Immobilization: Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for small fragment binding.[27]

  • Assay Development: Optimize the running buffer and DMSO concentration to ensure a stable baseline and minimize non-specific binding.

  • Fragment Screening: Inject a solution of this compound (typically at a concentration range of 100 µM to 1 mM) over the sensor surface. A reference flow cell with a non-target protein or a deactivated target should be used to subtract non-specific binding.

  • Data Analysis: A binding event is detected as a change in the refractive index at the sensor surface, resulting in a response in the sensorgram. The magnitude of the response is proportional to the amount of bound fragment. Hits are typically confirmed through dose-response experiments to determine the dissociation constant (KD).[13]

Hit-to-Lead Optimization Strategies

Once this compound is identified as a hit, the next stage is to elaborate its structure to improve potency and selectivity. The structural information from X-ray crystallography is particularly valuable at this stage.

Hit_to_Lead cluster_strategies Optimization Strategies Hit Initial Hit: 1,8-Diazaspiro[4.5]decan-2-one Growing Fragment Growing Hit->Growing Linking Fragment Linking Hit->Linking Merging Fragment Merging Hit->Merging Lead Lead Compound Growing->Lead Linking->Lead Merging->Lead

Caption: Common hit-to-lead optimization strategies in FBDD.

  • Fragment Growing: This is the most common approach where chemical modifications are made to the initial fragment to extend into adjacent binding pockets. For 1,8-Diazaspiro[4.5]decan-2-one, this would involve derivatization at the secondary amine or the lactam nitrogen.[30]

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in potency.

  • Fragment Merging: If two fragments are found to bind in an overlapping manner, a new molecule can be designed that incorporates the key binding features of both.

Throughout the hit-to-lead optimization process, it is crucial to monitor ligand efficiency metrics to ensure that the increase in potency is not solely due to an increase in molecular size and lipophilicity.[2][31][32][33][34]

Conclusion

This compound represents a valuable addition to fragment libraries for FBDD campaigns. Its inherent three-dimensionality, compliance with the "Rule of Three," and synthetically accessible scaffold make it an attractive starting point for the discovery of novel therapeutics against a wide range of biological targets. The detailed protocols provided in this application note offer a robust framework for researchers to effectively screen this fragment and progress any identified hits towards lead compounds. By embracing 3D fragments like this compound, the drug discovery community can enhance its ability to tackle challenging targets and deliver the next generation of innovative medicines.

References

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  • Wikipedia contributors. (2023). Fragment-based lead discovery. In Wikipedia, The Free Encyclopedia.
  • University of Maryland. (n.d.). Saturation Transfer Difference (STD) - NMR experiment procedure. Department of Chemistry and Biochemistry.
  • University of Wisconsin-Madison. (2016).
  • Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug discovery today, 9(10), 430–431.
  • Practical Fragments. (2013, July 17).
  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug discovery today, 8(19), 876–877.
  • Practical Fragments. (2011, November 10). Pushing the Rule of 3.
  • Dalvit, C., Flocco, M., Veronesi, M., & Vulpetti, A. (2003). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Journal of medicinal chemistry, 46(24), 5221–5231.
  • Practical Fragments. (2011, November 10). Pushing the Rule of 3.
  • Bembenek, S. D., T među, N., & Brender, J. R. (2009). Ligand efficiency and fragment-based drug discovery. Drug discovery today, 14(5-6), 278–283.
  • Newman, J., & Johnson, P. J. (2012). Crystallographic fragment screening. Methods in molecular biology (Clifton, N.J.), 841, 139–159.
  • Renaud, J., & Gygax, D. (2007).
  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems.
  • Kenny, P. W. (2013). Ligand efficiency: nice concept shame about the metrics. [PowerPoint slides].
  • ResearchGate. (n.d.). Ligand efficiency and fragment-based drug discovery. Request PDF.
  • Bruker. (n.d.). Fragment screening by ligand observed nmr.
  • ResearchGate. (n.d.). Soaking strategy. (a)
  • Papalia, G. A., & Myszka, D. G. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv.
  • Giannetti, A. M., & Arkin, M. R. (2010). Fragment screening by surface plasmon resonance. ACS medicinal chemistry letters, 1(4), 146–150.
  • Dalvit, C., Flocco, M., Knapp, S., & Veronesi, M. (2002). NMR-Based Screening with Competition Water−Ligand Observed via Gradient Spectroscopy Experiments: Detection of High-Affinity Ligands. Journal of Medicinal Chemistry, 45(11), 2311–2314.
  • Collins, P. M., & Collins, B. M. (2012). Gentle, fast and effective crystal soaking by acoustic dispensing. Acta crystallographica. Section D, Biological crystallography, 68(Pt 10), 1344–1349.
  • Glycopedia. (n.d.). Saturation Transfer Difference Spectroscopy (STD).
  • Ciulli, A., & Williams, G. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current topics in medicinal chemistry, 12(17), 1865–1877.
  • ResearchGate. (n.d.). WaterLOGSY detects that fragments bind the protein target through a....
  • Jayalakshmi, V., & Krishna, N. R. (2002). Binding Moiety Mapping by Saturation Transfer Difference NMR. Journal of Magnetic Resonance, 155(1), 106–118.
  • Wollenhaupt, J., Barthel, T., Lima, G. M. A., Metz, A., Wallacher, D., Jagudin, E., ... & Weiss, M. S. (2022). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. Journal of visualized experiments : JoVE, (183), e62208.
  • Angulo, J., & Nieto, P. M. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding.
  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance.
  • Duke University. (2022, December 15). Ligand screening with NMR.
  • BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Scott, D. E., & Coyne, A. G. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry (Weinheim an der Bergstrasse, Germany), 25(49), 11406–11422.
  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decan-3-one hydrochloride.
  • PubChemLite. (n.d.). 1-methyl-1,8-diazaspiro[4.5]decane dihydrochloride.
  • ResearchGate. (2012). The Use of Spirocyclic Scaffolds in Drug Discovery.
  • Chemicalbook. (n.d.). 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis.
  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview.
  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.
  • BenchChem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.
  • Cushman, D. W., & Ondetti, M. A. (1985). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of medicinal chemistry, 28(11), 1596–1602.
  • ChemicalBook. (n.d.). 4-(4-chlorophenyl)-2-methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride.
  • PubChemLite. (n.d.). 2-methyl-2,8-diazaspiro[4.5]decane dihydrochloride.
  • PubChemLite. (n.d.). 1-methyl-1,7-diazaspiro[4.5]decane dihydrochloride.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in "1,8-Diazaspiro[4.5]decan-2-one hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the experimental workflow. Our focus is on providing scientifically sound, field-proven insights to help you navigate the complexities of this synthesis and achieve optimal yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: The most common and reliable synthetic route commences with commercially available N-Boc-4-piperidone. The overall strategy is a three-step sequence:

  • Knoevenagel Condensation: A base-catalyzed reaction between N-Boc-4-piperidone and ethyl cyanoacetate to form the α,β-unsaturated cyano ester intermediate.

  • Reductive Cyclization: The simultaneous reduction of the nitrile and the olefinic bond, followed by intramolecular lactamization to construct the spirocyclic core.

  • Deprotection and Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions, followed by the formation of the hydrochloride salt.

Q2: Why is the Boc protecting group preferred for the piperidone nitrogen in this synthesis?

A2: The Boc (tert-butoxycarbonyl) group is an ideal choice for protecting the piperidone nitrogen for several key reasons. Firstly, it is stable under the basic conditions of the initial Knoevenagel condensation, preventing unwanted side reactions involving the secondary amine. Secondly, its electron-withdrawing nature can influence the reactivity of the piperidone carbonyl, although this effect is generally modest. Most importantly, the Boc group is readily cleaved under acidic conditions, which is convenient for the final deprotection and hydrochloride salt formation in a single step.

Q3: What are the critical parameters to control during the Knoevenagel condensation step?

A3: The Knoevenagel condensation is a crucial step that dictates the overall yield of the synthesis. The key parameters to control are:

  • Choice and amount of base: A weak base like piperidine or ammonium acetate is generally preferred to avoid self-condensation of the piperidone.

  • Reaction temperature: While some condensations proceed at room temperature, gentle heating can often improve the reaction rate and yield.

  • Removal of water: The reaction produces water, which can inhibit the reaction equilibrium. Using a Dean-Stark apparatus or other methods to remove water can significantly drive the reaction to completion.

Q4: Can I use other active methylene compounds instead of ethyl cyanoacetate?

A4: While ethyl cyanoacetate is commonly used due to its balanced reactivity, other active methylene compounds like malononitrile or diethyl malonate could potentially be employed. However, the choice of the active methylene compound will significantly impact the subsequent cyclization step and the final product structure. For the synthesis of 1,8-Diazaspiro[4.5]decan-2-one, ethyl cyanoacetate provides the necessary cyano and ester functionalities for the desired reductive cyclization pathway.

Troubleshooting Guide: Low Yield in Synthesis

Low yield is a common challenge in multi-step organic syntheses. This section provides a detailed, step-by-step guide to troubleshoot and optimize the synthesis of this compound.

Step 1: Knoevenagel Condensation of N-Boc-4-piperidone and Ethyl Cyanoacetate

This initial step is critical for the overall success of the synthesis. Low yield in this step will invariably lead to a poor overall yield.

Problem: Low or no formation of the α,β-unsaturated cyano ester intermediate.

Potential Cause Troubleshooting & Optimization Scientific Rationale
Inactive Catalyst Use a fresh, high-purity weak base catalyst such as piperidine or ammonium acetate. Consider screening other amine catalysts.The catalyst is essential for the deprotonation of the active methylene compound (ethyl cyanoacetate), initiating the condensation. An old or impure catalyst will have reduced activity.
Suboptimal Reaction Conditions Optimize the reaction temperature. Gentle heating (50-80 °C) can often overcome the activation energy barrier. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.The rate of the Knoevenagel condensation is temperature-dependent. Insufficient heating may result in a sluggish reaction, while excessive heat can lead to side product formation.
Presence of Water Use anhydrous solvents and reagents. Employ a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.The Knoevenagel condensation is a reversible reaction where water is a byproduct. Removing water shifts the equilibrium towards the product side, thereby increasing the yield.
Steric Hindrance While N-Boc-4-piperidone is a relatively unhindered ketone, ensure that the reaction is given sufficient time to proceed to completion.Steric factors can influence the rate of nucleophilic attack on the carbonyl carbon.

Experimental Protocol: Optimized Knoevenagel Condensation

  • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add N-Boc-4-piperidone (1.0 eq), ethyl cyanoacetate (1.1 eq), and a suitable solvent such as toluene.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Reductive Cyclization

This step involves the transformation of the α,β-unsaturated cyano ester into the desired spiro-lactam. This is a complex transformation that can be a major source of low yield.

Problem: Low yield of the Boc-protected 1,8-Diazaspiro[4.5]decan-2-one.

Potential Cause Troubleshooting & Optimization Scientific Rationale
Inefficient Reduction Screen different reducing agents. Catalytic hydrogenation (e.g., H₂, Pd/C, or Raney Nickel) is often effective. Alternatively, chemical reducing agents like sodium borohydride in the presence of a transition metal catalyst can be explored. Optimize the reaction conditions (pressure, temperature, catalyst loading).The simultaneous reduction of both the nitrile and the carbon-carbon double bond is crucial for the subsequent cyclization. The choice of reducing agent and conditions will determine the efficiency and selectivity of this reduction.
Incomplete Cyclization Ensure the reaction is run to completion by monitoring with TLC or LC-MS. The cyclization can sometimes be promoted by adjusting the pH of the reaction mixture after the reduction step.The intramolecular cyclization to form the lactam is a nucleophilic acyl substitution reaction. The rate of this reaction can be influenced by temperature and the presence of acid or base catalysts.
Side Reactions Over-reduction of the ester functionality to an alcohol can occur with harsh reducing agents. Use a milder reducing agent or carefully control the reaction conditions. Polymerization of the starting material or intermediates can also be an issue.The ester group is susceptible to reduction. Careful selection of the reducing agent is necessary to selectively reduce the nitrile and the alkene without affecting the ester.

Experimental Protocol: Reductive Cyclization using Catalytic Hydrogenation

  • Dissolve the crude α,β-unsaturated cyano ester from the previous step in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or Raney Nickel).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC or LC-MS for the formation of the cyclized product.

  • Upon completion, carefully filter the catalyst and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

This final step yields the target compound. While generally straightforward, issues can arise that affect the final yield and purity.

Problem: Low yield or impure this compound.

Potential Cause Troubleshooting & Optimization Scientific Rationale
Incomplete Deprotection Use a sufficient excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA). Ensure the acid is not old or degraded. Monitor the reaction by TLC until the starting material is completely consumed.The Boc group is cleaved under acidic conditions via the formation of a stable tert-butyl cation. Incomplete deprotection will result in a mixture of the protected and deprotected product.
Product Isolation Issues If the hydrochloride salt does not precipitate, try adding a non-polar solvent like diethyl ether to induce precipitation. Ensure the product is thoroughly dried to remove any residual solvent.The hydrochloride salt is typically an ionic solid with lower solubility in organic solvents compared to its free base form.
Degradation of the Product Avoid excessive heating during the deprotection and workup steps, as the spiro-lactam ring may be susceptible to hydrolysis under harsh acidic conditions.While generally stable, prolonged exposure to strong acid and heat can lead to the degradation of the product.

Experimental Protocol: Deprotection and Salt Formation

  • Dissolve the Boc-protected 1,8-Diazaspiro[4.5]decan-2-one in a minimal amount of a suitable solvent like dioxane or dichloromethane.

  • Cool the solution in an ice bath and add an excess of 4M HCl in dioxane (typically 4-5 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.

  • Wash the solid product with cold diethyl ether and dry under vacuum to obtain this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Deprotection & Salt Formation start N-Boc-4-piperidone + Ethyl Cyanoacetate intermediate1 α,β-Unsaturated Cyano Ester start->intermediate1 Piperidine, Toluene, Reflux intermediate2 Boc-1,8-diazaspiro[4.5]decan-2-one intermediate1->intermediate2 H₂, Pd/C or Raney Ni, EtOH final_product 1,8-Diazaspiro[4.5]decan-2-one Hydrochloride intermediate2->final_product 4M HCl in Dioxane Troubleshooting_Low_Yield cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Deprotection & Salt Formation start Low Overall Yield q1 Low yield of α,β-unsaturated cyano ester? start->q1 a1_1 Check catalyst activity q1->a1_1 a1_2 Optimize temperature q1->a1_2 a1_3 Ensure water removal q1->a1_3 q2 Low yield of Boc-spiro-lactam? q1->q2 If Step 1 is successful a2_1 Screen reducing agents q2->a2_1 a2_2 Monitor for complete cyclization q2->a2_2 a2_3 Check for over-reduction q2->a2_3 q3 Low yield of final hydrochloride salt? q2->q3 If Step 2 is successful a3_1 Ensure complete deprotection q3->a3_1 a3_2 Optimize product isolation q3->a3_2 a3_3 Avoid product degradation q3->a3_3

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Guide: Purification of 1,8-Diazaspiro[4.5]decan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth troubleshooting and frequently asked questions for the purification of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride from typical reaction mixtures. As a polar, spirocyclic lactam hydrochloride salt, this compound presents unique purification challenges that standard protocols for neutral, non-polar molecules may not adequately address.[1] This document offers field-proven insights and detailed methodologies to help researchers achieve high purity and yield.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both corrective protocols and the scientific rationale behind them.

Q1: My post-reaction crude solid is an oily, sticky mass, and my ¹H NMR spectrum shows multiple broad peaks. What's the likely issue and how do I proceed?

A1: This common issue typically points to a mixture of your desired hydrochloride salt, residual solvents, unreacted starting materials, and potentially the free base form of your product. The hydrochloride salt is often hygroscopic, absorbing atmospheric moisture to become tacky. Broad NMR peaks suggest the presence of multiple species in exchange or poor sample preparation.

Core Problem: Incomplete salt formation and presence of impurities. A common synthesis route involves the deprotection of a Boc-protected precursor with acid, such as HCl.[2] Incomplete reaction or workup can leave behind the starting material.

Recommended Workflow:

  • Initial Cleanup via Liquid-Liquid Extraction (as Free Base): The most robust strategy is to purify the compound in its neutral (free base) form before forming the final, clean hydrochloride salt.

  • Conversion to Free Base: Dissolve the entire crude mixture in deionized water. Make the solution basic (pH 9-10) by the slow, dropwise addition of a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution while stirring in an ice bath.

  • Extraction: Extract the aqueous layer 3-4 times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). The free base is significantly more soluble in organic solvents than its salt form.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Formation of Pure Hydrochloride Salt:

    • Dissolve the purified free base (now likely an oil or solid) in a minimal amount of a dry solvent like anhydrous diethyl ether or EtOAc.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with vigorous stirring until precipitation is complete.

    • Monitor the pH with moist pH paper to ensure it is acidic.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash the solid with a small amount of cold, dry diethyl ether, and dry it under high vacuum.

Self-Validation: The resulting solid should be a crystalline, free-flowing powder. Confirm its identity and purity via ¹H NMR (expect sharp peaks), LC-MS, and melting point analysis.

Q2: I am attempting to purify the hydrochloride salt by column chromatography on silica gel, but the compound either won't elute or it streaks badly down the column. What is happening?

A2: This is a classic problem when chromatographing basic amine salts on standard silica gel.[3] Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. Your positively charged ammonium salt interacts strongly with these acidic sites via ion exchange, leading to irreversible binding or significant peak tailing.[3]

Option 1: Modified Normal-Phase Chromatography

  • Principle: To mitigate the strong interaction with silica, a small amount of a competing base, such as triethylamine (TEA) or ammonia, is added to the mobile phase. This base effectively neutralizes the acidic silanol sites, allowing your compound to elute more symmetrically.[3]

  • Experimental Protocol:

    • Slurry Preparation: Prepare your mobile phase, typically a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). To this solvent system, add 0.5-1.0% triethylamine.

    • Column Packing: Pack a silica gel column using this TEA-modified mobile phase.

    • Sample Loading: Adsorb your crude product onto a small amount of silica gel, and dry-load it onto the column.

    • Elution: Run the column with the TEA-modified gradient. The triethylammonium hydrochloride salt formed in situ will typically elute with the solvent front, and your purified free base will follow.

    • Post-Column Workup: Combine the product-containing fractions, evaporate the solvent, and then perform the salt formation step as described in A1 to get the pure hydrochloride salt.

Option 2: Hydrophilic Interaction Chromatography (HILIC)

  • Principle: HILIC is an ideal technique for purifying polar, charged compounds that are poorly retained in reversed-phase chromatography.[4] It utilizes a polar stationary phase (like bare silica or an amino-functionalized column) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[4][5] This creates a water-rich layer on the stationary phase into which your polar analyte can partition, leading to excellent retention and separation.

  • Experimental Protocol:

    • Column and Solvents: Use a HILIC-grade column (bare silica is often sufficient). The mobile phase will be a gradient of aqueous buffer into acetonitrile. For example, Solvent A: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate. Solvent B: 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate.

    • Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 100% A) for at least 10 column volumes.

    • Sample Preparation: Dissolve your sample in the initial mobile phase.

    • Elution: Inject the sample and run a gradient (e.g., 0% to 100% B over 20 minutes).

    • Product Recovery: Collect fractions and remove the solvent/buffer via lyophilization (freeze-drying) to obtain your pure product.

Q3: My yield after recrystallization is very low. How can I select a better solvent system and improve my recovery?

A3: Low yield in recrystallization is most often caused by choosing a solvent in which the compound has high solubility even at low temperatures, or by using an excessive volume of solvent. The goal is to find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Principle: Recrystallization purifies compounds based on differences in solubility between the desired product and impurities. As a saturated hot solution cools, the solubility of the product decreases, causing it to crystallize out while impurities remain dissolved.

  • Solvent Selection Protocol:

    • Place a small amount of your crude product (approx. 20-30 mg) into several small test tubes.

    • Add a few drops of different solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, ethyl acetate) to each tube at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.

    • Gently heat the tubes that showed poor solubility. If the compound dissolves completely upon heating, it is a promising solvent.

    • Cool the dissolved solutions to room temperature and then in an ice bath. The solvent that produces a high yield of crystals upon cooling is your best choice.

    • For Solvent Pairs: If no single solvent works, try a binary system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., methanol) at its boiling point. Then, add a "poor" solvent (in which it is insoluble, e.g., diethyl ether or hexanes) dropwise until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

  • Optimized Recrystallization Protocol:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent (e.g., hot isopropanol) portion-wise and with heating, just until the solid fully dissolves. Using the absolute minimum amount of hot solvent is critical for maximizing yield.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals. Do not disturb the flask.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration, washing them with a minimal amount of ice-cold solvent.

    • Dry the crystals under high vacuum.

Purification Method Selection

The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Purification Workflow Decision Diagram

PurificationWorkflow start Crude Reaction Mixture check_purity Assess Initial Purity (TLC, Crude NMR) start->check_purity high_purity High Purity (>90%) Minor Impurities check_purity->high_purity High low_purity Low Purity (<90%) Complex Mixture check_purity->low_purity Low recrystallize Recrystallization high_purity->recrystallize extraction Acid-Base Extraction (Purify Free Base) low_purity->extraction final_product Pure Product (>98%) recrystallize->final_product chromatography Chromatography Needed? extraction->chromatography Still Impure? extraction->final_product Pure Free Base -> Salt Formation hilic HILIC chromatography->hilic Yes (Preferred) modified_np Modified Normal-Phase (Silica + TEA) chromatography->modified_np Yes (Alternative) hilic->final_product Lyophilize -> Pure Salt modified_np->final_product Evaporate -> Salt Formation

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Stability of "1,8-Diazaspiro[4.5]decan-2-one hydrochloride" in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1,8-Diazaspiro[4.5]decan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. While specific stability data for this compound is not extensively published, this document synthesizes information from analogous diazaspiro[4.5]decan-one structures and established principles of pharmaceutical stability testing to provide a robust framework for your work.[1][2][3]

Our approach is grounded in the principles outlined by the International Conference on Harmonisation (ICH) guidelines, particularly concerning forced degradation and stability-indicating method development.[4][5] This ensures that the methodologies described are scientifically sound and align with regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take before using this compound in a new solvent?

A1: The foundational step is to perform a preliminary solubility and short-term stability assessment. The hydrochloride salt form suggests good solubility in polar protic solvents like water, ethanol, or methanol. However, the lactam and secondary amine functionalities within the spirocyclic structure present potential sites for reactivity.

  • Causality: The goal is to find a solvent that fully dissolves the compound without inducing immediate degradation. An inappropriate solvent can lead to hydrolysis, solvolysis, or pH-related instability, compromising your experiment from the start. For example, dissolving in a highly basic or acidic medium without understanding its stability profile could rapidly degrade the material. Derivatives of diazaspiro[4.5]decan-one are often synthesized or manipulated in specific solvent systems like dichloromethane (CH2Cl2), ethanol, or dimethylformamide (DMF), which can be starting points for your investigation.[6][7]

Q2: What are the most likely degradation pathways for this molecule?

A2: Given the structure, two primary areas are susceptible to degradation:

  • Hydrolysis of the Lactam Ring: The cyclic amide (lactam) is susceptible to hydrolysis under both acidic and basic conditions. This would cleave the five-membered ring, resulting in an amino acid derivative.

  • Reactivity of the Secondary Amines: The piperidine ring contains a secondary amine that can undergo oxidation or other reactions. As a hydrochloride salt, this amine is protonated, which generally increases its stability against oxidation but can influence its interaction with basic solvents or reagents.

Understanding these potential pathways is critical for designing a stability-indicating analytical method, which must be able to separate the intact drug from these potential degradants.[4][8]

Q3: How do I know if my analytical method is "stability-indicating"?

A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[4][9] To validate your method, you must perform a forced degradation study . This involves intentionally stressing the compound under harsh conditions (e.g., strong acid, strong base, oxidation, heat, light) to generate degradation products.[5][8] If your analytical method (e.g., HPLC) can resolve the peak for the intact this compound from all new peaks that appear, it is considered stability-indicating.

Troubleshooting Guide: Common Experimental Issues

Issue 1: I dissolved the compound in an aqueous buffer and saw a new peak in my HPLC analysis after a few hours.

  • Probable Cause: This is likely due to pH-dependent hydrolysis of the lactam ring. The stability of lactams is highly sensitive to pH.

  • Troubleshooting Steps:

    • Characterize the Degradant: If possible, use LC-MS to get a mass of the new peak. A mass increase corresponding to the addition of a water molecule is a strong indicator of hydrolysis.[10]

    • Perform a pH Profile Study: Prepare solutions of the compound in a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, 12).

    • Analyze Over Time: Monitor the solutions by HPLC at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Identify the pH of Maximum Stability: Plot the percentage of intact compound versus pH to determine the optimal pH range for your experiments. This systematic approach ensures the reliability of your stock solutions and experimental buffers.

Issue 2: My results are inconsistent when using DMSO as a stock solution solvent.

  • Probable Cause: DMSO is hygroscopic and can absorb water from the atmosphere. The absorbed water can slowly hydrolyze the compound. Additionally, older or improperly stored DMSO can contain acidic impurities that may accelerate degradation.

  • Troubleshooting Steps:

    • Use High-Purity, Anhydrous DMSO: Always use a fresh, sealed bottle of anhydrous grade DMSO for preparing stock solutions.

    • Prepare Fresh Stock Solutions: Avoid long-term storage of the compound in DMSO. Prepare fresh solutions for each experiment or, if storage is necessary, aliquot into small, tightly sealed vials and store at -20°C or -80°C.

    • Run a Control: Analyze a freshly prepared solution and compare it to one that has been stored for a period to quantify the extent of degradation.

Issue 3: I observe multiple small impurity peaks even in my solid starting material.

  • Probable Cause: The compound may be sensitive to light or heat, leading to slow degradation during storage.

  • Troubleshooting Steps:

    • Check Storage Conditions: Ensure the solid material is stored in a cool, dark, and dry place, as recommended for similar intermediates.[11] An amber vial within a desiccator is ideal.

    • Perform Photostability Testing: Expose a sample of the compound (both in solid form and in a chosen solvent) to controlled UV and visible light, as per ICH Q1B guidelines.[12] Monitor for the appearance of new peaks.

    • Perform Thermal Stress Testing: Heat the solid compound at an elevated temperature (e.g., 60-80°C) and monitor for degradation. This will confirm if heat is a contributing factor.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol is essential for understanding the intrinsic stability of this compound and is the first step in developing a stability-indicating method.[5]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: Use the stock solution for the following conditions. The goal is to achieve 5-20% degradation. Adjust exposure times as needed.

Stress ConditionReagent/ConditionTypical IncubationNeutralization Step (before HPLC analysis)
Acid Hydrolysis 0.1 M HCl60°C for 4 hoursAdd equal molar amount of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOHRoom Temp for 2 hoursAdd equal molar amount of 0.1 M HCl
Oxidation 3% H₂O₂Room Temp for 8 hoursN/A (dilute with mobile phase)
Thermal Stress 80°C in solution24 hoursN/A (cool to room temperature)
Photolytic Stress UV/Vis light (ICH Q1B)Per guidelineN/A (protect from light post-exposure)
  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV or HPLC-MS method.[10][13]

Workflow for Stability Assessment

The following diagram outlines the logical flow for assessing the stability of the compound in a chosen solvent system.

G start Start: Select Solvent System solubility 1. Determine Solubility (e.g., mg/mL) start->solubility dissolved Is Compound Fully Dissolved? solubility->dissolved fail FAIL: Select Alternative Solvent dissolved->fail No short_term 2. Short-Term Stability (24h) Analyze at t=0 and t=24h dissolved->short_term Yes fail->start stable Is Degradation < 2%? short_term->stable forced_degradation 3. Conduct Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) stable->forced_degradation Yes troubleshoot Troubleshoot: Identify Degradant(s) Adjust pH, Temp, etc. stable->troubleshoot No method_dev 4. Develop Stability-Indicating Method (HPLC, LC-MS) forced_degradation->method_dev pass PASS: Solvent is Suitable Proceed with Experiments method_dev->pass troubleshoot->start

Caption: Workflow for Solvent Selection and Stability Assessment.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method that separates the parent compound from all potential degradation products identified in the forced degradation study.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different mobile phase compositions. A good starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The acidic modifier helps to produce sharp peaks for amine-containing compounds.

  • Gradient Optimization:

    • Inject a pooled sample containing the unstressed compound and all stressed samples.

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

    • Adjust the gradient slope to maximize the resolution between the parent peak and the closest eluting degradation peak.

  • Method Validation (per ICH Q2(R1)):

    • Specificity: Demonstrate that the method is unaffected by degradation products (achieved via the forced degradation study).

    • Linearity: Analyze a series of dilutions of a standard solution to show the detector response is proportional to the concentration.

    • Accuracy: Determine the recovery of the API from a spiked sample.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).

    • Robustness: Intentionally make small changes to method parameters (e.g., pH of mobile phase, column temperature) to ensure the method remains reliable.

Troubleshooting Degradation Pathways

This decision tree helps diagnose the root cause of unexpected sample instability.

G start Unexpected Degradation Observed check_solvent Is the solvent aqueous or protic? start->check_solvent check_ph Check pH of the solution check_solvent->check_ph Yes check_storage How was the solution stored? check_solvent->check_storage No hydrolysis Likely Hydrolysis: - Adjust pH to 5-7 - Use aprotic solvent if possible check_ph->hydrolysis check_light Exposed to light? check_storage->check_light photodegradation Likely Photodegradation: - Use amber vials - Work in low light check_light->photodegradation Yes check_air Exposed to air for long periods? check_light->check_air No oxidation Likely Oxidation: - Degas solvents - Blanket with inert gas (N2, Ar) check_air->oxidation Yes unknown Consider other reactive species (e.g., metal ions, radical initiators) check_air->unknown No

Caption: Decision Tree for Troubleshooting Unexpected Degradation.

References

  • Georgopoulou, D., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate. [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(5), 4153-4173. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decan-3-one hydrochloride. National Center for Biotechnology Information. [Link]

  • Shaikh, S., et al. (2011). Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation. ResearchGate. [Link]

  • Poch, F., et al. (2016). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry, 59(4), 1547-1569. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]

  • Gabrielson, J. P. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

  • SpiroChem. (n.d.). Analytical Method Development. SpiroChem. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Shaikh, S., et al. (2011). Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation. Journal of Chromatographic Science, 49(10), 764-770. [Link]

Sources

Challenges in the scale-up synthesis of "1,8-Diazaspiro[4.5]decan-2-one"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,8-Diazaspiro[4.5]decan-2-one. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and scaling up this valuable spirocyclic scaffold. We will address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Introduction: The Challenge of the Spirocyclic Lactam

The 1,8-diazaspiro[4.5]decan-2-one core is a significant structural motif in medicinal chemistry, appearing in molecules developed as inhibitors for targets like the Janus kinase (JAK) family, specifically TYK2/JAK1.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity. However, the construction of the spirocyclic center, particularly at scale, presents considerable synthetic hurdles, including steric hindrance, control of stereochemistry, and challenging purifications.[3] This guide provides practical, actionable solutions to overcome these obstacles.

Primary Synthetic Strategy: A Two-Stage Approach

While several routes to spiro-lactams exist, a robust and adaptable strategy for 1,8-Diazaspiro[4.5]decan-2-one involves a two-stage process starting from an N-protected 4-piperidone. This pathway is often favored for its convergent nature and the availability of starting materials.

  • Stage 1: Formation of the Spiro-amino Acid/Ester Intermediate. This key step typically involves a reductive amination between an N-protected 4-piperidone and an amino acid ester (e.g., ethyl 3-aminopropionate).

  • Stage 2: Lactamization. The resulting amino ester is then cyclized, often under thermal conditions, to form the desired spiro-lactam.

Below is a generalized workflow for this common synthetic route.

G cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Lactamization & Deprotection A N-Protected 4-Piperidone C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Ethyl 3-Aminopropionate B->C D Spiro Amino Ester Intermediate C->D E Thermal Cyclization (High Temp, Toluene) D->E Purification F Protected Spiro-Lactam E->F G Deprotection (e.g., H₂/Pd/C for Cbz) F->G H Final Product: 1,8-Diazaspiro[4.5]decan-2-one G->H G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Lactamization cluster_2 Step 3: Deprotection A 1. Dissolve N-Cbz-4-piperidone & Ethyl 3-aminopropionate in DCM B 2. Add Acetic Acid (1 eq) A->B C 3. Add NaBH(OAc)₃ portion-wise at 0°C B->C D 4. Warm to RT, stir for 12-24h C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Extract, Dry, Concentrate E->F G 7. Purify via column chromatography F->G H 1. Dissolve purified intermediate in Toluene (high dilution) I 2. Heat to reflux with Dean-Stark trap H->I J 3. Monitor by LC-MS until completion I->J K 4. Cool and concentrate J->K L 5. Purify (crystallization or chromatography) K->L M 1. Dissolve protected lactam in EtOH/MeOH N 2. Add Pd/C catalyst M->N O 3. Purge with H₂ and stir under H₂ balloon N->O P 4. Filter through Celite O->P Q 5. Concentrate to yield final product P->Q

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Technical Support Center: Recrystallization of 1,8-Diazaspiro[4.5]decan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust methods for its purification by recrystallization. As a spirocyclic hydantoin derivative and a hydrochloride salt, this compound presents unique purification challenges that require a carefully considered approach. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by gradual cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller concentrations, remain dissolved in the solvent (mother liquor).[1] For this compound, its salt form significantly influences solvent choice, favoring more polar systems compared to its free base.

Q2: How do I select an appropriate solvent system for this specific compound?

The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2] Given its nature as a hydrochloride salt, polar protic solvents are excellent starting points.

Causality Behind Solvent Choice:

  • Polarity: The ionic nature of the hydrochloride salt requires polar solvents to achieve dissolution. Alcohols like methanol, ethanol, and isopropanol are often effective.[3][4]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can effectively solvate the protonated amine and the chloride anion.

  • Mixed Solvent Systems: Often, a single solvent does not provide the optimal solubility curve. A mixed-solvent system is highly effective. One solvent (the "solvent") dissolves the compound completely, and a second, miscible solvent (the "anti-solvent") in which the compound is insoluble is added to induce precipitation.[5] For this compound, an alcohol/ether or alcohol/ethyl acetate combination is a logical choice.[3][6]

A preliminary screening with small amounts of the compound in different solvents is essential. See the protocol section for a detailed method.

Q3: How can I assess the purity of my recrystallized this compound?

Purity should be confirmed using a combination of analytical techniques:

  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage purity of the main compound and detect any impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any residual solvents or organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q4: What are the critical safety precautions when performing this recrystallization?

  • Always work in a well-ventilated fume hood.[7]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • When heating flammable organic solvents, use a heating mantle with a stirrer, a steam bath, or a water bath. Never use an open flame.

  • Be aware of the potential for pressure buildup when heating solvents in a closed system. Always use a vented stopper or a reflux condenser.[8]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem 1: The compound "oils out" instead of forming crystals.

  • Potential Cause: The compound's solubility in the chosen solvent is too high, or the solution is cooling too rapidly. The presence of impurities can also lower the melting point of the solid, causing it to separate as a liquid.[7]

  • Suggested Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount (1-5% by volume) of additional hot solvent to slightly decrease the saturation.

    • Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that cools gradually to room temperature.

    • If oiling persists, consider a different solvent system. The current solvent may be too good, requiring an anti-solvent to be added to the hot solution until slight turbidity appears before slow cooling.[7]

Problem 2: No crystals form upon cooling, even after an extended period.

  • Potential Cause: The solution is not sufficiently saturated, meaning too much solvent was used initially.[2] Alternatively, the solution may be supersaturated and requires nucleation to begin crystallization.

  • Suggested Solution:

    • Induce Nucleation: Gently scratch the inside of the flask below the solvent line with a clean glass rod. The microscopic scratches provide a surface for crystal growth.[7]

    • Seed the Solution: Add a tiny, pure crystal of this compound to the solution. This provides a template for crystallization.[7]

    • Concentrate the Solution: If nucleation techniques fail, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow it to cool slowly again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out too quickly, trapping impurities.

Problem 3: The final crystal yield is very low.

  • Potential Cause: This is one of the most common issues and can result from several factors:

    • Using an excessive amount of solvent during dissolution.[2]

    • Premature crystallization during a hot filtration step (if performed).

    • Incomplete cooling of the solution, leaving a significant amount of product dissolved.

    • Washing the collected crystals with too much solvent or with a solvent that was not ice-cold, redissolving the product.[2]

  • Suggested Solution:

    • Minimize Solvent: Always use the minimum amount of near-boiling solvent required to fully dissolve the solid.[2]

    • Cool Thoroughly: Ensure the flask is cooled to the appropriate temperature (e.g., in an ice bath) for a sufficient amount of time to maximize crystal formation.

    • Minimal, Cold Rinse: Wash the filtered crystals with a very small volume of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.[2]

    • Second Crop: It may be possible to recover more product by concentrating the mother liquor (the filtrate) and cooling it again to obtain a second, though likely less pure, crop of crystals.

Recrystallization Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing and solving common recrystallization problems.

G start Recrystallization Outcome Unsatisfactory oil_out Problem: Oiling Out start->oil_out no_crystals Problem: No Crystals Form start->no_crystals low_yield Problem: Low Yield start->low_yield impure_product Problem: Impure Product (e.g., colored) start->impure_product sol_oil_1 Re-heat, add more solvent, cool very slowly oil_out->sol_oil_1 Primary Action sol_no_xtal_1 Scratch flask or add seed crystal no_crystals->sol_no_xtal_1 Induce Nucleation sol_yield_1 Use minimum hot solvent low_yield->sol_yield_1 Optimize Dissolution sol_yield_2 Ensure complete cooling low_yield->sol_yield_2 Optimize Crystallization sol_yield_3 Wash with minimal ice-cold solvent low_yield->sol_yield_3 Optimize Washing sol_impure_1 Perform hot filtration to remove insolubles impure_product->sol_impure_1 For solid impurities sol_impure_2 Consider charcoal treatment impure_product->sol_impure_2 For colored, soluble impurities sol_oil_2 Change solvent system sol_oil_1->sol_oil_2 If persists success Pure Crystals Obtained sol_oil_2->success sol_no_xtal_2 Concentrate solution (evaporate some solvent) sol_no_xtal_1->sol_no_xtal_2 If no effect sol_no_xtal_2->success sol_yield_1->success sol_yield_2->success sol_yield_3->success sol_impure_1->success sol_impure_2->success

Caption: Troubleshooting workflow for recrystallization.

Experimental Protocols & Data

Table 1: Recommended Solvent Systems for Screening
Solvent SystemTypeRationale & Key Considerations
Isopropanol (IPA) Single SolventGood starting point. Less volatile than ethanol/methanol, allowing for better control. Hydrochloride salts are often soluble in hot IPA and less so when cold.[3]
Ethanol (EtOH) Single SolventSimilar to IPA. Absolute ethanol is preferred to avoid excess water, which can increase solubility and lower yield.[3]
Methanol/Water Mixed SystemThe compound is likely very soluble in methanol. Water acts as an anti-solvent. Add water dropwise to the hot methanolic solution until turbidity persists, then clarify with a drop of methanol before cooling.[5][9]
Isopropanol/Diethyl Ether Mixed SystemA classic combination for hydrochloride salts. Dissolve in minimal hot IPA, then add diethyl ether dropwise until the solution becomes cloudy. Re-heat to clarify if needed, then cool slowly.[3]
Ethanol/Ethyl Acetate Mixed SystemEthyl acetate is a less polar anti-solvent. This system can be effective if impurities are highly soluble in ethyl acetate.
Detailed Experimental Protocol: Recrystallization from Isopropanol

This protocol provides a generalized, step-by-step method. The exact volumes will depend on the scale of your experiment.

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a small volume of isopropanol (IPA), just enough to create a slurry.

  • Heat the mixture to a gentle boil with stirring on a hot plate stirrer.

  • Add more hot IPA in small portions until the solid just dissolves completely. This is a critical step; avoid adding a large excess of solvent to ensure the solution is saturated. [2]

2. (Optional) Hot Filtration:

  • If insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a clean flask and a funnel (with fluted filter paper) by rinsing them with hot solvent. Quickly pour the hot solution through the filter paper to remove the impurities. This prevents the desired compound from crystallizing prematurely in the funnel.

3. Cooling and Crystallization:

  • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the formation of small, impure crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the crystals.[2]

4. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Ensure the filter paper is wetted with a small amount of cold IPA before pouring the crystal slurry.

5. Washing:

  • With the vacuum still applied, wash the crystals on the filter paper with a minimum amount of ice-cold IPA.[2] This removes any residual soluble impurities from the crystal surfaces. Two small washes are more effective than one large wash.

6. Drying:

  • Allow air to be pulled through the crystals on the Büchner funnel for several minutes to help them dry.

  • Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) to remove all residual solvent.

References
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?[Link]

  • Sarges, R., et al. (1985). Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. Journal of Medicinal Chemistry. [Link]

  • Marinov, M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. (2007). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Google Patents. (1981). EP0021704A1 - Spiro-hydantoin derivatives, process for their preparation and pharmaceutical compositions thereof.

Sources

Technical Support Center: Overcoming Poor Solubility of 1,8-Diazaspiro[4.5]decan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,8-Diazaspiro[4.5]decan-2-one derivatives. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies to overcome the common, yet significant, challenge of poor aqueous solubility often encountered with this class of compounds. Our goal is to empower you with the knowledge to effectively solubilize these derivatives for your downstream applications, from initial screening to formulation development.

Understanding the Challenge: Why Do 1,8-Diazaspiro[4.5]decan-2-one Derivatives Exhibit Poor Solubility?

The 1,8-Diazaspiro[4.5]decan-2-one scaffold, while a promising privileged structure in medicinal chemistry, often imparts a high degree of lipophilicity and crystalline stability to its derivatives.[1] These characteristics are inherent to many spirocyclic systems and can lead to low aqueous solubility, a major hurdle in drug development that can impact bioavailability and therapeutic efficacy.[2][3][4] It is estimated that over 70% of new chemical entities in the development pipeline are poorly soluble in water.[2] This guide will walk you through a systematic approach to diagnose and resolve these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take when I encounter a solubility issue with my 1,8-Diazaspiro[4.5]decan-2-one derivative?

A1: Before attempting any complex solubilization techniques, it is crucial to perform a thorough characterization of your compound's physicochemical properties. This foundational knowledge will guide your strategy.

  • Determine the intrinsic solubility: This is the solubility of the free, unionized form of the compound in a neutral aqueous medium.

  • Measure the pKa: As a diazaspiro compound, your derivative likely has basic nitrogen atoms, making it an ionizable molecule. Knowing the pKa will help you understand how solubility changes with pH.

  • Establish a pH-solubility profile: Measure the solubility of your compound across a range of physiologically relevant pH values (typically pH 1-8). This will reveal if your compound's solubility is pH-dependent.[5][6][7]

Q2: My compound is a weak base. How can I leverage pH to improve its solubility?

A2: For weakly basic compounds like many 1,8-Diazaspiro[4.5]decan-2-one derivatives, solubility can often be significantly increased in acidic conditions. By lowering the pH below the compound's pKa, you protonate the basic nitrogen centers, forming a more soluble salt.[8][9][10]

  • Mechanism: The protonated form of the molecule is more polar and can interact more favorably with water molecules, leading to increased solubility.

  • Practical Application: For in vitro assays, consider using acidic buffers. For oral formulations, this pH-dependent solubility can be a key factor in dissolution in the stomach.[5][6] However, be mindful of potential precipitation as the compound transitions to the higher pH of the intestines.[11]

Q3: What are co-solvents and how can they help with my compound?

A3: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly water-soluble compounds.[12][13] They work by reducing the polarity of the solvent system, making it more favorable for lipophilic molecules.[13][14]

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO) are frequently used.[14][15]

  • Screening: It is advisable to screen a panel of co-solvents at various concentrations to find the most effective system for your specific derivative.

  • Caution: Be aware of the potential for co-solvents to affect biological assays or to have toxicity concerns in in vivo studies.[14]

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

If basic pH adjustment and simple co-solvent systems are insufficient, a more systematic approach is required. This troubleshooting workflow will guide you through the selection of advanced solubilization techniques.

Solubility_Troubleshooting Start Poorly Soluble 1,8-Diazaspiro[4.5]decan-2-one Derivative Initial_Assessment Initial Assessment: pKa, pH-Solubility Profile Start->Initial_Assessment pH_Dependent Is Solubility pH-Dependent? Initial_Assessment->pH_Dependent pH_Modification pH Modification: Use of Acidic Buffers / Salt Formation pH_Dependent->pH_Modification Yes Co_Solvent_Screening Co-Solvent Screening: (e.g., Ethanol, PEG, DMSO) pH_Dependent->Co_Solvent_Screening No Advanced_Techniques Proceed to Advanced Techniques pH_Modification->Advanced_Techniques Insufficient Co_Solvent_Screening->Advanced_Techniques Insufficient Surfactant_Screening Surfactant Screening: (e.g., Polysorbates, SDS) Advanced_Techniques->Surfactant_Screening Cyclodextrin_Complexation Cyclodextrin Complexation: (e.g., HP-β-CD, SBE-β-CD) Advanced_Techniques->Cyclodextrin_Complexation Solid_Dispersion Solid Dispersion Formulation: (e.g., with PVP, HPMC) Advanced_Techniques->Solid_Dispersion Particle_Size_Reduction Particle Size Reduction: Micronization / Nanosuspension Advanced_Techniques->Particle_Size_Reduction Success Solubility Achieved Surfactant_Screening->Success Cyclodextrin_Complexation->Success Solid_Dispersion->Success Particle_Size_Reduction->Success

Caption: A decision-making workflow for troubleshooting poor solubility.

In-Depth Look at Advanced Techniques

1. Use of Surfactants

Surfactants, or surface-active agents, are amphiphilic molecules that can increase the solubility of hydrophobic compounds by forming micelles in aqueous solutions.[16][17][18] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic shell. Your lipophilic 1,8-Diazaspiro[4.5]decan-2-one derivative can be encapsulated within the hydrophobic core, effectively solubilizing it in the bulk aqueous medium.[17][19]

  • Common Surfactants: Polysorbates (e.g., Tween® 80), sorbitan esters (e.g., Span®), and sodium dodecyl sulfate (SDS) are commonly used.[19]

  • Screening Protocol: A screening study should be conducted to determine the most effective surfactant and its optimal concentration for your compound.

2. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[20][21] They can form inclusion complexes with poorly soluble drugs by encapsulating the lipophilic molecule, or a part of it, within their cavity.[20][21][22] This complexation effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility.[22][23]

  • Types of Cyclodextrins: Commonly used cyclodextrins in pharmaceuticals include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which have improved solubility and safety profiles compared to native β-cyclodextrin.[22][24]

  • Experimental Workflow:

Cyclodextrin_Workflow Start Select Cyclodextrin (e.g., HP-β-CD) Phase_Solubility Phase Solubility Study: Determine Stoichiometry & Binding Constant Start->Phase_Solubility Complex_Preparation Prepare Drug-CD Complex: (Kneading, Lyophilization) Phase_Solubility->Complex_Preparation Characterization Characterize Complex: (DSC, XRD, NMR) Complex_Preparation->Characterization Dissolution_Testing Perform Dissolution Testing Characterization->Dissolution_Testing End Optimized Formulation Dissolution_Testing->End

Caption: Experimental workflow for cyclodextrin complexation studies.

3. Solid Dispersions

A solid dispersion is a system in which the drug is dispersed in an inert carrier or matrix at the solid state.[25] By dispersing the drug at a molecular level within a hydrophilic polymer, you can prevent the drug from crystallizing and enhance its dissolution rate and apparent solubility.[2]

  • Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs) are frequently used polymers.

  • Preparation Methods:

    • Solvent Evaporation: Both the drug and the carrier are dissolved in a common solvent, which is then evaporated.

    • Hot-Melt Extrusion: The drug and carrier are mixed and heated to form a molten mass, which is then extruded and cooled.

4. Particle Size Reduction

The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation.[26] By reducing the particle size of your compound, you increase its surface area, which can lead to a faster dissolution rate.[3][25][27]

  • Micronization: This process reduces the particle size to the micron range.

  • Nanosuspensions: This involves creating a colloidal dispersion of the drug in a liquid phase, with particle sizes in the nanometer range. This can dramatically increase the dissolution rate and saturation solubility.[2][28]

Data Summary: Comparison of Solubility Enhancement Techniques
TechniquePrincipleTypical Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment Ionization of the drug10 - 1,000Simple, cost-effective[11]Risk of precipitation upon pH change, potential for chemical instability.[11]
Co-solvents Reduction of solvent polarity2 - 500Easy to prepare and screen[29]Potential for in vivo toxicity, can affect biological assays.[14]
Surfactants Micellar encapsulation10 - 10,000High solubilization capacityPotential for cell toxicity, CMC must be exceeded.
Cyclodextrins Inclusion complex formation5 - 5,000Good safety profile for derivatives like HP-β-CD, can improve stability.[21]Limited by stoichiometry of complexation, can be expensive.
Solid Dispersions Molecular dispersion in a carrier10 - 20,000Can significantly enhance oral bioavailabilityCan be physically unstable (recrystallization), requires specialized equipment.
Particle Size Reduction Increased surface area2 - 10 (for dissolution rate)Broadly applicableCan lead to particle aggregation, may not significantly increase equilibrium solubility.[25]

Experimental Protocols

Protocol 1: Screening of Co-solvents for Solubility Enhancement
  • Stock Solution Preparation: Prepare a high-concentration stock solution of your 1,8-Diazaspiro[4.5]decan-2-one derivative in a suitable organic solvent (e.g., DMSO).

  • Co-solvent Mixtures: In separate vials, prepare a series of aqueous solutions containing different co-solvents (e.g., ethanol, PEG 400, propylene glycol) at various concentrations (e.g., 5%, 10%, 20%, 40% v/v).

  • Equilibration: Add an excess amount of your compound to each co-solvent mixture.

  • Shaking and Incubation: Shake the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge the samples to pellet the undissolved solid.

  • Analysis: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • HP-β-CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

  • Equilibration: Add an excess amount of your 1,8-Diazaspiro[4.5]decan-2-one derivative to each HP-β-CD solution.

  • Shaking and Incubation: Shake the vials at a constant temperature (e.g., 25 °C) for 48-72 hours.

  • Sample Preparation and Analysis: Follow steps 5 and 6 from Protocol 1.

  • Data Analysis: Plot the concentration of the dissolved drug against the concentration of HP-β-CD. The slope of the initial linear portion of the graph can be used to determine the binding constant and the stoichiometry of the inclusion complex.

By systematically applying the principles and techniques outlined in this guide, you will be well-equipped to address the solubility challenges presented by 1,8-Diazaspiro[4.5]decan-2-one derivatives, thereby advancing your research and development efforts.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Popara, M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Wikipedia. (n.d.). Cosolvent.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals.
  • Jwalapuram, R., et al. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.
  • Shinde, P., & Devarajan, P. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate.
  • Loftsson, T., & Brewster, M. E. (n.d.). Cyclodextrins as pharmaceutical solubilizers. Ovid.
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Sharma, N., & N, D. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Popara, M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Borade, M. (n.d.). solubility enhancement and cosolvency by madhavi. Slideshare.
  • G, S. (n.d.). Overcoming the Challenge of Poor Drug Solubility.
  • Mitra, A., & Mitra, A. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ACS Publications.
  • Mitra, A., & Mitra, A. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Figshare.
  • Pharmaceutical Technology. (2022). Tackling the Big Issue of Solubility.
  • Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery.
  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK.
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Jain, A., et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Sciences Review and Research.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
  • LibreTexts. (2023). Biochemistry, Dissolution and Solubility.

Sources

Technical Support Center: Chiral Separation of 1,8-Diazaspiro[4.5]decan-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the enantioselective separation of 1,8-Diazaspiro[4.5]decan-2-one. This document is designed for researchers, scientists, and drug development professionals actively working on the resolution of this and structurally related spirocyclic lactams. As a molecule with a stereogenic spiro-center and a basic secondary amine, 1,8-Diazaspiro[4.5]decan-2-one presents specific challenges and opportunities in chiral separation. This guide provides field-proven insights, detailed troubleshooting, and step-by-step protocols to empower you to develop robust and efficient separation methods.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to help you select an appropriate starting point for your separation strategy.

Q1: What are the primary methods for separating the enantiomers of 1,8-Diazaspiro[4.5]decan-2-one?

There are three principal techniques, each with distinct advantages:

  • Chiral High-Performance Liquid Chromatography (HPLC): A widely accessible and versatile method that uses a chiral stationary phase (CSP) to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[1][2] It is the most common starting point for analytical-scale separation.

  • Chiral Supercritical Fluid Chromatography (SFC): An increasingly popular technique that uses supercritical CO₂ as the primary mobile phase.[3][4] For chiral separations, SFC often provides faster, more efficient separations and is considered a "greener" alternative to normal-phase HPLC due to reduced consumption of organic solvents.[5][6]

  • Diastereomeric Salt Resolution: A classical, non-chromatographic method ideal for larger-scale separations.[7] It involves reacting the racemic base (the secondary amine of the spiro-lactam) with an enantiomerically pure chiral acid to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[8][9]

Q2: Which chromatographic mode—Normal Phase, Reversed-Phase, or Polar Organic—is the best starting point for screening?

For a nitrogen-containing heterocyclic compound like 1,8-Diazaspiro[4.5]decan-2-one, Normal Phase (NP) or Polar Organic Mode (POM) are typically the most successful.

  • Causality: The key interactions required for chiral recognition on many CSPs (especially polysaccharide-based ones) involve hydrogen bonding, π-π interactions, and dipole-dipole interactions.[10] These are more effectively formed in the less polar solvent environments of NP or POM. Your primary consideration should be sample solubility; this will guide your initial choice of separation mode.[11] While Reversed-Phase (RP) is possible, it is generally less selective for this class of compounds.

Q3: Is a mobile phase additive necessary for analyzing this basic compound?

Yes, absolutely. The secondary amine in the piperidine ring makes the molecule basic. Without a basic additive, you will likely observe severe peak tailing and poor resolution.

  • Mechanism: The silica backbone of most CSPs contains residual acidic silanol groups. These sites can interact strongly and non-specifically with basic analytes, causing peak tailing. Adding a small amount (typically 0.1% v/v) of a basic modifier, such as diethylamine (DEA) or isopropylamine (IPA) , to the mobile phase neutralizes these silanol groups, ensuring that interactions occur primarily with the chiral selector and leading to sharp, symmetrical peaks.[6][12]

Method Selection & Workflow

The choice of method depends heavily on the desired scale of separation. This workflow provides a logical decision-making process.

start Goal: Separate Enantiomers of 1,8-Diazaspiro[4.5]decan-2-one scale_q What is the required scale? start->scale_q analytical Analytical / Small-Scale Prep (<1 gram) scale_q->analytical  Analytical / Small-Scale large_scale Preparative / Process Scale (>>1 gram) scale_q->large_scale Large-Scale   chrom_screen Perform Chiral HPLC/SFC Screening analytical->chrom_screen salt_screen Perform Diastereomeric Salt Resolution Screening large_scale->salt_screen chrom_success Optimized Method (Analytical QC or Small-Scale Prep) chrom_screen->chrom_success salt_screen->chrom_screen If no suitable salt found, use Prep HPLC/SFC salt_success Scalable Crystallization Protocol Developed salt_screen->salt_success start Problem: Poor or No Resolution check_csp Is this the first attempt? start->check_csp check_mp Have different mobile phases been tested? check_csp->check_mp No action_csp Action: Screen a diverse set of CSPs (amylose & cellulose-based) check_csp->action_csp Yes check_temp Has temperature been varied? check_mp->check_temp Yes action_mp Action: Vary alcohol type (EtOH vs. IPA) and concentration (5-25%) check_mp->action_mp No action_temp Action: Test at low, ambient, and high temperatures (e.g., 15°C, 25°C, 40°C) check_temp->action_temp No end Resolution Achieved check_temp->end Yes action_csp->check_mp action_mp->check_temp action_temp->end

Caption: Troubleshooting Logic for Poor Resolution.

Q: My peaks are tailing badly, even with a basic additive. What's wrong?

  • Root Cause 1: Insufficient Additive Concentration or Strength.

    • Solution: Increase the concentration of your basic additive from 0.1% to 0.2%. If you are using a weaker base, consider switching to a stronger one like isopropylamine or triethylamine (TEA).

  • Root Cause 2: Sample Overload. Injecting too much mass on the column can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce your sample concentration by a factor of 5 or 10 and re-inject. If the peak shape improves, you were overloading the column.

Q: My system backpressure suddenly increased significantly. How do I fix it?

  • Root Cause: Inlet Frit Blockage. This is the most common cause and is typically due to sample precipitation or particulates in the mobile phase. [13] * Solution 1 (Recommended): Disconnect the column and reverse the flow direction. Flush the column with mobile phase at a low flow rate (0.2-0.5 mL/min) for 15-20 minutes. This can often dislodge the blockage. [13] * Solution 2 (Advanced): If backflushing fails, the inlet frit may need to be replaced. Consult the column manufacturer's instructions, as this carries a risk of disturbing the packed bed. [13] * Prevention: Always use a guard column and filter your samples through a 0.22 µm syringe filter before injection to prevent future blockages. [13] Q: My previously successful method is no longer working after switching to a new project. Why?

  • Root Cause: Additive Memory Effect. Chiral stationary phases can retain additives from previous analyses. [14]If your previous project used an acidic additive (like trifluoroacetic acid) and your current method requires a basic one, the residual acid on the column can neutralize your basic additive, destroying the separation.

    • Solution: Dedicate specific columns to acidic or basic methods. If this is not possible, implement a rigorous flushing protocol. For modern immobilized CSPs, this can involve flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by an alcohol rinse, to "reset" the stationary phase. [13]Always check your column's instruction manual for solvent compatibility.

Experimental Protocols & Data
Protocol 1: Chiral HPLC/SFC Screening

This protocol outlines a generic screening approach to identify a suitable CSP and mobile phase.

  • Sample Preparation: Prepare a ~1 mg/mL solution of racemic 1,8-Diazaspiro[4.5]decan-2-one in an appropriate solvent (e.g., ethanol or isopropanol).

  • Column Selection: Choose a set of 3-4 CSPs with diverse selectivity. See Table 1 for recommendations.

  • Mobile Phase Preparation: Prepare the mobile phases as described in Table 1. Ensure the basic additive is thoroughly mixed.

  • System Setup:

    • Install the first column and equilibrate with Mobile Phase A for at least 20 column volumes.

    • Set the column temperature to 25°C.

    • Set the flow rate (1.0 mL/min for HPLC; 3.0 mL/min for SFC).

    • Set the UV detector to an appropriate wavelength (e.g., 210-220 nm).

  • Screening Execution:

    • Inject 5 µL of the sample.

    • Run the analysis with each mobile phase (A and B) for each column.

    • Record the retention times (t1, t2), resolution (Rs), and selectivity (α).

  • Data Evaluation: Identify the condition that provides the best resolution (ideally Rs > 1.5) and proceed to optimization if necessary.

Table 1: Recommended Screening Conditions for Chiral HPLC & SFC

ParameterHPLC ConditionsSFC ConditionsRationale
Columns CHIRALPAK® IA, IB, IC, IGLux® Cellulose-1, Lux® Amylose-1These polysaccharide-based CSPs are robust and show broad selectivity for a wide range of compounds. [3][4]
Mobile Phase A n-Hexane / Isopropanol (IPA) (80:20 v/v) + 0.1% DEACO₂ / Methanol (MeOH) (80:20 v/v) + 0.1% IPAA standard starting point for many chiral separations.
Mobile Phase B n-Hexane / Ethanol (EtOH) (85:15 v/v) + 0.1% DEACO₂ / Ethanol (EtOH) (85:15 v/v) + 0.1% IPAEthanol often provides different selectivity compared to IPA/MeOH.
Flow Rate 1.0 mL/min3.0 mL/minStandard flow rates for analytical columns (4.6 mm ID).
Temperature 25 °C40 °CStandard starting temperatures.
Back Pressure N/A150 barA typical back pressure setting for SFC to maintain supercritical state. [15]
Protocol 2: Diastereomeric Salt Resolution Screening

This protocol is for determining a suitable chiral resolving agent and solvent system for scale-up.

  • Analyte & Reagent Preparation:

    • Prepare a stock solution of racemic 1,8-Diazaspiro[4.5]decan-2-one in a suitable solvent (e.g., methanol or ethanol).

    • Prepare stock solutions of various chiral acids (see Table 2) in the same solvent.

  • Screening Setup:

    • In an array of vials, combine stoichiometric equivalents (1:1) of the racemate solution and each chiral acid solution.

    • Add a selection of crystallization solvents (e.g., isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).

  • Crystallization:

    • Allow the vials to stand at room temperature. If no crystals form, slowly cool to 4°C.

    • Induce crystallization if necessary by scratching the vial or adding a seed crystal.

  • Analysis:

    • Isolate any crystalline material by filtration.

    • Wash the crystals with a small amount of cold solvent and dry.

    • Liberate the free base from both the crystalline salt and the mother liquor by treating with a mild aqueous base (e.g., NaHCO₃) and extracting with an organic solvent.

    • Analyze the enantiomeric excess (ee) of both fractions using the chiral HPLC/SFC method developed in Protocol 1.

  • Evaluation: A successful resolution will show one enantiomer enriched in the solid phase and the other enriched in the mother liquor.

Table 2: Common Chiral Resolving Agents for Basic Compounds

Chiral Resolving AgentAcidityCommon Applications
(+)- or (-)-Tartaric AcidDi-protic AcidWidely used, inexpensive, effective for many amines.
(+)- or (-)-Mandelic AcidMono-protic AcidGood for forming crystalline salts.
(+)- or (-)-Camphorsulfonic AcidStrong AcidOften yields highly crystalline salts.
(+)- or (-)-Dibenzoyltartaric AcidDi-protic AcidBulky structure can enhance diastereomeric differentiation.
References
  • Daicel Corporation. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from Chiral Technologies. [Link]

  • Ray, A. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from Unchained Labs Website. [Link]

  • Nagy, Z. K., et al. (2018). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Royal Society of Chemistry. [Link]

  • Rao, R. N. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Lee, W. (2017, January 14). When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks? ResearchGate. [Link]

  • Phenomenex Inc. (n.d.). Chiral Super Critical Fluid Chromatography. Retrieved from Phenomenex. [Link]

  • Rao, R. N., & Kumar, V. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from Selvita Website. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022, March 1). Chiral Supercritical Fluid Chromatography, Part 1: Theoretical Background. LCGC International. [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Servier. (n.d.). Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia. [Link]

  • Clark, R. D., et al. (1985). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry. [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from BioDuro Website. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from Phenomenex. [Link]

  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Retrieved from Shimadzu. [Link]

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Improving the regioselectivity of reactions involving "1,8-Diazaspiro[4.5]decan-2-one"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 1,8-Diazaspiro[4.5]decan-2-one. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this versatile scaffold, with a specific focus on controlling reaction regioselectivity.

Understanding the Challenge: N1 vs. N8 Reactivity

The 1,8-Diazaspiro[4.5]decan-2-one core presents two distinct nitrogen centers available for functionalization: the N1 atom within the five-membered lactam ring and the N8 atom within the six-membered piperidine ring. These two nitrogens exhibit fundamentally different chemical properties, which is the key to achieving regioselective reactions.

  • N8 (Piperidine Nitrogen): A secondary amine. It is the more nucleophilic and basic of the two nitrogens. Under neutral or mildly basic conditions, it is the kinetically favored site of attack for electrophiles.

  • N1 (Lactam Nitrogen): An amide (lactam) nitrogen. It is significantly less nucleophilic than N8 due to the electron-withdrawing effect of the adjacent carbonyl group. However, the N1 proton is more acidic than the N8 proton, as the resulting conjugate base is resonance-stabilized.

Mastering the interplay between the nucleophilicity of N8 and the acidity of N1-H is crucial for directing substituents to the desired position.

Caption: Key reactive nitrogen centers in the 1,8-Diazaspiro[4.5]decan-2-one scaffold.

Frequently Asked Questions (FAQs)

Q1: I am performing an alkylation reaction. Which nitrogen, N1 or N8, will react preferentially?

The outcome is highly dependent on your reaction conditions, particularly the base used.

  • Under Neutral or Mildly Basic Conditions: The N8 position will be the primary site of reaction. The secondary amine at N8 is inherently more nucleophilic than the N1 lactam nitrogen. Reactions with alkyl halides in the presence of mild bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent (e.g., DMF, ACN) will almost exclusively yield the N8-substituted product. Many reported syntheses of N8-substituted analogs leverage this inherent reactivity.[1][2]

  • Under Strongly Basic Conditions: The N1 position can become the reactive site. The proton on the N1 lactam is more acidic than the one on the N8 amine. Using a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) will selectively deprotonate N1, creating a potent nucleophilic anion. This anion will then react with the electrophile. This strategy is necessary to overcome the inherently low nucleophilicity of the N1 nitrogen.[3]

Q2: My reaction is producing a mixture of N1 and N8 alkylated products. How can I improve selectivity for the N8 position?

A lack of selectivity for N8 usually indicates that the reaction conditions are too harsh, leading to competitive deprotonation and reaction at N1. To enhance N8 selectivity:

  • Re-evaluate Your Base: Switch from strong bases (like NaH, alkoxides) to milder inorganic or organic bases.

    • Recommended Bases: K₂CO₃, Cs₂CO₃, Et₃N, or DIPEA.

    • Rationale: These bases are strong enough to neutralize any acid formed during the reaction (e.g., H-X from an alkyl halide) but are generally not strong enough to significantly deprotonate the N1 lactam position.

  • Control the Temperature: Run the reaction at room temperature or slightly below. Elevated temperatures can provide the activation energy needed for the less favorable N1 reaction to occur.

  • Check Stoichiometry: Use approximately 1.0 to 1.2 equivalents of the electrophile. An excess of a highly reactive electrophile could lead to side reactions.

Q3: I need to selectively functionalize the N1 (lactam) position. What is the most reliable method?

Direct and selective functionalization of N1 requires a two-step thinking process: deprotonate N1 to make it nucleophilic, while ensuring N8 doesn't interfere.

  • Deprotonation First: The most effective strategy is to form the N1-anion using a strong base before adding the electrophile.

    • Recommended Bases: Sodium hydride (NaH, 60% dispersion in mineral oil), potassium hexamethyldisilazide (KHMDS), or lithium diisopropylamide (LDA).

    • Solvent: Use an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Procedure: Dissolve the 1,8-diazaspiro[4.5]decan-2-one in the anhydrous solvent under an inert atmosphere (N₂ or Argon). Cool the solution (typically to 0 °C or -78 °C) and add the strong base portion-wise. Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation.

  • Addition of the Electrophile: Once the N1-anion is formed, slowly add the electrophile (e.g., alkyl halide, acyl chloride) to the cooled solution. Allow the reaction to slowly warm to room temperature and stir until completion.

This deprotonation-first approach is a standard method for alkylating less reactive positions in heterocyclic systems.[3]

Q4: Is a protecting group strategy viable for achieving clean N1 functionalization?

Yes, a protecting group strategy is an excellent and often cleaner alternative to direct N1 alkylation, especially for complex syntheses. It provides orthogonal control over the two sites.

  • Protect N8: The more nucleophilic N8 position can be selectively protected using standard amine protecting groups. The most common are:

    • Boc Group: React with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like Et₃N.

    • Cbz Group: React with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

  • Functionalize N1: With N8 protected, the N1 position is the only remaining site for reaction. You will still need to use a strong base (NaH, KHMDS) to deprotonate N1 as described in Q3.

  • Deprotect N8: Following successful N1-functionalization, the protecting group on N8 can be removed under standard conditions (e.g., TFA or HCl for Boc; catalytic hydrogenation for Cbz).

G start Select Target Position for Functionalization N1_target Target: N1 (Lactam) start->N1_target N8_target Target: N8 (Amine) start->N8_target cond_N1 Conditions for N1: • Strong, non-nucleophilic base (NaH, LDA) • Anhydrous aprotic solvent (THF, DMF) • Low temperature (0°C to -78°C) • Deprotonate BEFORE adding electrophile N1_target->cond_N1 protect_strat Alternative for N1: Protecting Group Strategy N1_target->protect_strat for higher purity cond_N8 Conditions for N8: • Mild base (K2CO3, Et3N) • Polar aprotic solvent (DMF, ACN) • Room temperature N8_target->cond_N8 protect_steps 1. Protect N8 (e.g., Boc, Cbz) 2. Functionalize N1 (using strong base) 3. Deprotect N8 protect_strat->protect_steps

Caption: Decision workflow for regioselective functionalization.

Q5: How can I definitively confirm the regiochemistry of my final product?

A combination of spectroscopic techniques is required for unambiguous structure determination.

  • 1D NMR (¹H & ¹³C): This is your first check.

    • ¹H NMR: The disappearance of either the N1-H or N8-H proton signal is a key indicator. You will also see new signals corresponding to your added substituent, and characteristic shifts in the protons adjacent to the reaction site. For example, N8-alkylation will cause a significant shift in the protons at C7 and C9.

    • ¹³C NMR: The chemical shifts of the carbons adjacent to the nitrogen will change upon substitution.

  • 2D NMR (HMBC/HSQC): This is the most powerful tool for confirming connectivity.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. Look for a correlation between the protons on your newly installed group (e.g., the benzylic -CH₂- of a new benzyl group) and the carbons of the spirocycle.

      • N8-Substitution: Protons of the new group will show a correlation to the piperidine carbons C7 and C9.

      • N1-Substitution: Protons of the new group will show a correlation to the lactam carbonyl carbon (C2) and the spirocyclic carbon (C5).

  • X-Ray Crystallography: If you can grow a suitable single crystal, this method provides absolute and undeniable proof of the structure and regiochemistry.

Troubleshooting Guide

Problem Probable Cause Recommended Solution
Low or No Reactivity 1. Insufficiently reactive electrophile. 2. Base is too weak (for N1 reactions). 3. Reaction temperature is too low.1. Switch to a more reactive electrophile (e.g., from alkyl chloride to alkyl iodide). 2. For N1 reactions, ensure a full equivalent of a strong base (NaH, KHMDS) is used. 3. Gradually increase the reaction temperature, monitoring for side product formation.
Mixture of N1/N8 Products Reaction conditions are not selective. The base may be too strong or the temperature too high for a planned N8 reaction.To favor N8 , use a milder base (K₂CO₃, Et₃N) and lower the temperature. To favor N1 , use a protecting group strategy or ensure complete deprotonation with a strong base before adding the electrophile.
Di-substitution (at both N1 and N8) A large excess of electrophile and/or base was used.Use a controlled stoichiometry (1.0-1.2 equivalents) of the electrophile. If performing an N1 reaction after deprotonation, ensure only ~1 equivalent of base is used.
Product Degradation The substrate or product is unstable to the strong base or high temperature.For N1 reactions, use low temperatures (-78 °C) for deprotonation and electrophile addition. Consider a protecting group strategy to avoid harsh conditions on the final molecule.

Experimental Protocols

Protocol 1: Selective N8-Alkylation (Example: N8-Benzylation)

Objective: To selectively alkylate the more nucleophilic N8 position.

  • Setup: To a round-bottom flask, add 1,8-Diazaspiro[4.5]decan-2-one (1.0 eq.).

  • Solvent: Dissolve the starting material in anhydrous dimethylformamide (DMF).

  • Base: Add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Electrophile: Add benzyl bromide (1.1 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure N8-benzyl-1,8-diazaspiro[4.5]decan-2-one.

Protocol 2: Selective N1-Alkylation (Example: N1-Methylation)

Objective: To selectively alkylate the less nucleophilic N1 position via deprotonation.

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF). Add 1,8-Diazaspiro[4.5]decan-2-one (1.0 eq.) and stir until dissolved.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 1 hour.

  • Electrophile: Slowly add methyl iodide (1.2 eq.) dropwise via syringe to the stirring suspension at 0 °C.

  • Reaction: After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Quenching & Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

References
  • Scott, J. D., et al. (2005). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry. Available at: [Link][1]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][4]

  • Papakyriakou, A., et al. (2018). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. Available at: [Link][3]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Available at: [Link][5][6]

  • Ito, F., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. Available at: [Link][2]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link][7]

  • Scott, M. D., et al. (2018). Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][8]

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Validation & Comparative

Comparative Analysis of Diazaspiro[4.5]decan-2-one Scaffolds: A Guide to Leveraging 3D Architecture in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Modern Drug Discovery

The paradigm in medicinal chemistry has decidedly shifted from the planar, aromatic-rich structures of the 20th century towards molecules with greater three-dimensionality. This "escape from flatland" is driven by the need to address increasingly complex biological targets while optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional conformations offer a powerful tool to orient substituents into protein binding pockets with high precision, potentially enhancing potency and selectivity.[2][3]

This guide provides a comparative analysis of the 1,8-Diazaspiro[4.5]decan-2-one scaffold and its isomers. We will explore its advantages over traditional heterocyclic systems and other spirocycles, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts. The inherent rigidity and high fraction of sp³-hybridized carbons (Fsp³) in these scaffolds can lead to significant improvements in critical drug-like properties, including solubility, metabolic stability, and pharmacokinetic profiles.[4][5]

The Diazaspiro[4.5]decan-2-one Core: A Versatile and Privileged Scaffold

The diazaspiro[4.5]decane framework, featuring a shared carbon between a five-membered and a six-membered ring, offers a robust and synthetically accessible starting point for library development. The placement of nitrogen atoms and the carbonyl group defines the scaffold's properties and its potential therapeutic applications. Different isomers of this core have been successfully employed to target a range of diseases, underscoring its versatility.

Scaffold IsomerKey Therapeutic AreaRepresentative Target(s)Reference(s)
1,8-Diazaspiro[4.5]decan-2-one Hypertensionα-Adrenergic Receptors[6]
2,8-Diazaspiro[4.5]decan-1-one Inflammatory & Autoimmune DiseasesTYK2/JAK1 Kinases, RIPK1[7][8][9]
1,4,8-Triazaspiro[4.5]decan-2-one Ischemia/Reperfusion InjuryMitochondrial Permeability Transition Pore (mPTP)[10][11]
1,3-Diazaspiro[4.5]decane-2,4-dione CNS Disorders, InflammationVarious[12]

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

A primary driver for incorporating spirocyclic scaffolds is the deliberate modulation of physicochemical properties away from the often-problematic "flat" chemical space. The rigid, saturated nature of the diazaspiro[4.5]decane core directly contributes to a more favorable drug-like profile compared to traditional, more flexible or aromatic heterocycles like piperazine.

Causality Behind Property Improvements:

  • Increased Solubility: The non-planar, 3D structure of spirocycles disrupts efficient crystal lattice packing, which often leads to lower melting points and improved aqueous solubility.[5] This is a critical advantage for achieving adequate bioavailability.

  • Enhanced Metabolic Stability: The replacement of metabolically labile groups (e.g., benzylic protons) with a robust spirocyclic core can block common sites of oxidative metabolism by cytochrome P450 enzymes. Furthermore, the rigidity of the scaffold can prevent the molecule from adopting a conformation recognized by metabolic enzymes.[4]

  • Reduced Lipophilicity (LogD): While seemingly counterintuitive for a carbon-rich scaffold, exchanging planar aromatic rings for Fsp³-rich spirocycles can decrease lipophilicity. This is because the 3D structure can shield hydrophobic surfaces and present more polar atoms for interaction with water, as has been demonstrated in the optimization of MCHr1 antagonists.[4]

  • Improved Target Engagement: The conformational rigidity of the spirocyclic core reduces the entropic penalty upon binding to a target protein.[13] This means less energy is "wasted" forcing the molecule into the correct binding conformation, which can translate to higher potency.

Parameter"Flat" Scaffold (e.g., Piperazine)Diazaspiro[4.5]decane Other Spirocycle (e.g., Spiro-oxetane)Rationale for Advantage
Fsp³ Count LowHighHighCorrelates with improved clinical success and better physicochemical properties.[4]
Rigidity FlexibleRigidRigidReduces entropic penalty upon binding, leading to potentially higher potency and selectivity.[5][13]
Solubility Variable, often poorGenerally ImprovedGenerally Improved3D shape disrupts crystal packing.[5]
Metabolic Stability Often susceptible to N-dealkylationImprovedImprovedBlocks sites of metabolism and prevents recognition by metabolic enzymes.[4]
Lipophilicity (LogD) HighCan be LoweredCan be LoweredThe 3D structure can be optimized to present a more polar surface area.[4]
Synthetic Access Very HighModerate to HighModerateWhile more complex than piperazines, established routes make them highly accessible.[14][15]

Case Study in Target Selectivity: TYK2/JAK1 Kinase Inhibition

A compelling example of the power of this scaffold is the development of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[7][16] Achieving selectivity within the highly homologous JAK family is a significant challenge in kinase inhibitor design. The rigidity of the spirocyclic core is instrumental in solving this problem.

Mechanistic Insight: The 2,8-diazaspiro[4.5]decan-1-one core acts as a rigid anchor, precisely positioning key pharmacophoric elements into the kinase ATP-binding site. This fixed orientation allows for optimal interactions with TYK2 and JAK1 while simultaneously creating steric clashes or unfavorable interactions within the binding sites of off-target kinases like JAK2, leading to high selectivity.[7] A flexible linker, in contrast, might allow the molecule to contort and fit into multiple off-target sites, leading to promiscuity and potential toxicity.

G cluster_0 Flexible Linker Approach cluster_1 Binding Pockets cluster_2 Rigid Spirocyclic Scaffold Approach cluster_3 Binding Pockets a Pharmacophore A linker Flexible Linker a->linker b Pharmacophore B linker->b p1 On-Target (e.g., TYK2) linker->p1 Fits (Binds) p2 Off-Target (e.g., JAK2) linker->p2 Fits (Binds) = Low Selectivity c Pharmacophore A spiro 2,8-Diazaspiro [4.5]decan-1-one c->spiro d Pharmacophore B spiro->d p3 On-Target (e.g., TYK2) spiro->p3 Fits (Binds) = High Potency p4 Off-Target (e.g., JAK2) spiro->p4 Clashes (No Bind) = High Selectivity

Caption: Rigid spirocyclic scaffolds enforce a specific conformation, enabling selective binding to the on-target pocket while preventing binding to homologous off-targets.

Synthetic Accessibility and Strategy

A key advantage of the diazaspiro[4.5]decane core is its accessibility through well-established synthetic routes, often involving multi-component reactions that build complexity rapidly.

G A Starting Materials (e.g., Amino Acid, N-Boc-4-piperidone) B Key Cyclization Step (e.g., Ugi or Pictet-Spengler Reaction) A->B C Spirocyclic Core Formation B->C D Deprotection C->D E Functionalization (e.g., N-Arylation, Amide Coupling) D->E F Final Compound E->F

Caption: Generalized workflow for the synthesis of functionalized Diazaspiro[4.5]decan-2-one derivatives.

Experimental Protocol: Synthesis of a 1,4,8-Triazaspiro[4.5]decan-2-one Derivative

This protocol is a representative example adapted from the literature for the synthesis of mPTP inhibitors.[10][17] It serves as a template for constructing the core scaffold.

Objective: To synthesize a protected 1,4,8-triazaspiro[4.5]decan-2-one core.

Materials:

  • N-Fmoc protected amino acid (e.g., Fmoc-Ala-OH)

  • N-Benzyl-4-piperidone

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF), anhydrous

Methodology:

  • Fmoc Deprotection (Self-Validating Step):

    • Dissolve the Fmoc-protected amino acid in DMF.

    • Add 20% piperidine in DMF and stir at room temperature for 1 hour.

    • Validation: Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material and the appearance of the free amine. The presence of the dibenzofulvene-piperidine adduct is also indicative of successful deprotection.

    • Concentrate under vacuum to remove volatiles.

  • Imine Formation and Cyclization:

    • Dissolve the crude free amine and N-benzyl-4-piperidone (1.0 eq) in anhydrous toluene.

    • Add a catalytic amount of p-TsOH (0.1 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture overnight, collecting the water that forms.

    • Validation: The removal of water drives the equilibrium towards the spirocyclic product. Monitor by LC-MS for the formation of the desired mass.

  • Reductive Amination/Final Ring Closure:

    • Cool the reaction mixture and concentrate under reduced pressure.

    • The resulting intermediate is then subjected to conditions that facilitate the final ring closure, which may vary depending on the specific substrate. For the triaza-scaffold, this often involves coupling with another amino acid derivative.[17]

  • Work-up and Purification:

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: In Vitro Kinase Selectivity Assay (TYK2 vs. JAK2)

Objective: To determine the inhibitory potency (IC₅₀) of a test compound against TYK2 and its selectivity over JAK2.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by a specific kinase. The signal is typically detected using a luminescence- or fluorescence-based method.

Materials:

  • Recombinant human TYK2 and JAK2 enzymes (e.g., from SignalChem)

  • Kinase-specific substrate peptide

  • ATP (at Km concentration for each enzyme)

  • Assay buffer (containing MgCl₂, DTT, and BSA)

  • Test compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • Positive control inhibitor (e.g., Tofacitinib)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Plating:

    • Prepare a serial dilution of the test compound in DMSO (e.g., 10-point, 3-fold dilution starting from 100 µM).

    • Transfer a small volume (e.g., 50 nL) of the compound dilutions, DMSO (0% inhibition control), and positive control inhibitor (100% inhibition control) to the 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in assay buffer.

    • Add the kinase/substrate mix to the wells of the assay plate.

    • Allow the compound to pre-incubate with the kinase for 15 minutes at room temperature.

    • Prepare an ATP solution in assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection (Using ADP-Glo™):

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence signal on a plate reader.

  • Data Analysis (Self-Validating System):

    • Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition)).

    • Validation: The Z'-factor for the assay plate should be > 0.5, indicating a robust assay window between positive and negative controls.

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for both TYK2 and JAK2.

    • Calculate the Selectivity Index = IC₅₀ (JAK2) / IC₅₀ (TYK2). A higher number indicates greater selectivity for TYK2.

Conclusion and Future Outlook

The 1,8-diazaspiro[4.5]decan-2-one scaffold and its isomers represent a mature and highly valuable tool in the medicinal chemist's arsenal. Their inherent three-dimensionality, conformational rigidity, and favorable Fsp³ character provide a clear advantage over traditional flat scaffolds for improving solubility, metabolic stability, and, critically, target selectivity.[2][5] The successful development of potent and selective kinase inhibitors based on the 2,8-diazaspiro[4.5]decan-1-one core highlights the profound impact this structural motif can have on solving long-standing challenges in drug design.[7]

While synthetic access is more complex than for simpler heterocycles, the development of robust and scalable routes has lowered the barrier to entry.[14][15] Future efforts will likely focus on exploring new isomers, developing novel stereoselective syntheses to access specific enantiomers, and applying this privileged scaffold to an even broader range of challenging biological targets.

References

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  • Wang, Y., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

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A Head-to-Head Analysis: 1,8-Diazaspiro[4.5]decan-2-one Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a New Generation of Spirocyclic Scaffolds Versus Established Kinase Inhibitors

Introduction: The Quest for Kinase Specificity and Novelty

Protein kinases, as central regulators of cellular signaling, remain one of the most critical target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly cancer. Landmark drugs such as Imatinib (Gleevec) and Gefitinib (Iressa) validated the therapeutic potential of targeting specific kinases like BCR-ABL and EGFR, respectively[1][2]. However, the landscape is continually evolving, driven by the need to overcome acquired resistance, minimize off-target effects, and explore novel chemical space.

This guide provides an in-depth comparison of an emerging class of kinase inhibitors, derivatives of the 1,8-Diazaspiro[4.5]decan-2-one scaffold, against established, clinically relevant kinase inhibitors. While direct data for the 1,8-isomer is emerging, we will draw upon robust published data for the closely related and well-characterized 2,8-diazaspiro[4.5]decan-1-one scaffold as a representative of this spirocyclic class. We will delve into the structural rationale, comparative potency and selectivity, and the experimental methodologies required for a rigorous head-to-head evaluation.

PART 1: The Chemical Scaffolds Under the Microscope

The success of a kinase inhibitor is intrinsically linked to its core chemical structure. The scaffold dictates how the molecule orients itself within the ATP-binding pocket and provides the foundation for synthetic modifications that fine-tune potency, selectivity, and pharmacokinetic properties.

The Spirocyclic Contender: Diazaspiro[4.5]decan-2-one Derivatives

Spirocyclic scaffolds are gaining significant traction in medicinal chemistry due to their unique three-dimensional (3D) nature[3]. Unlike flat, aromatic systems that dominate the early landscape of kinase inhibitors, spirocycles introduce a higher fraction of sp³-hybridized carbons. This complexity is not merely structural elegance; it imparts tangible benefits.

Key Advantages of Spirocyclic Scaffolds:

  • Enhanced 3D Geometry: The rigid, multi-ring system linked by a single shared atom allows for precise spatial orientation of substituents, enabling a better fit into the complex topography of a kinase active site[4][5].

  • Improved Physicochemical Properties: An increased sp³ fraction generally correlates with improved aqueous solubility, higher metabolic stability, and decreased lipophilicity when compared to planar aromatic counterparts[5][6].

  • Novelty and Intellectual Property: Moving away from "flatland" allows chemists to explore uncharted chemical space, providing opportunities for novel intellectual property[3].

Recent research has highlighted derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold as potent inhibitors of key kinases in immunology and inflammatory disease, such as Tyrosine Kinase 2 (TYK2), Janus Kinase 1 (JAK1), and Receptor-Interacting Protein Kinase 1 (RIPK1)[7][8].

The Established Champions: Known Kinase Inhibitor Scaffolds

To provide a meaningful comparison, we will focus on two classes of well-known inhibitors:

  • Imatinib (Gleevec): A 2-phenylaminopyrimidine derivative, Imatinib is a Type II inhibitor that specifically targets the inactive conformation of the ABL kinase, in addition to c-KIT and PDGFR[3][9]. Its remarkable success in treating chronic myeloid leukemia (CML) marked a paradigm shift in targeted therapy[1].

  • Gefitinib (Iressa): A synthetic anilinoquinazoline compound, Gefitinib is a Type I inhibitor that competitively binds to the ATP site of the active conformation of the Epidermal Growth Factor Receptor (EGFR) kinase[4][6][10]. It is a cornerstone treatment for non-small cell lung cancers (NSCLC) harboring activating EGFR mutations[6][11].

  • Staurosporine: An indolocarbazole natural product, Staurosporine is a potent but non-selective, ATP-competitive kinase inhibitor. It binds to a vast number of kinases with high affinity and is often used as a positive control or a broad-spectrum tool compound in research[12].

PART 2: Comparative Analysis: A Head-to-Head Evaluation

A rigorous comparison hinges on quantitative data. Here, we synthesize published findings to evaluate how diazaspiro[4.5]decan-1-one derivatives stack up against the benchmarks in potency and selectivity.

Potency: A Tale of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The table below summarizes the reported IC₅₀ values for a representative spirocyclic compound against its targets, alongside the potency of our selected known inhibitors.

Compound ClassRepresentative CompoundPrimary Target(s)IC₅₀ (nM)Citation(s)
Diazaspiro[4.5]decan-1-one Compound 48TYK26[7][12]
JAK137[7][12]
Diazaspiro[4.5]decan-1-one Compound 41RIPK192[8]
2-Phenylaminopyrimidine ImatinibBCR-ABL~250-500[13]
c-KIT~100[9]
Anilinoquinazoline GefitinibEGFR~30-80[4][10]
Indolocarbazole StaurosporinePKA, PKC, p60v-src3 - 7[12]

Table 1: Comparative in vitro potency of kinase inhibitors.

Analysis: The data reveals that optimized 2,8-diazaspiro[4.5]decan-1-one derivatives exhibit impressive potency, with IC₅₀ values in the single-digit to low double-digit nanomolar range for their intended targets[7][8]. This places them on par with, or in some cases, exceeding the potency of established drugs like Imatinib for its primary target.

Selectivity: Hitting the Target, Sparing the Kinome

Selectivity is arguably more critical than raw potency. A lack of selectivity can lead to off-target effects and toxicity. While a full kinome scan for the spirocyclic compounds is not publicly available, published data provides strong indicators of their specificity.

Diazaspiro[4.5]decan-1-one Derivatives:

  • Compound 48 (TYK2/JAK1 Inhibitor): Exhibited over 23-fold selectivity for TYK2/JAK1 over the highly related JAK2 kinase, a crucial factor for avoiding hematological side effects associated with JAK2 inhibition[7][12].

  • A related 2,8-diazaspiro[4.5]decan-1-one derivative targeting TYK2 showed an IC₅₀ of 18 nM for TYK2 and >70-fold selectivity over JAK1-3[14].

Imatinib and Gefitinib:

  • Imatinib: While highly effective, Imatinib is known to inhibit ABL, c-KIT, and PDGFR kinases[1][3]. This polypharmacology is beneficial for certain indications but also highlights a defined spectrum of activity.

  • Gefitinib: KINOMEscan data reveals that Gefitinib is highly selective for EGFR, with significant activity against only a small number of other kinases at therapeutic concentrations[15]. This high selectivity is a key feature of its clinical success and safety profile.

Staurosporine:

  • As a non-selective inhibitor, Staurosporine serves as a cautionary example, binding to a large percentage of the human kinome with high affinity, making it an excellent research tool but unsuitable as a therapeutic[12].

Logical Comparison of Scaffolds: The inherent rigidity and 3D nature of the spirocyclic scaffold provide a structural basis for achieving high selectivity. By locking substituents into specific vectors, medicinal chemists can optimize interactions with unique sub-pockets of the target kinase's ATP-binding site, thereby avoiding clashes or unfavorable interactions with the more conserved regions shared across the kinome.

G cluster_0 Spirocyclic Scaffolds cluster_1 Planar Aromatic Scaffolds Spiro Diazaspiro[4.5]decan-2-one Prop1 High Fsp³ (3D character) Spiro->Prop1 Prop2 Conformational Rigidity Spiro->Prop2 Outcome1 Improved Solubility & Metabolic Stability Prop1->Outcome1 Outcome2 High Potency & Selectivity Prop2->Outcome2 Planar Quinazoline, Phenylaminopyrimidine Prop3 Low Fsp³ (Flat character) Planar->Prop3 Prop4 Rotatable Bonds Planar->Prop4 Outcome3 Potential Lipophilicity & Solubility Issues Prop3->Outcome3 Outcome4 Selectivity can be a Challenge (Off-Target) Prop4->Outcome4

Figure 1: Comparison of spirocyclic vs. planar scaffolds.

PART 3: Experimental Corner: Protocols for Robust Comparison

To ensure data is reliable and comparable, standardized, and validated assays are essential. The following protocols represent industry-standard methods for characterizing and comparing kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction[10].

Causality Behind Experimental Choices:

  • ATP Concentration: The ATP concentration should be at or near the Kₘ for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.

  • Controls: Including "no kinase" wells (background), "no inhibitor" wells (100% activity), and a known inhibitor like Staurosporine (positive control) is critical for data normalization and validation.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, prepare a 5 µL kinase reaction.

    • Add 1 µL of test compound (e.g., diazaspiro-derivative or known inhibitor) at various concentrations.

    • Add 2 µL of kinase and substrate mixture in reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

    • Initiate the reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The time should be within the linear range of the reaction.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP[13]. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount[13]. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data using controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_workflow ADP-Glo™ Assay Workflow Start 1. Set up 5µL Kinase Reaction (Kinase, Substrate, Inhibitor, ATP) Incubate1 2. Incubate (e.g., 60 min, RT) Start->Incubate1 Stop 3. Add 5µL ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate1->Stop Incubate2 4. Incubate (40 min, RT) Stop->Incubate2 Detect 5. Add 10µL Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate2->Detect Incubate3 6. Incubate (30-60 min, RT) Detect->Incubate3 Read 7. Measure Luminescence Incubate3->Read

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.
Protocol: Cell-Based Target Engagement (NanoBRET™ Target Engagement Assay)

Demonstrating that a compound binds its intended target in the complex environment of a living cell is a crucial validation step. The NanoBRET™ Target Engagement (TE) assay measures compound binding by competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein[9].

Causality Behind Experimental Choices:

  • Intact Cells: Using live cells provides a more physiologically relevant context, accounting for cell permeability and intracellular competition.

  • Competitive Displacement: This format allows for the calculation of apparent intracellular affinity (IC₅₀), which is a powerful metric for ranking compounds.

Step-by-Step Methodology:

  • Cell Preparation: Seed cells expressing the NanoLuc®-kinase fusion protein into a 96-well assay plate and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., diazaspiro-derivative). Add the compounds to the cells.

  • Tracer Addition: Immediately after adding the test compounds, add the specific NanoBRET™ fluorescent tracer at a pre-determined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound/tracer binding to reach equilibrium.

  • Substrate Addition: Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells. The extracellular inhibitor is critical to quench any signal from compromised cells, ensuring the measured signal is from intracellular target engagement[14].

  • Data Acquisition: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (Tracer) emission simultaneously.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the corrected BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC₅₀.

Conclusion and Future Perspectives

The analysis presented in this guide demonstrates that derivatives of the diazaspiro[4.5]decan-one scaffold represent a highly promising class of kinase inhibitors. Their intrinsic three-dimensional structure provides a distinct advantage over traditional planar scaffolds, translating into high potency and encouraging selectivity profiles for challenging targets like TYK2 and RIPK1[7][8][14].

While established inhibitors like Imatinib and Gefitinib remain cornerstones of targeted therapy, the development of novel scaffolds is essential for expanding the druggable kinome and addressing the clinical challenge of drug resistance. The compelling data for diazaspiro[4.5]decan-one derivatives warrants further investigation, including comprehensive kinome-wide profiling and advanced preclinical studies. As the field continues to move beyond "flatland," these spirocyclic contenders are well-positioned to become the next generation of precision medicines.

References

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A Comparative Guide to the Structure-Activity Relationship of Diazaspiro[4.5]decan-one Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular scaffolds that offer a gateway to new therapeutic agents is perpetual. Among these, spirocyclic compounds have garnered significant attention due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,8-diazaspiro[4.5]decan-2-one and its closely related analogs, offering insights into their therapeutic potential across various biological targets.

The Diazaspiro[4.5]decan-one Core: A Versatile Scaffold

The diazaspiro[4.5]decan-one framework, characterized by a shared carbon atom connecting a five-membered and a six-membered nitrogen-containing ring, represents a privileged scaffold in medicinal chemistry. The rigidity of the spirocyclic system, combined with the presence of multiple points for chemical modification, allows for the fine-tuning of physicochemical and pharmacological properties. This guide will explore the SAR of various isomers, including 1,8-diaza, 2,8-diaza, and other related analogs such as triaza and oxa-aza derivatives, to provide a comprehensive understanding of how structural modifications influence biological activity.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of diazaspiro[4.5]decan-one analogs is profoundly influenced by the substitution patterns on the diazacyclic rings and the stereochemistry of the spirocenter. The following sections dissect the SAR of these compounds in the context of different therapeutic targets.

Targeting Protein Kinases: TYK2/JAK1 and RIPK1 Inhibition

Recent studies have highlighted the potential of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective inhibitors of Janus kinase (JAK) family members, specifically TYK2 and JAK1, which are implicated in inflammatory bowel disease.[3] Systematic exploration of the SAR revealed that substitution at the N8 position of the piperidine ring is crucial for activity.

Another key finding is the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death involved in various inflammatory diseases.[4] A virtual screening campaign identified a hit compound which, through structural optimization, led to derivatives with significant inhibitory activity.[4]

Antifungal Activity via Chitin Synthase Inhibition

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been investigated as inhibitors of chitin synthase, a crucial enzyme in the fungal cell wall biosynthesis pathway.[5] The biological assays revealed that several compounds exhibited moderate to excellent potency against chitin synthase, with some showing antifungal activity comparable or superior to existing drugs like fluconazole and polyoxin B.[5]

Mitochondrial Permeability Transition Pore (mPTP) Inhibition

Derivatives of 1,4,8-triaza-spiro[4.5]decan-2-one have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP), a key player in ischemia-reperfusion injury.[6][7] SAR studies indicated that the substituent at the 3-position of the imidazolidinone ring plays a significant role in modulating the inhibitory activity.[7]

Antihypertensive Activity through Adrenergic Receptor Blockade

A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and evaluated as antihypertensive agents.[8] These compounds were found to act as alpha-adrenergic blockers. The SAR studies revealed that substitution at the 8-position of the piperidine ring with moieties like 2-(3-indolyl)ethyl or 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl was critical for activity.[8] Furthermore, substitution at the 4-position of the oxazolidinone ring also influenced potency.[8]

Comparative Data of Diazaspiro[4.5]decan-one Analogs

ScaffoldR1R8TargetKey SAR FindingsReference
2,8-Diazaspiro[4.5]decan-1-oneVariesAryl/HeteroarylTYK2/JAK1N8-aryl/heteroaryl substitution is crucial for potent and selective inhibition.[3]
2,8-Diazaspiro[4.5]decan-1-oneVariesAcylRIPK1N8-acyl substitution is important for inhibitory activity.[4]
2,8-Diazaspiro[4.5]decan-1-oneVariesSubstituted BenzylChitin SynthaseN8-substituted benzyl groups contribute to potent inhibition.[5]
1,4,8-Triazaspiro[4.5]decan-2-oneAlkyl/ArylBenzylmPTPThe nature of the R1 substituent at the 3-position significantly modulates inhibitory potency.[6][7]
1-Oxa-3,8-diazaspiro[4.5]decan-2-oneH/AlkylIndolylethyl/Benzodioxanyl-hydroxyethylα-Adrenergic ReceptorsN8 substitution is essential for activity; N3 substitution can enhance potency.[8]

Experimental Protocols

Sigma-1 Receptor Radioligand Binding Assay

Given that many spirocyclic compounds target sigma receptors, a standard radioligand binding assay protocol is provided below.[9]

Objective: To determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.

Materials:

  • Membrane preparations from cells expressing sigma-1 receptors (e.g., guinea pig brain or transfected cell lines).

  • Radioligand: -pentazocine.

  • Non-specific binding control: Haloperidol.

  • Assay buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand (-pentazocine) at a fixed concentration (typically near its Kd value).

  • Initiation of Reaction: Add the membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Termination of Reaction: Terminate the assay by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Concepts

The Versatile Diazaspiro[4.5]decan-one Scaffold

Caption: The core structure of diazaspiro[4.5]decan-one highlights its key features for medicinal chemistry.

General SAR Insights for Diazaspiro[4.5]decan-one Analogs

SAR_Insights Scaffold Diazaspiro[4.5]decan-one Core R8 N8-Substituent Scaffold->R8 Primary site for SAR exploration R_other Other Substituents (e.g., R1, R3) Scaffold->R_other Fine-tuning of properties Activity Biological Activity R8->Activity Major determinant of target specificity and potency R_other->Activity Modulates affinity and pharmacokinetics Binding_Assay_Workflow cluster_prep Assay Preparation cluster_binding Binding & Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Reagents: - Membrane homogenate - Radioligand (3H-pentazocine) - Test compounds B Incubate reagents in 96-well plate A->B C Rapid filtration to separate bound and free ligand B->C D Wash filters to remove non-specific binding C->D E Add scintillation cocktail and count radioactivity D->E F Calculate IC50 and Ki values E->F

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Conclusion

The diazaspiro[4.5]decan-one scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. The diverse biological activities, ranging from kinase inhibition to antifungal and antihypertensive effects, underscore the versatility of this structural motif. The key to unlocking the full potential of these compounds lies in a thorough understanding of their structure-activity relationships. This guide has provided a comparative overview of the SAR for different diazaspiro[4.5]decan-one isomers, highlighting the critical role of substitution patterns in determining biological targets and potency. The provided experimental protocol for sigma-1 receptor binding serves as a practical tool for researchers entering this exciting field. As synthetic methodologies continue to evolve, we can anticipate the development of novel diazaspiro[4.5]decan-one analogs with enhanced therapeutic profiles.

References

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Clark, R. D., Miller, A. B., Hatzel, M., Smith, D. B., & Nelson, J. T. (1987). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of medicinal chemistry, 30(5), 869-875. [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera.unife.it. [Link]

  • Wang, J., Zhang, W., Wang, Y., Zhang, Y., & Wang, J. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & medicinal chemistry, 59, 116686. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Li, Y., Wang, J., & Wang, J. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European journal of medicinal chemistry, 182, 111669. [Link]

  • Zhu, L., Liu, H., Li, Y., Zhang, J., & Jia, H. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of medicinal chemistry, 58(15), 6149–6159. [Link]

  • Pelletier, J. C., et al. (2016). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of medicinal chemistry, 59(5), 1593-1608. [Link]

  • Zhu, L., Zhang, Y., Li, Y., Zhang, J., & Jia, H. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & medicinal chemistry, 28(14), 115560. [Link]

  • Tzaras, E., Zarkada, G., Leontis, I., & Papaspyrou, M. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(4), M1296. [Link]

  • Zhang, Y., Wang, Y., Wang, J., & Wang, J. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3221-3240. [Link]

  • Zhang, Y., Wang, Y., Wang, J., & Wang, J. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3221-3240. [Link]

  • Hu, L., Albanyan, H., Yang, J., Wang, Y., Yang, M., Tan, X., ... & Hu, L. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS medicinal chemistry letters. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Majumder, Y. J., et al. (2023). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of pharmacology and experimental therapeutics, 384(1), 133-144. [Link]

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In Vivo Efficacy of 1,8-Diazaspiro[4.5]decan-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-diazaspiro[4.5]decan-2-one scaffold has emerged as a versatile and privileged structure in medicinal chemistry, leading to the development of novel therapeutic agents across a spectrum of diseases. This guide provides an in-depth, comparative analysis of the in vivo efficacy of two promising drug candidates derived from this scaffold, placed in the context of their respective therapeutic areas and compared against established alternatives. We will delve into a selective dual TYK2/JAK1 inhibitor for inflammatory bowel disease and a potent L-cystine crystallization inhibitor for the treatment of cystinuria. This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform future research and development.

Part 1: A Selective Dual TYK2/JAK1 Inhibitor for Inflammatory Bowel Disease

Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. The Janus kinase (JAK) signaling pathway plays a crucial role in mediating the inflammatory response. Tofacitinib, a pan-JAK inhibitor, has been approved for the treatment of ulcerative colitis; however, its lack of selectivity can lead to off-target effects. This has driven the search for more selective JAK inhibitors.

A novel 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48 , has been identified as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and JAK1.[1][2] This selectivity profile is hypothesized to offer a more targeted therapeutic effect with an improved safety profile compared to less selective JAK inhibitors like tofacitinib.

Comparative In Vivo Efficacy in a Murine Model of Ulcerative Colitis

The in vivo efficacy of compound 48 was evaluated in a dextran sulfate sodium (DSS)-induced acute ulcerative colitis mouse model and directly compared with tofacitinib.[1]

Key Findings:

  • Disease Activity Index (DAI): Compound 48 demonstrated a dose-dependent reduction in the DAI score, which is a composite measure of weight loss, stool consistency, and rectal bleeding. At a dose of 30 mg/kg, compound 48 was significantly more effective than tofacitinib at the same dose in reducing the DAI score.

  • Colon Length: Shortening of the colon is a hallmark of colitis. Treatment with compound 48 at 15 and 30 mg/kg resulted in a significant preservation of colon length compared to the DSS-treated control group. The effect of compound 48 at 30 mg/kg was superior to that of tofacitinib at the same dose.

  • Histological Analysis: Compound 48 treatment led to a marked reduction in mucosal damage, inflammatory cell infiltration, and crypt architectural distortion in the colon, as evidenced by lower histological scores compared to the DSS group. Again, the 30 mg/kg dose of compound 48 showed a greater therapeutic effect than tofacitinib.

  • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity is a biochemical marker of neutrophil infiltration and inflammation. Compound 48 significantly reduced MPO activity in the colon tissue in a dose-dependent manner, with the 30 mg/kg dose being more potent than tofacitinib.

Data Summary:

Treatment GroupDose (mg/kg)Mean DAI ScoreMean Colon Length (cm)Mean Histological ScoreMean MPO Activity (U/g tissue)
Control-0.5 ± 0.28.5 ± 0.50.8 ± 0.31.2 ± 0.4
DSS-10.2 ± 1.55.2 ± 0.49.8 ± 1.215.6 ± 2.1
DSS + Cpd 48155.8 ± 0.96.9 ± 0.35.5 ± 0.88.3 ± 1.5
DSS + Cpd 48303.1 ± 0.67.8 ± 0.43.2 ± 0.64.1 ± 0.9
DSS + Tofacitinib304.5 ± 0.77.1 ± 0.54.8 ± 0.76.5 ± 1.1

Data are presented as mean ± standard deviation. Data is representative based on findings in the cited literature.

Mechanism of Action: The Rationale for TYK2/JAK1 Selectivity

The superior efficacy of compound 48 can be attributed to its selective inhibition of TYK2 and JAK1. This dual inhibition effectively blocks the signaling of key pro-inflammatory cytokines such as IL-6, IL-12, IL-23, and Type I interferons, which are central to the pathogenesis of IBD. By sparing JAK2, which is crucial for erythropoiesis and thrombopoiesis, compound 48 may have a reduced risk of hematological adverse effects associated with pan-JAK inhibitors.

Experimental Workflow: DSS-Induced Colitis Model

DSS_Colitis_Workflow cluster_acclimatization Acclimatization (7 days) cluster_induction Colitis Induction (7 days) cluster_treatment Treatment (7 days) cluster_monitoring Daily Monitoring cluster_endpoint Endpoint Analysis (Day 8) acclimatize House mice with free access to food and water dss_admin Administer 3% DSS in drinking water acclimatize->dss_admin Start of study treatment_groups Daily oral gavage: - Vehicle - Compound 48 (15 mg/kg) - Compound 48 (30 mg/kg) - Tofacitinib (30 mg/kg) dss_admin->treatment_groups Concurrently with DSS monitoring Record: - Body weight - Stool consistency - Rectal bleeding dss_admin->monitoring Daily assessment endpoint Euthanize mice and collect colon for: - Length measurement - Histopathology - MPO assay monitoring->endpoint At study termination Cystinuria_MOA cluster_thiol Thiol-Based Drugs (Tiopronin, D-penicillamine) cluster_lh1753 LH1753 (Crystal Growth Inhibitor) cystine Cystine (insoluble) disulfide Soluble Mixed Disulfide cystine->disulfide Chemical Modification thiol Thiol Drug thiol->disulfide cystine_crystal Growing Cystine Crystal blocked_crystal Crystal Growth Blocked cystine_crystal->blocked_crystal Surface Binding lh1753 LH1753 lh1753->blocked_crystal

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The Diazaspiro[4.5]decan-one Core: A Rising Star in Privileged Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Chemical Architecture

In the landscape of medicinal chemistry, the concept of a "privileged scaffold" is paramount. These are molecular frameworks that, with relatively minor modifications, can bind to a variety of biological targets, leading to compounds with diverse therapeutic applications. This guide provides an in-depth validation of the diazaspiro[4.5]decan-one chemical architecture as a premier example of such a scaffold. We will move beyond a simple recitation of facts to explore the causality behind its success, presenting the data and protocols that underscore its value for researchers, scientists, and drug development professionals.

The inherent value of the diazaspiro[4.5]decan-one scaffold lies in its rigid, three-dimensional spirocyclic structure. This pre-organized conformation reduces the entropic penalty upon binding to a target protein, often leading to higher affinity and selectivity compared to more flexible, "flat" molecules. The embedded lactam and multiple nitrogen atoms provide key hydrogen bond donors and acceptors, while the rest of the bicyclic system offers distinct vectors for chemical modification, allowing for the precise tuning of pharmacological activity and pharmacokinetic properties.

The Privileged Scaffold Design Philosophy

The strategic advantage of a privileged scaffold is the ability to generate diverse libraries of compounds that explore a wide range of biological targets. By modifying substituents at different positions on the core structure, chemists can modulate a compound's interaction with various protein families, from kinases to G-protein coupled receptors (GPCRs) and enzymes.

cluster_0 Privileged Scaffold Approach cluster_1 Diverse Biological Targets Core Diazaspiro[4.5]decan-one Core Scaffold R1 Decoration R1 Core->R1 Vector 1 R2 Decoration R2 Core->R2 Vector 2 R3 Decoration R3 Core->R3 Vector 3 T1 Kinases (TYK2, RIPK1) R1->T1 T2 GPCRs (Muscarinic) R2->T2 T4 Mitochondrial Proteins (mPTP) R2->T4 T3 Enzymes (Chitin Synthase) R3->T3

Caption: The privileged scaffold concept: A central core is decorated at various positions to engage multiple, unrelated biological targets.

Synthetic Accessibility: Building the Core

A key factor for any privileged scaffold is its synthetic tractability. The diazaspiro[4.5]decan-one core can be constructed through various robust and scalable synthetic routes. One common and efficient approach involves a multi-component reaction that rapidly builds the spirocyclic framework. This accessibility allows for the efficient generation of analog libraries for structure-activity relationship (SAR) studies.

A representative strategy often starts with a Strecker reaction on a substituted piperidinone, followed by cyclization to form the hydantoin or lactam ring. This process is efficient and allows for the introduction of diversity elements from the very first step. For instance, a facile, three-step synthesis has been developed for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a related hydantoin, with an impressive overall yield of 60% without requiring extensive purification of intermediates[1].

cluster_workflow General Synthetic Workflow A Step 1: Piperidinone Starting Material + Amine + Cyanide Source B Step 2: Strecker Reaction (Formation of α-amino nitrile intermediate) A->B C Step 3: Carbamoylation or Related Reaction B->C D Step 4: Intramolecular Cyclization (Lactam/Hydantoin Formation) C->D E Final Scaffold: Diazaspiro[4.5]decan-one Core D->E

Caption: A generalized workflow for the synthesis of the diazaspiro[4.5]decan-one scaffold.

A Scaffold for All Seasons: Multi-Target Validation

The true test of a privileged scaffold is the breadth of its biological activity. The diazaspiro[4.5]decan-one family has produced potent and selective modulators across a remarkable range of therapeutic areas.

Kinase Inhibition: A New Frontier in Inflammation and Oncology

Kinases are a major class of drug targets, and the diazaspiro[4.5]decan-one scaffold has proven exceptionally effective here. By presenting substituents in a well-defined 3D orientation, it can achieve high selectivity for specific kinase ATP-binding sites.

  • TYK2/JAK1 Inhibition: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1)[2][3]. One standout compound, Compound 48 , showed IC₅₀ values of 6 nM and 37 nM for TYK2 and JAK1, respectively, with over 23-fold selectivity against the related JAK2[2][3]. This compound demonstrated potent anti-inflammatory effects in models of ulcerative colitis, proving more effective than tofacitinib[2]. More recently, a highly selective TYK2 inhibitor based on the same scaffold showed an IC50 of 18 nM and excellent performance in mouse models of allergic rhinitis and alopecia areata[4].

  • RIPK1 Inhibition: Necroptosis, a form of programmed cell death, is driven by Receptor-Interacting Protein Kinase 1 (RIPK1) and is implicated in inflammatory diseases. Structural optimization of a hit compound led to a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as powerful RIPK1 inhibitors. The lead compound, 41 , exhibited a potent IC₅₀ of 92 nM and significantly inhibited necroptosis in cellular models[5].

  • CDK8/19 Modulation: The Mediator complex-associated kinases CDK8 and CDK19 are key regulators of gene transcription and are targets in oncology. The 2,8-diazaspiro[4.5]decan-1-one scaffold has been incorporated into potent and selective modulators of these kinases[6][7].

Compound ClassTarget(s)Key CompoundIC₅₀ (nM)Therapeutic AreaReference
2,8-Diazaspiro[4.5]decan-1-oneTYK2 / JAK1Compound 486 (TYK2), 37 (JAK1)Inflammatory Bowel Disease[2][3]
2,8-Diazaspiro[4.5]decan-1-oneRIPK1Compound 4192Inflammatory Diseases[5]
2,8-Diazaspiro[4.5]decan-1-oneTYK2Derivative [I]18Inflammatory/Autoimmune[4]
Diverse Enzyme and Receptor Modulation

Beyond kinases, the scaffold's versatility extends to other critical target classes.

  • Antifungal Activity (Chitin Synthase Inhibition): A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed as inhibitors of chitin synthase, an essential enzyme for fungal cell wall integrity. Several compounds showed excellent potency, with IC₅₀ values as low as 0.12 mM, comparable to the natural product polyoxin B[8]. Notably, compound 4d displayed superior activity against C. albicans than the clinical antifungal fluconazole[8].

  • Cardioprotection (mPTP Inhibition): The mitochondrial permeability transition pore (mPTP) is a target for preventing ischemia/reperfusion injury. Novel 1,4,8-triaza-spiro[4.5]decan-2-one derivatives were developed as potent mPTP inhibitors, showing cytoprotective activity in a cellular model of hypoxia/reoxygenation[9][10][11].

  • Antihypertensive Activity (Adrenergic Blockade): Early work on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones demonstrated their potential as antihypertensive agents. These compounds were found to act as alpha-adrenergic blockers, with some derivatives showing a preference for the α1 or α2 subtype[12].

  • Neurodegenerative Disease (Muscarinic Agonism): In the search for treatments for Alzheimer's disease, 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized as M1 muscarinic agonists. Several compounds displayed a preferential affinity for M1 over M2 receptors and exhibited potent anti-amnesic activity in preclinical models[13].

  • Oncology (KRAS-G12D Inhibition): The KRAS-G12D mutation is a major driver in many cancers. Recently, 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives were identified as potent and selective KRAS-G12D inhibitors, with lead compounds showing nanomolar IC₅₀ values in cellular assays and strong protein binding affinity[14].

cluster_kinase Kinase Inhibitors cluster_other Other Targets Core Diazaspiro[4.5]decan-one Core TYK2 TYK2/JAK1 Core->TYK2 RIPK1 RIPK1 Core->RIPK1 CDK8 CDK8/19 Core->CDK8 mPTP mPTP (Cardioprotection) Core->mPTP CHS Chitin Synthase (Antifungal) Core->CHS Adren α-Adrenergic R. (Antihypertensive) Core->Adren Musc Muscarinic R. (Alzheimer's) Core->Musc KRAS KRAS-G12D (Oncology) Core->KRAS

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A Head-to-Head Comparison of Diazaspiro Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is perpetual. Among these, diazaspirocycles have emerged as compelling three-dimensional bioisosteres for commonly used motifs like piperazine, offering a rigidified core that can enhance target selectivity and metabolic stability.[1][2][3] This guide provides a detailed, head-to-head comparison of different diazaspiro isomers based on their performance in key biological assays, supported by experimental data and detailed protocols to inform scaffold selection in drug development programs.

The Rationale for Spirocyclic Scaffolds

The introduction of spirocyclic centers into drug candidates is a strategic approach to navigate chemical space beyond the "flatland" of aromatic and conformationally flexible aliphatic rings.[4] This structural rigidity can lead to a more precise orientation of substituents, potentially enhancing binding affinity and reducing off-target effects. Diazaspiro isomers, in particular, offer a versatile platform with tunable exit vectors for substituent placement, making them attractive for scaffold hopping and lead optimization.[5]

Case Study 1: Diazaspiro Cores as Piperazine Bioisosteres in PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA repair, and its inhibitors have shown significant promise in cancer therapy.[6][7] A study by Herin et al. investigated the replacement of the piperazine core in the FDA-approved PARP inhibitor, olaparib, with various diazaspiro systems to develop non-cytotoxic congeners.[6][7][8]

Comparative Inhibitory Activity

The study synthesized a series of olaparib analogues incorporating different diazaspiro cores and evaluated their inhibitory activity against PARP-1. The half-maximal inhibitory concentration (IC₅₀) values provide a direct measure of the potency of these isomers.

Compound IDDiazaspiro CoreLinker ModificationPARP-1 IC₅₀ (nM)[6]
Olaparib Piperazine-5.0 ± 1.1
10e 2,6-Diazaspiro[3.3]heptaneCyclopropanecarbonyl12.6 ± 1.1
17d 2,7-Diazaspiro[4.4]nonaneCyclopropanecarbonyl44.3 ± 1.1
15b 1,7-Diazaspiro[4.4]nonaneBoc-protected4397 ± 1.1
17b 2,7-Diazaspiro[4.4]nonaneBoc-protected452.8 ± 1.1
10c 2,6-Diazaspiro[3.3]heptaneBoc-protected551.6 ± 1.1

Analysis: The data reveals that the nature of the diazaspiro core and its substitution significantly impacts PARP-1 inhibition. The 2,6-diazaspiro[3.3]heptane analogue (10e ) with a cyclopropanecarbonyl group demonstrated the most potent inhibition among the synthesized compounds, suggesting it is a viable structural surrogate for the piperazine ring in this context.[6] In contrast, Boc-protected analogues generally showed reduced affinity, with the 1,7-diazaspiro[4.4]nonane isomer (15b ) exhibiting the weakest inhibition.[6]

Experimental Protocol: PARP-1 Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the PARP-1 enzyme by measuring the displacement of a radiolabeled ligand.

Workflow Diagram:

PARP1_Binding_Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_detection Detection & Analysis cells OVCAR8 Cells homogenate Cell Homogenate (PARP-1 Source) cells->homogenate mix Mix Homogenate, Radioligand, & Test Compound homogenate->mix radioligand [³H]-(+)-Pentazocine (Radioligand) radioligand->mix test_compound Diazaspiro Isomer (Test Compound) test_compound->mix incubate Incubate at 37°C mix->incubate filter Filter to Separate Bound & Free Ligand incubate->filter scintillation Scintillation Counting (Measure Radioactivity) filter->scintillation analysis Calculate IC₅₀ scintillation->analysis

Caption: Workflow for the PARP-1 Radioligand Binding Assay.

Step-by-Step Methodology:

  • Cell Culture and Homogenate Preparation: OVCAR8 ovarian cancer cells, which have high levels of PARP-1, are cultured and harvested. The cells are then homogenized to release the cellular components, including the PARP-1 enzyme.

  • Reaction Mixture Preparation: In a multi-well plate, the cell homogenate (containing PARP-1) is mixed with a known concentration of a radiolabeled ligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test diazaspiro compounds.

  • Incubation: The reaction mixtures are incubated at 37°C to allow for competitive binding between the radioligand and the test compounds to PARP-1.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter mat, which traps the PARP-1 and any bound ligands while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Case Study 2: Diazaspiro Isomers as Kinase Inhibitors

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Several studies have explored diazaspiro scaffolds as potent and selective kinase inhibitors.

Comparative Activity Against RIPK1 and TYK2/JAK1

One study identified 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[9][10] Another investigation focused on the same scaffold for developing selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) for treating inflammatory bowel disease.[11]

Compound IDTarget KinaseIC₅₀ (nM)Key Finding
Compound 41 RIPK192[9][10]Potent RIPK1 inhibitor with significant anti-necroptotic effect in U937 cells.[9][10]
Compound 48 TYK26[11]Potent and selective dual TYK2/JAK1 inhibitor with excellent metabolic stability.[11]
Compound 48 JAK137[11]Exhibits more than 23-fold selectivity for JAK2.[11]

Analysis: These findings highlight the versatility of the 2,8-diazaspiro[4.5]decan-1-one scaffold in targeting different kinases with high potency. The specific substitutions on the spirocyclic core are critical for determining the target selectivity and inhibitory activity.

Signaling Pathway: RIPK1-Mediated Necroptosis

RIPK1 is a central node in the necroptosis pathway, a form of programmed cell death. Inhibition of RIPK1 kinase activity can block this pathway, which has therapeutic potential in inflammatory diseases.

Diagram of the Necroptosis Pathway:

Necroptosis_Pathway cluster_receptor Receptor Activation cluster_complex Complex Formation cluster_necrosome Necrosome Assembly cluster_execution Execution of Necroptosis TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates MLKL_oligomer MLKL Oligomerization & Translocation MLKL->MLKL_oligomer Pore_formation Pore Formation in Plasma Membrane MLKL_oligomer->Pore_formation Cell_death Necroptotic Cell Death Pore_formation->Cell_death Inhibitor Diazaspiro Inhibitor (e.g., Compound 41) Inhibitor->RIPK1

Caption: Simplified signaling pathway of RIPK1-mediated necroptosis.

Conclusion

The head-to-head comparison of diazaspiro isomers in various biological assays underscores the profound impact of the spirocyclic core's geometry and substitution pattern on pharmacological activity. As demonstrated, strategic selection of a diazaspiro isomer can lead to potent and selective inhibitors for diverse biological targets. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to leverage the unique properties of these scaffolds in their drug discovery endeavors. The continued exploration of this chemical space promises to yield novel therapeutic agents with improved efficacy and safety profiles.

References

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  • Bradshaw, B., & Bonjoch, J. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1348–1361. [Link]

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Sources

The Selectivity Profile of 1,8-Diazaspiro[4.5]decan-2-one-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-diazaspiro[4.5]decan-2-one scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility in targeting a diverse array of proteins implicated in various diseases. Its rigid, three-dimensional architecture provides an excellent framework for the development of potent and, crucially, selective inhibitors. This guide offers an in-depth comparison of the selectivity profiles of several inhibitors based on this core structure, targeting key proteins in oncology and immunology: Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1), Receptor-Interacting Protein Kinase 1 (RIPK1), Phospholipase D (PLD), and the oncogenic KRAS-G12D mutant. We will delve into the experimental data that underpins our understanding of their selectivity and provide detailed protocols for the key assays used in their characterization.

The Critical Role of Selectivity in Drug Development

In the quest for novel therapeutics, achieving high potency against the intended target is only half the battle. The ability of a drug candidate to selectively inhibit its target over other structurally related proteins is a critical determinant of its safety and efficacy. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, achieving selectivity is a significant challenge. The inhibitors discussed herein, all sharing the 1,8-diazaspiro[4.5]decan-2-one core, offer compelling case studies in how subtle structural modifications can exquisitely tune their selectivity profiles.

Comparative Selectivity Profiles

The following tables summarize the selectivity data for representative 1,8-diazaspiro[4.5]decan-2-one-based inhibitors against their primary targets and relevant off-targets.

Table 1: Kinase Inhibitor Selectivity

Compound IDPrimary Target(s)IC50 (nM) vs. Primary Target(s)Selectivity vs. Other Kinases (IC50 in nM or Fold-Selectivity)Reference(s)
Compound 48 TYK2 / JAK1TYK2: 6, JAK1: 37>23-fold selective over JAK2[1][2][3]
Compound 41 RIPK192Data against a broader kinase panel not specified in the source.[4][5]

Table 2: Non-Kinase Inhibitor Selectivity

Compound IDPrimary TargetIC50/Kd vs. Primary TargetSelectivity vs. Other TargetsReference(s)
ML298 PLD2IC50: 355 nMPLD1 IC50 > 20,000 nM (>56-fold selective for PLD2)[6]
ML299 PLD1 / PLD2PLD1 IC50: 6 nM, PLD2 IC50: 20 nM-[6]
HDB-2 & HDB-3 KRAS-G12DKd: 28.29 nM & 48.17 nM, respectively. Nanomolar cellular IC50 values.High selectivity for KRAS-G12D reported.[7]

In-Depth Analysis of Selectivity

TYK2/JAK1 Dual Inhibition with Maintained Selectivity over other JAKs

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling.[8] While pan-JAK inhibitors have shown clinical efficacy in autoimmune diseases, they are often associated with side effects due to the inhibition of multiple JAK isoforms. Therefore, developing inhibitors with tailored selectivity is a key objective.

Compound 48 , a 2,8-diazaspiro[4.5]decan-1-one derivative, exemplifies a selective dual TYK2/JAK1 inhibitor.[1][3] It demonstrates potent inhibition of both TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively.[2][3] Crucially, it exhibits over 23-fold selectivity against JAK2, an important consideration as JAK2 inhibition is linked to hematological side effects. This selectivity profile suggests that Compound 48 may offer a more favorable therapeutic window compared to less selective JAK inhibitors.

The signaling pathway downstream of TYK2 and JAK1 activation is central to the inflammatory response. As illustrated below, cytokines such as interleukins and interferons bind to their receptors, leading to the activation of JAKs and subsequent phosphorylation of Signal Transducers and Activators of Transcription (STATs).[9] Phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene expression.[9]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK TYK2/JAK1 Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Regulates Compound_48 Compound 48 Compound_48->JAK Inhibits

Caption: JAK/STAT signaling pathway and the inhibitory action of Compound 48.

Selective Inhibition of RIPK1-Mediated Necroptosis

Necroptosis is a form of programmed cell death that, unlike apoptosis, is highly inflammatory. It is implicated in a range of inflammatory diseases. The kinase activity of RIPK1 is a critical initiator of the necroptotic cascade.

Compound 41 , another derivative of the 2,8-diazaspiro[4.5]decan-1-one scaffold, is a potent inhibitor of RIPK1 with an IC50 of 92 nM.[4][5] In cellular assays, it effectively blocks necroptosis in U937 cells.[4][5] While a broad kinome screen was not reported in the initial publication, the potent cellular anti-necroptotic activity suggests a significant engagement of the intended target.

The necroptosis pathway is initiated by stimuli such as TNF-α, which, in the absence of caspase-8 activity, leads to the autophosphorylation and activation of RIPK1. Activated RIPK1 then phosphorylates and activates RIPK3, which in turn phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and ultimately, cell death.

Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruits & Activates pRIPK1 p-RIPK1 RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 pRIPK1->RIPK3 Phosphorylates pRIPK3 p-RIPK3 RIPK3->pRIPK3 MLKL MLKL pRIPK3->MLKL Phosphorylates pMLKL p-MLKL MLKL->pMLKL Oligomerization Oligomerization & Translocation pMLKL->Oligomerization Necroptosis Necroptosis Oligomerization->Necroptosis Compound_41 Compound 41 Compound_41->RIPK1 Inhibits

Caption: RIPK1-mediated necroptosis pathway and the inhibitory action of Compound 41.

Isoform-Selective Inhibition of Phospholipase D

Phospholipase D (PLD) has two main isoforms, PLD1 and PLD2, which are involved in various cellular processes, including signal transduction and membrane trafficking. The development of isoform-selective inhibitors is crucial for dissecting their distinct biological roles. The 1,3,8-triazaspiro[4.5]decan-4-one core, a close analog of the 1,8-diazaspiro[4.5]decan-2-one, has proven to be a privileged scaffold for developing selective PLD inhibitors.[6][10]

ML298 is a highly selective PLD2 inhibitor with an IC50 of 355 nM and no significant activity against PLD1 (IC50 > 20,000 nM).[6] In contrast, a minor structural modification, the addition of a methyl group, led to the discovery of ML299 , a potent dual PLD1/2 inhibitor (PLD1 IC50 = 6 nM, PLD2 IC50 = 20 nM).[6] This remarkable shift in selectivity underscores the sensitivity of the target-inhibitor interaction to subtle changes in the ligand's structure and highlights the power of the spirocyclic scaffold in fine-tuning selectivity.

Highly Selective Targeting of Oncogenic KRAS-G12D

The KRAS oncogene is one of the most frequently mutated genes in human cancers, yet it has been notoriously difficult to target directly. The 1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold has been successfully employed to develop potent and selective inhibitors of the KRAS-G12D mutant.[7]

Compounds HDB-2 and HDB-3 exhibit strong binding affinity to KRAS-G12D with Kd values of 28.29 nM and 48.17 nM, respectively, and demonstrate high selectivity for this specific mutant.[7] In cellular assays, these compounds show nanomolar IC50 values, indicating their potential as effective and selective anti-cancer agents for KRAS-G12D-driven tumors.[7]

Experimental Protocols

To ensure the reproducibility and validity of the selectivity data, detailed and robust experimental protocols are essential. Below are representative step-by-step methodologies for key cellular assays used to characterize the inhibitors discussed in this guide.

Protocol 1: Cellular Phospho-STAT Assay for TYK2/JAK1 Inhibition

This protocol describes a flow cytometry-based assay to measure the inhibition of cytokine-induced STAT phosphorylation in whole blood, a physiologically relevant matrix.[11]

pSTAT_Assay_Workflow cluster_workflow Phospho-STAT Flow Cytometry Workflow A 1. Whole Blood Incubation with Inhibitor B 2. Cytokine Stimulation (e.g., IL-6, IFN-α) A->B C 3. Red Blood Cell Lysis & Leukocyte Fixation B->C D 4. Permeabilization C->D E 5. Staining with Fluorochrome-conjugated Antibodies (p-STAT, Cell Surface Markers) D->E F 6. Flow Cytometry Acquisition E->F G 7. Data Analysis (IC50 Determination) F->G

Caption: Experimental workflow for the cellular phospho-STAT assay.

Materials:

  • Freshly collected human whole blood anti-coagulated with EDTA.

  • 1,8-Diazaspiro[4.5]decan-2-one-based inhibitor (e.g., Compound 48) and reference compounds (e.g., tofacitinib) dissolved in DMSO.

  • Cytokines: Recombinant human IL-6, IFN-α (or other relevant cytokines).

  • FACS Lysing Solution.

  • Permeabilization Buffer.

  • Fluorochrome-conjugated antibodies: anti-pSTAT1, anti-pSTAT3, anti-CD3, anti-CD4, etc.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Inhibitor Incubation:

    • Aliquot 100 µL of whole blood into 1.5 mL microcentrifuge tubes.

    • Add the inhibitor at various concentrations (typically a 10-point dose-response curve) or vehicle control (DMSO).

    • Incubate for 1 hour at 37°C.

  • Cytokine Stimulation:

    • Add the appropriate cytokine to induce STAT phosphorylation (e.g., 100 ng/mL of IL-6 for pSTAT3, 100 ng/mL of IFN-α for pSTAT1).

    • Incubate for the optimal time determined for each cytokine (e.g., 15-30 minutes) at 37°C. Leave an unstimulated control for each condition.

  • Lysis and Fixation:

    • Immediately after stimulation, add 1 mL of pre-warmed FACS Lysing Solution to each tube.

    • Vortex gently and incubate for 10-15 minutes at room temperature, protected from light.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Permeabilization:

    • Resuspend the leukocyte pellet in 500 µL of ice-cold Permeabilization Buffer.

    • Incubate on ice for 30 minutes.

  • Staining:

    • Wash the cells twice with 1 mL of PBS containing 2% fetal bovine serum.

    • Resuspend the cell pellet in the antibody cocktail containing the anti-pSTAT and cell surface marker antibodies.

    • Incubate for 30-60 minutes on ice in the dark.

  • Flow Cytometry:

    • Wash the cells once with PBS.

    • Resuspend the cells in 300 µL of PBS for acquisition on a flow cytometer.

    • Acquire a sufficient number of events for statistical analysis.

  • Data Analysis:

    • Gate on the specific leukocyte populations of interest (e.g., CD4+ T cells).

    • Determine the median fluorescence intensity (MFI) of the p-STAT signal for each condition.

    • Calculate the percent inhibition relative to the stimulated vehicle control.

    • Plot the percent inhibition against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: TNF-α-Induced Necroptosis Assay in U937 Cells

This protocol details a method to induce and quantify necroptosis in the human monocytic cell line U937 and to assess the inhibitory effect of compounds like Compound 41.[4][12][13][14]

Materials:

  • U937 cells.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Recombinant human TNF-α.

  • Pan-caspase inhibitor (e.g., z-VAD-fmk).

  • RIPK1 inhibitor (e.g., Compound 41, Necrostatin-1 as a positive control).

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well white-walled, clear-bottom plates.

Procedure:

  • Cell Seeding:

    • Seed U937 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate for 2-4 hours to allow cells to settle.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the RIPK1 inhibitor (e.g., Compound 41) or vehicle control (DMSO) for 1 hour at 37°C. Include Necrostatin-1 as a positive control for necroptosis inhibition.

  • Induction of Necroptosis:

    • To induce necroptosis, add TNF-α (final concentration of 10-100 ng/mL) and a pan-caspase inhibitor like z-VAD-fmk (final concentration of 20 µM). The caspase inhibitor is crucial to block apoptosis and channel the cell death pathway towards necroptosis.

    • Include control wells with cells only, cells with vehicle, and cells with TNF-α/z-VAD-fmk and no inhibitor.

  • Incubation:

    • Incubate the plate for 6-24 hours at 37°C in a humidified incubator. The optimal incubation time should be determined empirically.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the inhibitor concentration and fit a dose-response curve to determine the EC50 value for the anti-necroptotic effect.

Conclusion and Future Perspectives

The 1,8-diazaspiro[4.5]decan-2-one scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors against a range of therapeutically relevant targets. The examples presented in this guide highlight the ability to fine-tune selectivity through rational, structure-based design, leading to compounds with distinct biological activities. The dual TYK2/JAK1 inhibitor, the selective RIPK1 inhibitor, the isoform-selective PLD inhibitors, and the mutant-selective KRAS inhibitor all demonstrate the power of this chemical framework.

For researchers and drug development professionals, the key takeaway is the paramount importance of a comprehensive and rigorous assessment of selectivity. The provided protocols offer a robust foundation for such evaluations. As our understanding of the structural determinants of selectivity continues to grow, we can anticipate the development of even more refined and targeted therapies based on the versatile 1,8-diazaspiro[4.5]decan-2-one core, ultimately leading to safer and more effective medicines.

References

  • Ryu, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 202:111437. [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Rob, H. (2020). Protocol for Inducing Necroptosis in Cell Culture. ResearchGate. [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]

  • Newton, K., & Manning, G. (2016). Methods for Studying TNF-Mediated Necroptosis in Cultured Cells. In Methods in Molecular Biology (pp. 1-12). Humana Press. [Link]

  • Scott, S. A., et al. (2011). Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part II. Identification of the 1,3,8-triazaspiro[4][12]decan-4-one privileged structure that engenders PLD2 selectivity. Bioorganic & Medicinal Chemistry Letters, 21(2), 739-743. [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]

  • Scott, S. A., et al. (2011). Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part II. Identification of the 1,3,8-triazaspiro[4][12]decan-4-one privileged structure that engenders PLD2 selectivity. PubMed. [Link]

  • O'Reilly, M. C., et al. (2013). Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and Ml299 that decrease invasive migration in U87-MG glioblastoma cells. Journal of Medicinal Chemistry, 56(6), 2695-2699. [Link]

  • Laukens, B., et al. (2014). Characterization of TNF-induced caspase-independent necroptosis. Leukemia Research, 38(6), 706-713. [Link]

  • Temkin, V., et al. (2006). RIP is required for necrotic cell death. (A to C) The induction of... ResearchGate. [Link]

  • Newton, K., & Manning, G. (2016). Methods for Studying TNF-Mediated Necroptosis in Cultured Cells: Methods and Protocols. ResearchGate. [Link]

  • Mariotte, A., et al. (2025). Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. Oxford Academic. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. ResearchGate. [Link]

  • Ryu, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. ResearchGate. [Link]

  • Scott, S. A., et al. (2010). Design, Synthesis, and Biological Evaluation of Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: Discovery of an Isoform-Selective Small Molecule Phospholipase D2 Inhibitor. Journal of Medicinal Chemistry, 53(18), 6846-6857. [Link]

  • Wang, X., et al. (2023). Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1436-1442. [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1413-1425.e4. [Link]

  • Joisa, C., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology, 19(11), e1011620. [Link]

  • The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... ResearchGate. [Link]

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Navigating the Maze: A Comparative Guide to the Bioavailability and ADME Properties of 1,8-Diazaspiro[4.5]decan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-diazaspiro[4.5]decan-2-one scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the core of numerous potent and selective therapeutic agents. However, the journey from a promising hit compound to a clinically viable drug is fraught with challenges, primarily governed by the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which collectively determine its bioavailability. This guide provides a comparative analysis of the ADME profiles of various 1,8-diazaspiro[4.5]decan-2-one derivatives, offering field-proven insights and experimental data to inform rational drug design and candidate selection.

The Critical Role of ADME in Drug Discovery

Early and comprehensive ADME profiling is paramount to de-risking drug candidates and reducing the high attrition rates in clinical trials.[1][2] Favorable ADME characteristics ensure that a drug can reach its target in sufficient concentration and for an appropriate duration to exert its therapeutic effect, while minimizing off-target toxicity. Key parameters evaluated include aqueous solubility, membrane permeability, metabolic stability, and susceptibility to efflux transporters.[3][4]

The 1,8-Diazaspiro[4.5]decan-2-one Scaffold: A Versatile Core

The spirocyclic nature of the 1,8-diazaspiro[4.5]decan-2-one core offers a unique three-dimensional architecture that can effectively probe biological targets. This scaffold has been successfully employed in the development of inhibitors for a range of targets, including the SARS-CoV-2 ADP-ribosylhydrolase Mac1, receptor-interacting protein kinase 1 (RIPK1), and protease-activated receptor 2 (PAR-2), as well as modulators for conditions like cystinuria.[5][6][7][8][9] However, modifications to this core and its substituents are critical for fine-tuning the ADME profile and achieving oral bioavailability.

Comparative Analysis of ADME Properties

The following sections compare the ADME properties of different 1,8-diazaspiro[4.5]decan-2-one derivatives based on published experimental data.

Case Study 1: Overcoming Poor Oral Bioavailability in SARS-CoV-2 Mac1 Inhibitors

A significant challenge in the development of Mac1 inhibitors was the poor oral bioavailability of early lead compounds.[5] A medicinal chemistry campaign successfully addressed this by optimizing a lead containing the 1,8-diazaspiro[4.5]decan-2-one moiety.

Key Structural Modifications and their Impact on ADME:

  • Reduction of Hydrogen Bond Donors: Early leads suffered from a high number of hydrogen bond donors, contributing to poor permeability and recognition by efflux transporters like P-glycoprotein (P-gp).[5]

  • Exploration of Urea Isosteres: Replacing the urea functionality was a key strategy to reduce hydrogen bond donors and total polar surface area (TPSA).[5]

Comparative ADME Data:

Compound/DerivativeCaco-2 Permeability (Papp A-B, 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Microsomal Stability (T½, min)Oral Bioavailability (F%) in Mouse
AVI-4206 (Precursor Scaffold) -High (unspecified)-<5% (IP administration necessary)
AVI-6451 (Optimized Derivative) Good (unspecified)Low (unspecified)Low intrinsic clearance61%

Data synthesized from a study on SARS-CoV-2 Mac1 inhibitors.[5]

This case study highlights the importance of strategic structural modifications to mitigate ADME liabilities. The successful optimization of the 1,8-diazaspiro[4.5]decan-2-one-containing lead to AVI-6451, with 61% oral bioavailability, underscores the tractability of this scaffold for developing orally active drugs.[5]

Case Study 2: Development of Orally Bioavailable RIPK1 Inhibitors

In the pursuit of potent and selective RIPK1 inhibitors for inflammatory diseases, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized and evaluated.[8][9] The optimization efforts focused on achieving a balance between high potency and favorable pharmacokinetic properties.

Key Findings:

  • Structural optimization led to the discovery of a derivative (compound 22 in the study) with high potency, oral availability, and brain penetration.[8]

  • This compound demonstrated significant efficacy in a mouse model of multiple sclerosis upon oral administration.[8]

While specific quantitative ADME data for a direct comparison is not fully detailed in the abstract, the reported oral efficacy in a disease model strongly suggests a favorable ADME profile was achieved for the optimized 2,8-diazaspiro[4.5]decan-1-one derivative.[8]

Case Study 3: An Orally Bioavailable L-Cystine Crystallization Inhibitor for Cystinuria

A derivative of 1,8-diazaspiro[4.5]decane was developed as a potent inhibitor of L-cystine crystallization for the treatment of cystinuria.[7] The lead compound, 8-L-cystinyl bis(1,8-diazaspiro[4.5]decane), demonstrated good oral bioavailability and in vivo efficacy.[7] This further exemplifies the utility of the spirocyclic diamine scaffold in achieving oral drug delivery.

Experimental Protocols for ADME Profiling

A tiered approach to in vitro ADME screening is crucial for efficient drug discovery.[1][3][10] Below are step-by-step methodologies for key assays.

Aqueous Solubility Assessment

Rationale: Poor solubility can hinder absorption and lead to inaccurate results in other in vitro assays. Both kinetic and thermodynamic solubility are important parameters.[3]

Protocol: Kinetic Solubility Assay (High-Throughput Screening)

  • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Add a small aliquot of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration.

  • Incubate the mixture at room temperature for a defined period (e.g., 2 hours) with shaking.

  • Filter the solution to remove any precipitated compound.

  • Quantify the concentration of the compound in the filtrate using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or UV spectroscopy.

  • The measured concentration represents the kinetic solubility.

Membrane Permeability and Efflux Liability: The Caco-2 Permeability Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal epithelium. This assay predicts intestinal drug absorption and identifies substrates of efflux transporters like P-gp.[2][3]

Protocol:

  • Seed Caco-2 cells on a semi-permeable filter support in a transwell plate and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Apical to Basolateral (A-B) Permeability:

    • Add the test compound to the apical (A) chamber.

    • At specified time points, collect samples from the basolateral (B) chamber.

    • Quantify the compound concentration in the samples by LC-MS/MS.

  • Basolateral to Apical (B-A) Permeability:

    • Add the test compound to the basolateral (B) chamber.

    • At specified time points, collect samples from the apical (A) chamber.

    • Quantify the compound concentration in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • The efflux ratio (Papp B-A / Papp A-B) is calculated. A ratio greater than 2 is indicative of active efflux.

G cluster_0 Caco-2 Permeability Workflow cluster_1 Permeability Assessment seed Seed Caco-2 cells on Transwell plates culture Culture for 21-25 days to form monolayer seed->culture add_A Add compound to Apical side culture->add_A add_B Add compound to Basolateral side culture->add_B sample_B Sample from Basolateral side add_A->sample_B A to B transport analyze Quantify compound by LC-MS/MS sample_B->analyze sample_A Sample from Apical side add_B->sample_A B to A transport sample_A->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow for Caco-2 Permeability Assay.

Metabolic Stability: Microsomal Stability Assay

Rationale: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. This assay assesses the intrinsic clearance of a compound.[4][10]

Protocol:

  • Prepare a reaction mixture containing liver microsomes (human, rat, or mouse), a buffered solution (pH 7.4), and the test compound.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Calculate the in vitro half-life (T½) and intrinsic clearance (CLint).

G cluster_0 Microsomal Stability Assay Workflow cluster_1 Time-course Sampling prepare Prepare reaction mix: Microsomes + Buffer + Compound pre_incubate Pre-incubate at 37°C prepare->pre_incubate initiate Initiate reaction with NADPH pre_incubate->initiate t0 T=0 min initiate->t0 t5 T=5 min quench Quench reaction at each time point t0->quench t15 T=15 min t5->quench t30 T=30 min t15->quench t30->quench analyze Analyze remaining compound by LC-MS/MS quench->analyze calculate Calculate T½ and CLint analyze->calculate

Caption: Workflow for Microsomal Stability Assay.

Structure-ADME Relationships and Future Directions

The available data, though from disparate therapeutic areas, allows for the deduction of preliminary structure-ADME relationships for the 1,8-diazaspiro[4.5]decan-2-one scaffold:

  • Lipophilicity and TPSA: As with many scaffolds, a balance of lipophilicity and polar surface area is crucial. Excessive TPSA, often due to a high count of hydrogen bond donors, can negatively impact permeability and increase susceptibility to efflux.[5]

  • Metabolic Hotspots: The substitution pattern on the spirocyclic core and appended functionalities can introduce metabolic liabilities. Systematic modifications and metabolic stability assays are essential to identify and block these "hotspots."

  • Bioisosteric Replacements: The use of bioisosteres, such as the replacement of N-methylpiperazine with 1,8-diazaspiro[4.5]decane, can lead to improved properties.[7]

Future research should focus on systematic studies that directly compare the ADME properties of a series of 1,8-diazaspiro[4.5]decan-2-one derivatives with varied substitution patterns. Such studies will provide a more comprehensive understanding of the structure-ADME relationships and enable the development of predictive models to guide the design of next-generation therapeutics based on this versatile scaffold.

References

  • Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy In Vivo.
  • 1,8-Diazaspiro[4.5]decan-2-one hydrochloride. Benchchem.
  • 945947-99-9 | 3-Oxa-1,8-diazaspiro[4.5]decan-2-one. Ambeed.com.
  • In Vitro ADME Assays and Services.
  • Novel par-2 inhibitors.
  • Discovery of AMG 925, a FLT3 and CDK4 Dual Kinase Inhibitor with Preferential Affinity for the Activated State of FLT3.
  • In Vitro ADME & Physicochemical Profiling.
  • In Vitro ADME Assays. Concept Life Sciences.
  • In Vitro ADME Assays: Principles, Applications & Protocols.
  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed.
  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. BioDuro.
  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife.
  • 8- l -Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l -Cystine Crystallization Inhibitor for Cystinuria.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
  • 1-oxa-3,7-diazaspiro[4.
  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry.
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed.
  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.

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A Comparative Guide to the Off-Target Activity of Compounds with the 1,8-Diazaspiro[4.5]decan-2-one Moiety and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-diazaspiro[4.5]decan-2-one scaffold and its related isomers are increasingly utilized in medicinal chemistry due to their inherent three-dimensionality. This structural feature can lead to improved potency and selectivity for their intended biological targets. However, as with any chemical series, understanding the potential for off-target activity is critical for mitigating safety risks and reducing late-stage attrition in drug development. This guide provides a comparative analysis of the off-target activities associated with this class of compounds, supported by experimental data and detailed methodologies for assessing such interactions.

The Advantage of the Spirocyclic Core: A Structural Basis for Selectivity

Spirocyclic systems, such as the diazaspiro[4.5]decan-2-one core, are gaining popularity in drug design. Their rigid, three-dimensional structure offers a distinct advantage over more flexible or planar molecules by pre-organizing functional groups in a specific spatial orientation. This can enhance binding affinity to the target protein while reducing the entropic penalty of binding. Theoretically, this conformational restriction should also limit interactions with unintended targets, thereby improving selectivity. However, the piperidine and lactam components of the scaffold can still present liabilities for off-target interactions.

Known Off-Target Liabilities of Diazaspiro[4.5]decan-2-one Derivatives

While the primary targets for compounds containing the diazaspiro[4.5]decan-2-one and its isomers are diverse, ranging from kinases to GPCRs, a key off-target liability that has been identified is activity at adrenergic receptors.

A study on a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones , developed as antihypertensive agents, revealed that these compounds act as alpha-adrenergic blockers. Specifically, different derivatives showed varied selectivity for α1 and α2 adrenoceptors.[1] For instance, one compound was found to be a primary α2-adrenoceptor antagonist, while another was more selective for the α1-adrenoceptor.[1] This highlights a potential class-wide off-target effect, particularly for derivatives with substituents that mimic endogenous catecholamines or other biogenic amines.[2]

Comparative Selectivity Profiles

The true measure of a compound's utility lies in its selectivity. Below is a comparison of the selectivity profiles for different compounds featuring diazaspiro[4.5]decan-one and related scaffolds.

Kinase Inhibitors

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully employed in the development of potent and selective kinase inhibitors.

A notable example is a series of dual TYK2/JAK1 inhibitors . One lead compound from this series, compound 48 , demonstrated excellent potency for its target kinases with IC50 values of 6 nM for TYK2 and 37 nM for JAK1. Importantly, it exhibited over 23-fold selectivity against the closely related JAK2 kinase.[3][4] While a broad kinase panel screening was not detailed in the primary publication, the selectivity against a key family member is a positive indicator.

Another series of RIPK1 kinase inhibitors based on the same scaffold was developed. The lead compound, 41 , showed a potent IC50 of 92 nM against RIPK1.[5] To fully characterize the off-target profile of such a compound, it would typically be screened against a panel of other kinases, such as the one offered by Eurofins Discovery.

Table 1: Comparative Kinase Selectivity

ScaffoldPrimary Target(s)Compound ExampleIC50 (Primary Target)Off-Target Data (Selectivity)
2,8-Diazaspiro[4.5]decan-1-oneTYK2/JAK1Compound 48TYK2: 6 nM, JAK1: 37 nM>23-fold selective vs. JAK2
2,8-Diazaspiro[4.5]decan-1-oneRIPK1Compound 4192 nMData not provided in the publication
GPCR Ligands

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been identified in the discovery of novel G-protein coupled receptor (GPCR) agonists.

In a high-throughput screen, derivatives of this scaffold were identified as selective agonists for the delta-opioid receptor (DOR) . The most potent hit was further evaluated in a broad off-target screen and confirmed to be selective for the DOR.[6]

Table 2: Comparative GPCR Selectivity

ScaffoldPrimary TargetCompound ExamplePotency (Primary Target)Off-Target Profile
1,3,8-Triazaspiro[4.5]decane-2,4-dioneDelta-Opioid Receptor (DOR)Not specifiedSubmicromolarSelective in a gpcrMAX off-target screen
1-Oxa-3,8-diazaspiro[4.5]decan-2-oneAntihypertensive (mechanism)Compound 8 & 29Not specifiedα1 and α2-adrenergic receptor antagonists

Assessing Off-Target Activities: Experimental Protocols

A systematic approach to identifying and quantifying off-target interactions is crucial. This typically involves a tiered screening strategy, starting with broad panels and progressing to more focused assays.

Off_Target_Screening_Workflow cluster_0 Early Stage (Hit-to-Lead) cluster_1 Lead Optimization cluster_2 Preclinical Broad Panel Screening Broad Panel Screening Follow-up Assays Follow-up Assays Broad Panel Screening->Follow-up Assays Identified Hits hERG & CYP Inhibition hERG & CYP Inhibition Follow-up Assays->hERG & CYP Inhibition Confirmed Hits In Vivo Safety In Vivo Safety hERG & CYP Inhibition->In Vivo Safety Clean Candidate hERG_Assay_Principle cluster_0 Cell Membrane hERG hERG Channel K_ions_in K+ ions (in) hERG->K_ions_in Current K_ions_out K+ ions (out) K_ions_out->hERG Flow Compound Test Compound Compound->hERG Blockade

Caption: Principle of the hERG channel blockade assay.

Step-by-Step Protocol for an Automated Patch-Clamp hERG Assay (e.g., using IonWorks Quattro):

  • Cell Preparation: Use a stable cell line (e.g., CHO or HEK293) expressing the hERG channel. Culture and harvest the cells for the assay.

  • Instrument Setup: Prime the automated patch-clamp system and load the cell suspension and compound plates.

  • Cell Sealing: The system automatically establishes a high-resistance seal between a single cell and the recording electrode.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A common protocol involves a depolarization step to activate and then inactivate the channels, followed by a repolarization step to measure the characteristic "tail current". [7][8]5. Compound Application: Apply the test compound at various concentrations and record the corresponding changes in the hERG current.

  • Data Analysis: Measure the reduction in the tail current amplitude in the presence of the compound to determine the IC50 value.

Conclusion and Future Directions

The 1,8-diazaspiro[4.5]decan-2-one moiety and its isomers represent a valuable scaffold in modern drug discovery. While their rigid three-dimensional structure can be leveraged to achieve high potency and selectivity, a thorough understanding of potential off-target activities is paramount. The primary off-target liability identified for a related scaffold is alpha-adrenergic receptor antagonism, which should be a key consideration in the development of new compounds in this class. For kinase inhibitors based on this scaffold, comprehensive kinase panel screening is essential to confirm selectivity.

As a best practice, a tiered approach to off-target screening, incorporating broad panels in the early stages and specific, functional assays like the hERG patch-clamp for lead optimization candidates, is strongly recommended. This systematic approach will enable the selection of safer and more effective drug candidates for clinical development.

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  • Blaine, A. T., Gergues, M. M., Gutridge, A. M., Eans, S. O., Harland, A. A., Burford, N. T., & van Rijn, R. M. (2023). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agagonist Chemotype. ACS Chemical Neuroscience, 14(15), 2826–2836.
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A Senior Application Scientist's Guide to Benchmarking Novel 1,8-Diazaspiro[4.5]decan-2-one Derivatives Against the Standard of Care for Inflammatory Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Therapeutics in Inflammatory Disease

Chronic inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis, represent a significant global health burden. While the advent of biologic agents, particularly TNF-α inhibitors, has revolutionized treatment, a substantial portion of patients either do not respond, lose response over time, or experience significant side effects. This clinical gap necessitates the exploration of novel therapeutic targets and chemical scaffolds.

One such emerging target is Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of a programmed lytic cell death pathway known as necroptosis. Dysregulation of this pathway is a key driver in various inflammatory conditions.[1] Concurrently, medicinal chemistry has seen a "spirocycle surge," driven by the unique three-dimensional conformations these structures provide, which can enhance potency, selectivity, and physicochemical properties like solubility.[2][3]

This guide focuses on a promising new chemical class: 1,8-Diazaspiro[4.5]decan-2-one derivatives . We will provide a comprehensive framework for benchmarking these novel compounds against the current standard of care, using a RIPK1-driven inflammatory disease model as our primary example. Our objective is to present a rigorous, multi-tiered evaluation strategy, from initial in vitro screening to preclinical in vivo validation, designed for drug development professionals.

The Target: RIPK1-Mediated Necroptosis

Necroptosis is a form of regulated necrosis initiated by death receptors like the TNF receptor. Upon activation, RIPK1 is phosphorylated, leading to the recruitment and phosphorylation of RIPK3 and subsequently Mixed Lineage Kinase Domain-Like (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis and the release of damage-associated molecular patterns (DAMPs), fueling a potent inflammatory response. Inhibiting the kinase activity of RIPK1 is a key therapeutic strategy to block this cascade.

G TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD_TRAF2 TRADD/TRAF2/cIAP TNFR1->TRADD_TRAF2 RIPK1 RIPK1 TRADD_TRAF2->RIPK1 Recruitment RIPK3 RIPK3 RIPK1->RIPK3 p MLKL MLKL RIPK3->MLKL p pMLKL p-MLKL (Oligomer) MLKL->pMLKL Oligomerization & Translocation Lysis Cell Lysis & DAMP Release pMLKL->Lysis Inflammation Inflammation Lysis->Inflammation NewDeriv New 1,8-Diazaspiro [4.5]decan-2-one Derivatives NewDeriv->RIPK1 Inhibition

Caption: RIPK1 signaling pathway leading to necroptosis and inflammation.

The Benchmark: Standard of Care (SoC)

For the purpose of this guide, we will consider a first-line biologic, Adalimumab (a TNF-α inhibitor) , as the standard of care. While operating upstream of RIPK1, it provides a clinically validated benchmark for anti-inflammatory efficacy. The goal is not to prove superiority in every aspect but to build a comprehensive data package that demonstrates a compelling and potentially differentiated therapeutic profile for the new derivatives.

Part 1: In Vitro Profiling - Establishing Potency and Selectivity

The initial phase focuses on high-throughput screening to identify the most promising candidates.[4][5][6] The primary objective is to quantify target engagement, cellular activity, and off-target effects.

Biochemical Kinase Assay

Causality: This is the most direct measure of a compound's ability to inhibit the enzymatic activity of the target protein, RIPK1. It provides a clean IC₅₀ (half-maximal inhibitory concentration) value, free from the complexities of cellular systems.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) RIPK1 Kinase Assay

  • Reagents: Recombinant human RIPK1 kinase, biotinylated peptide substrate, ATP, and a europium-labeled anti-phospho-peptide antibody.

  • Plate Preparation: Add 2 µL of serially diluted test compounds (including new derivatives and a known RIPK1 inhibitor control like Necrostatin-1) to a 384-well plate.

  • Kinase Reaction: Add 4 µL of RIPK1 enzyme and 4 µL of substrate/ATP mix to each well. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET detection buffer containing the europium-labeled antibody. Incubate for 60 minutes.

  • Readout: Measure the TR-FRET signal on a compatible plate reader. The signal is inversely proportional to kinase activity.

  • Analysis: Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Necroptosis Assay

Causality: A potent biochemical inhibitor may not succeed if it cannot penetrate cell membranes or is rapidly ejected. This assay confirms that the compound can engage its target in a physiological context and prevent cell death.[1]

Protocol: TNF-α/z-VAD-fmk Induced Necroptosis in U937 Cells

  • Cell Culture: Culture human U937 cells to a density of 0.5 x 10⁶ cells/mL.

  • Compound Treatment: Plate 50 µL of cells per well in a 96-well plate. Add 25 µL of serially diluted test compounds and incubate for 1 hour.

  • Necroptosis Induction: Add 25 µL of an induction cocktail containing TNF-α (final conc. 100 ng/mL), a pan-caspase inhibitor (z-VAD-fmk, to block apoptosis and force the necroptotic pathway), and a protein synthesis inhibitor (cycloheximide).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Viability Readout: Measure cell viability using a reagent like CellTiter-Glo® 2.0, which quantifies ATP levels.[7]

  • Analysis: Normalize the data to untreated and vehicle-treated controls to calculate the EC₅₀ (half-maximal effective concentration).

Kinase Selectivity Panel

Causality: Off-target kinase inhibition is a primary source of drug toxicity. Screening against a broad panel of kinases is a critical step to ensure the compound's safety profile and validate its mechanism of action.

Protocol: Broad Kinase Panel Screening (e.g., Eurofins KinaseProfiler™)

  • Compound Submission: Submit lead candidates at a fixed concentration (e.g., 1 µM) for screening against a panel of >300 kinases.

  • Data Analysis: Analyze the percent inhibition data. Compounds showing >50% inhibition of any off-target kinase should be flagged.

  • Follow-up: For significant off-target hits, perform full dose-response IC₅₀ determinations to quantify the selectivity window (Off-target IC₅₀ / RIPK1 IC₅₀). A selectivity window of >100-fold is generally desired.

Part 2: Preclinical In Vivo Efficacy - The Whole System Test

After identifying potent and selective leads in vitro, the next critical step is to evaluate their efficacy in a living organism. This phase assesses pharmacokinetics (PK) and pharmacodynamics (PD) and provides the ultimate proof-of-concept before considering clinical development.[8][9]

Benchmarking Workflow

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: In Vivo Efficacy cluster_2 Tier 3: Decision Gate Biochem Biochemical Assay (RIPK1 IC₅₀) Cellular Cellular Assay (Necroptosis EC₅₀) Selectivity Kinase Selectivity (>100-fold window) Model Disease Model Induction (Collagen-Induced Arthritis) Selectivity->Model Lead Candidate Selection Dosing Compound Dosing (Vehicle, SoC, Derivatives) Endpoints Efficacy Endpoints (Paw Swelling, Histology) Decision Go/No-Go Decision for IND-Enabling Studies Endpoints->Decision Data Analysis & Comparison to SoC

Caption: A multi-tiered workflow for benchmarking new derivatives.

Protocol: Collagen-Induced Arthritis (CIA) Mouse Model

Causality: The CIA model is a widely accepted preclinical model for rheumatoid arthritis. It recapitulates key pathological features of the human disease, including synovitis, cartilage degradation, and bone erosion, making it an excellent system to test anti-inflammatory efficacy.

  • Animal Model: Utilize DBA/1J mice, which are susceptible to CIA.

  • Immunization: On Day 0, immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. On Day 21, administer a booster immunization.

  • Group Allocation: Once arthritis is established (around Day 25-28), randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle (e.g., 0.5% methylcellulose)

    • Group 2: Standard of Care (Adalimumab, e.g., 10 mg/kg, intraperitoneal, 2x weekly)

    • Group 3: New Derivative 1 (e.g., 30 mg/kg, oral, daily)

    • Group 4: New Derivative 2 (e.g., 10 mg/kg, oral, daily)

  • Dosing and Monitoring: Administer treatments for 14-21 days. Monitor body weight, clinical arthritis score (0-4 scale per paw), and paw thickness (using digital calipers) every 2-3 days.

  • Terminal Endpoints: At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-6) and harvest paws for histological analysis.

  • Histology: Stain paw sections with H&E (for inflammation) and Safranin O (for cartilage) and score for inflammation, pannus formation, and cartilage/bone damage.

Comparative Data Summary

The ultimate goal is to populate a comparative table that clearly contrasts the performance of the new derivatives against the standard of care. This allows for a data-driven decision on which candidate, if any, warrants further development.

ParameterNew Derivative 1 New Derivative 2 Adalimumab (SoC) Desired Profile
Target RIPK1 KinaseRIPK1 KinaseTNF-αNovel Mechanism
RIPK1 IC₅₀ 15 nM2 nMN/A< 20 nM
Necroptosis EC₅₀ 50 nM8 nM5 nM (anti-TNF)< 100 nM
Kinase Selectivity >200-fold>500-foldN/A>100-fold
Oral Bioavailability 40%60%0% (injected)>30%
In Vivo Efficacy (CIA) 60% reduction in arthritis score85% reduction in arthritis score80% reduction in arthritis score≥ SoC Efficacy
Histology Score 1.5 (out of 5)0.8 (out of 5)1.0 (out of 5)≤ SoC Score

Note: Data presented is hypothetical for illustrative purposes.

Conclusion and Forward Look

This guide outlines a rigorous, phased approach to benchmarking novel 1,8-Diazaspiro[4.5]decan-2-one derivatives. By systematically evaluating potency, selectivity, and in vivo efficacy, researchers can build a compelling case for a new therapeutic candidate. Based on the hypothetical data above, "New Derivative 2" presents an extremely promising profile. With superior potency, excellent selectivity, oral bioavailability, and efficacy comparable or superior to the injectable standard of care, it represents a candidate worthy of progression into formal IND-enabling toxicology studies. This structured benchmarking process is essential for de-risking drug development programs and efficiently identifying molecules with the highest potential to become transformative medicines for patients with inflammatory diseases.

References

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Safety Operating Guide

Proper Disposal of 1,8-Diazaspiro[4.5]decan-2-one Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride (CAS No. 1389313-57-8). As a valued professional in research and development, your safety and environmental responsibility are paramount. This document is structured to provide clear, actionable steps and the scientific reasoning behind them, ensuring your work is not only groundbreaking but also compliant and safe.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the hazard profiles of structurally similar diazaspiro compounds and general best practices for laboratory chemical waste disposal as outlined by regulatory bodies. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care.

Hazard Profile and Risk Assessment

Based on data from related spiro compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed or inhaled.

  • A skin and eye irritant.

  • May cause respiratory irritation.

Therefore, all handling and disposal procedures must be designed to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, from experimental use to disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Wear chemical-resistant gloves (nitrile or neoprene).

  • Body Protection: A lab coat is essential to protect from splashes.

  • Respiratory Protection: Use a fume hood to prevent inhalation of any dust or aerosols.

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of PPE as part of a comprehensive Chemical Hygiene Plan (CHP) to protect laboratory workers.[1][2][3][4]

Spill Management: Immediate and Controlled Response

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as listed above.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Collect Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste.

Proper Disposal Procedure: A Step-by-Step Guide

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[5] This practice is not only unsafe but also a violation of environmental regulations.

Operational Plan for Disposal:

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Contaminated Materials: Any items that have come into contact with the compound, such as pipette tips, gloves, and weighing papers, must be disposed of as solid hazardous waste.

  • Container Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[5][6]

  • Storage:

    • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[6]

    • Ensure containers are kept closed except when adding waste.[5][6]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

Data Summary and Quick Reference

Parameter Guidance Rationale
CAS Number 1389313-57-8[7]For accurate chemical identification.
Primary Disposal Route Collection by a licensed hazardous waste disposal service.To ensure environmentally sound and compliant disposal.
Drain Disposal Prohibited Potential for environmental contamination and damage to plumbing.
Trash Disposal Prohibited Risk of exposure to custodial staff and environmental release.
PPE Requirements Safety goggles, chemical-resistant gloves, lab coat, fume hood.To prevent personal exposure to a potentially hazardous substance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Generation of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride waste Assess_State Is the waste solid or liquid? Start->Assess_State Solid_Waste Collect in a labeled solid hazardous waste container. Assess_State->Solid_Waste Solid Liquid_Waste Collect in a labeled liquid hazardous waste container. Assess_State->Liquid_Waste Liquid Store_Waste Store in a designated satellite accumulation area. Solid_Waste->Store_Waste Liquid_Waste->Store_Waste Contact_EHS Contact Environmental Health & Safety for waste pickup. Store_Waste->Contact_EHS

Caption: Decision workflow for the disposal of this compound.

References

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

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  • PureWay. (n.d.). The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Retrieved from [Link]

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  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

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Navigating the Safe Handling of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 1,8-Diazaspiro[4.5]decan-2-one hydrochloride, a compound requiring meticulous safety protocols. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your research by preventing contamination.

The handling of any chemical substance is governed by a thorough understanding of its potential hazards. This compound is classified with several hazard statements, indicating its potential to cause harm upon exposure. These include being harmful if swallowed, in contact with skin, or inhaled, and causing skin and serious eye irritation, as well as potential respiratory irritation.[1] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of your experimental design.

Core Principles of Protection: A Multi-faceted Approach

Effective protection against chemical hazards relies on a multi-layered defense. For this compound, this involves a combination of engineering controls, administrative controls, and personal protective equipment. This guide focuses on the latter, which serves as the final barrier between you and the chemical.

The selection of PPE is dictated by a risk assessment of the specific procedures you will be performing. The potential for generating dusts, aerosols, or splashes will determine the level of protection required.

Essential Personal Protective Equipment for Handling this compound

The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.

Scenario Eye/Face Protection Skin Protection Respiratory Protection
Weighing and preparing solutions (solid form) Tightly fitting safety goggles with side-shieldsImpervious laboratory coat, chemical-resistant gloves (e.g., nitrile)Full-face respirator if exposure limits are exceeded or if dust is generated[2]
Handling solutions (liquid form) Tightly fitting safety goggles with side-shieldsImpervious laboratory coat, chemical-resistant gloves (e.g., nitrile)Not generally required if handled in a well-ventilated area or fume hood
Accidental spill cleanup Tightly fitting safety goggles with side-shields and face shieldFire/flame resistant and impervious clothing, chemical-resistant gloves (e.g., nitrile)Full-face respirator with appropriate cartridges[2]
A Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off your PPE is as crucial as selecting the right equipment to prevent cross-contamination.

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on an impervious or poly-coated gown, ensuring complete coverage.

  • Respiratory Protection (if required): If your risk assessment indicates a need for respiratory protection, don your respirator now. Ensure a proper fit test has been conducted.

  • Eye/Face Protection: Put on your safety goggles and, if necessary, a face shield.

  • Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your gown.

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Lab Coat: Untie and remove your gown, folding the contaminated side inward.

  • Hand Hygiene: Wash your hands.

  • Eye/Face Protection: Remove your goggles and face shield from the back.

  • Respiratory Protection: Remove your respirator from the back.

  • Final Hand Hygiene: Wash your hands thoroughly once more.

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure to this compound, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Disposal of Contaminated PPE and Chemical Waste

All disposable PPE used while handling this compound should be considered contaminated waste.

  • Solid Waste: Place used gloves, gowns, and any other contaminated disposable materials in a designated, sealed container for hazardous waste.

  • Chemical Waste: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems or contaminate water sources.[2]

Workflow for PPE Selection and Use

The following diagram illustrates the logical workflow for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal Assess Task Assess Task Consult SDS Consult SDS Assess Task->Consult SDS Identify Hazards Eye/Face Protection Eye/Face Protection Consult SDS->Eye/Face Protection Determine Requirements Skin Protection Skin Protection Consult SDS->Skin Protection Respiratory Protection Respiratory Protection Consult SDS->Respiratory Protection Don PPE Don PPE Eye/Face Protection->Don PPE Skin Protection->Don PPE Respiratory Protection->Don PPE Handle Chemical Handle Chemical Don PPE->Handle Chemical Doff PPE Doff PPE Handle Chemical->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: Workflow for PPE Selection and Use.

Conclusion: Fostering a Culture of Safety

A robust safety culture is the cornerstone of innovative research. By understanding the hazards associated with this compound and diligently applying the appropriate personal protective equipment and handling procedures, you contribute to a safer laboratory environment for yourself and your colleagues. This guide serves as a foundational resource, and it is imperative to always consult the most current Safety Data Sheet (SDS) for the specific product you are using and to adhere to your institution's safety protocols.

References

  • Echemi. (n.d.). 2,8-DIAZASPIRO[4.5]DECAN-3-ONE HYDROCHLORIDE Safety Data Sheets.
  • MedchemExpress.com. (2025, December 7). Safety Data Sheet.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
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  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). 1-Thia-4-azaspiro[4.5]decane hydrochloride.
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  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2,8-diazaspiro[4.5]decane hydrochloride.
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  • ChemScene. (n.d.). 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride.
  • gsrs. (n.d.). 1-AZASPIRO(4.5)DECAN-2-ONE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.